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  • Product: (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride
  • CAS: 262862-71-5

Core Science & Biosynthesis

Foundational

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride physical and chemical properties

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. It delves into the core physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. It delves into the core physicochemical properties, analytical methodologies, synthesis protocols, and key applications of this versatile pharmaceutical intermediate. The insights provided herein are grounded in established scientific principles to empower its effective utilization in the laboratory and accelerate discovery.

Core Chemical and Physical Properties

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is a white solid that serves as a crucial building block in organic synthesis.[1] Its structure, featuring a diphenyl ether linkage and a benzylamine moiety, makes it a valuable precursor for various bioactive molecules.[1] The hydrochloride salt form generally enhances stability and solubility in aqueous media, which is advantageous for a range of laboratory applications.[1]

A summary of its key physical and chemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 262862-71-5[1][2]
Molecular Formula C₁₃H₁₂ClNO · HCl[1]
Molecular Weight 270.16 g/mol [1]
Appearance White Solid[1]
Boiling Point 348.7 °C at 760 mmHg (for free base)[3][4]
Density 1.217 g/cm³ (for free base)[3]
Purity ≥95% (by NMR)[1]
Storage Conditions 0-8 °C, under inert atmosphere[1][4]
Synonyms 4-(4-Chlorophenoxy)benzylamine hydrochloride[1]

Spectroscopic and Analytical Characterization

Accurate characterization is fundamental to ensuring the identity and purity of any chemical entity in a research pipeline. While specific spectra for the hydrochloride salt are not widely published, the following data for closely related analogs are representative and provide a reliable basis for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation. The proton (¹H) and carbon-13 (¹³C) NMR spectra of the parent amine, (4-(4-Chlorophenoxy)phenyl)methanamine, would exhibit characteristic signals. Upon protonation to form the hydrochloride salt, the signals corresponding to the protons on and near the nitrogen atom (e.g., the benzylic -CH₂- and the amine -NH₃⁺ protons) would be expected to shift downfield.

Table 2: Representative ¹H and ¹³C NMR Data (Predicted) Note: Data is inferred from spectral data of analogous structures. Actual shifts may vary.

¹H NMR (in DMSO-d₆) Chemical Shift (δ) ppm (Predicted) ¹³C NMR (in DMSO-d₆) Chemical Shift (δ) ppm (Predicted)
Aromatic Protons6.9 - 7.5 (multiplet, 8H)Quaternary Carbons155-158, 130-135
Benzylic Protons (-CH₂-)~4.0 (singlet, 2H)Aromatic CH Carbons118-130
Amine Protons (-NH₃⁺)~8.5 (broad singlet, 3H)Benzylic Carbon (-CH₂-)~42
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of the free amine would likely show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns, including cleavage of the benzylic C-N bond.

Analytical Workflow: High-Performance Liquid Chromatography (HPLC)

Purity assessment is routinely performed using reverse-phase HPLC. As a primary amine, derivatization is often unnecessary if a suitable UV chromophore is present, which in this case, the diphenyl ether structure provides.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 1. Prepare Standard Solution (e.g., 1 mg/mL in mobile phase) Filter 2. Filter Sample (0.22 or 0.45 µm syringe filter) Sample->Filter Inject 4. Inject onto RP-HPLC Column Filter->Inject MobilePhase 3. Prepare & Degas Mobile Phase MobilePhase->Inject Separate 5. Isocratic or Gradient Elution Inject->Separate Detect 6. UV Detection (e.g., 225 nm) Separate->Detect Integrate 7. Integrate Peak Area Detect->Integrate Calculate 8. Calculate Purity (% Area) Integrate->Calculate Synthesis_Workflow cluster_reductive_amination Reductive Amination cluster_salt_formation Salt Formation Aldehyde 4-(4-Chlorophenoxy)benzaldehyde Imine Imine Intermediate Aldehyde->Imine + Ammonia Ammonia Ammonia Source (e.g., NH4OAc) ReducingAgent Reducing Agent (e.g., NaBH3CN) FreeAmine (4-(4-Chlorophenoxy)phenyl)methanamine HCl HCl in Ether or Isopropanol Imine->FreeAmine + Reducing Agent Product (4-(4-Chlorophenoxy)phenyl)methanamine Hydrochloride FreeAmine->Product + HCl

Caption: Synthetic pathway via reductive amination.

Protocol 3: Laboratory-Scale Synthesis

  • Step 1: Reductive Amination. To a solution of 4-(4-chlorophenoxy)benzaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol, add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Causality: Ammonium acetate serves as the ammonia source to form the imine in situ. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde.

  • Step 2: Work-up and Isolation. Quench the reaction with water and concentrate under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free amine.

  • Step 3: Salt Formation. Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in isopropanol or ether (1.1 eq) with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride as a solid. [5] Causality: The addition of acid protonates the basic amine, causing the much less soluble hydrochloride salt to precipitate from the nonpolar organic solvent.

Applications in Research and Drug Development

This compound is not merely a synthetic intermediate but a key player in the development of novel therapeutic agents, particularly in the field of infectious diseases.

Antitubercular Drug Discovery

A primary application of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is in the synthesis of imidazo[1,2-a]pyridine derivatives. [2]Specifically, it has been used to prepare N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, a compound class that shows potent inhibitory activity against Mycobacterium tuberculosis. [2][6]These agents are active against both drug-sensitive and multidrug-resistant (MDR) strains of TB. [6][7] Mechanism of Action:

The imidazo[1,2-a]pyridine class of antitubercular agents targets the cytochrome b subunit (QcrB) of the bc1 complex in the electron transport chain of M. tuberculosis. [8][9]Inhibition of QcrB disrupts the proton motive force, leading to a rapid depletion of intracellular ATP levels and subsequent bacteriostatic effects. [8]

MoA_Diagram Molecule (4-(4-Chlorophenoxy)phenyl)methanamine HCl Synthesis Synthesis Molecule->Synthesis Drug Imidazo[1,2-a]pyridine Derivative Synthesis->Drug Target M. tuberculosis QcrB (Cytochrome bc1 complex) Drug->Target Inhibits ETC Electron Transport Chain Target->ETC is part of ATP_Depletion ATP Depletion Target->ATP_Depletion disrupts proton motive force for ATP_Synthase ATP Synthase ETC->ATP_Synthase powers ATP_Synthase->ATP_Depletion is inhibited Growth_Inhibition Bacterial Growth Inhibition ATP_Depletion->Growth_Inhibition

Sources

Exploratory

An In-Depth Technical Guide to (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride (CAS: 262862-71-5)

Prepared by: Gemini, Senior Application Scientist Abstract and Strategic Importance (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, registered under CAS number 262862-71-5, is a diaryl ether derivative that has eme...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract and Strategic Importance

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, registered under CAS number 262862-71-5, is a diaryl ether derivative that has emerged as a significant building block in medicinal and agricultural chemistry. Its molecular architecture, featuring a flexible benzylamine moiety linked to a rigid chlorophenoxy group, makes it a valuable intermediate for constructing complex bioactive molecules. This guide provides a comprehensive technical overview of its physicochemical properties, a plausible and detailed synthetic route with mechanistic insights, analytical characterization protocols, and a review of its current and potential applications. The compound is particularly notable as a key precursor in the synthesis of novel imidazo[1,2-a]pyridine derivatives, which have demonstrated inhibitory activity against Mycobacterium tuberculosis, highlighting its importance in the development of new therapeutic agents[1][2][3].

Physicochemical Profile

The fundamental properties of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride are summarized below. This data is essential for its proper handling, storage, and application in experimental design.

PropertyValueReference(s)
CAS Number 262862-71-5[1][4][5][6][7]
Molecular Formula C₁₃H₁₃Cl₂NO[1][4][6][8]
Molecular Weight 270.16 g/mol [4][5][6]
Appearance White to off-white solid[5][9]
Purity Typically ≥95% (by NMR)[5][8]
Boiling Point 348.7°C at 760 mmHg[1][6]
Density 1.217 g/cm³[6]
Flash Point 164.7°C[6]
Storage Conditions Store in a cool, dry place under an inert atmosphere. Recommended temperatures range from room temperature to 0-8°C. Refer to supplier-specific recommendations.[1][4][5]
Synonyms 4-(4-Chlorophenoxy)benzylamine hydrochloride[5][9]

Synthesis and Mechanistic Rationale

While specific proprietary synthesis routes may vary, a chemically sound and efficient pathway can be proposed based on established organic chemistry principles. The following multi-step synthesis is designed for high yield and purity, starting from commercially available materials.

Proposed Synthetic Workflow

The overall strategy involves a nucleophilic aromatic substitution to form the diaryl ether bond, followed by the reduction of a nitrile to the target primary amine, and concluding with salt formation.

G cluster_0 Step 1: Diaryl Ether Formation (SNAr) cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Hydrochloride Salt Formation A 4-Fluorobenzonitrile + 4-Chlorophenol B 4-(4-Chlorophenoxy)benzonitrile A->B K₂CO₃, DMSO 120-140 °C C 4-(4-Chlorophenoxy)phenyl)methanamine (Free Base) B->C 1. LiAlH₄, THF 2. H₂O Quench D (4-(4-Chlorophenoxy)phenyl)methanamine HCl (Final Product) C->D HCl in Ether or Isopropanol

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of 4-(4-Chlorophenoxy)benzylamine Hydrochloride

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Data for Researchers, Scientists, and Drug Development Professionals. Introduction: Unveiling the Potential of a Versatile Chemical Scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Data for Researchers, Scientists, and Drug Development Professionals.

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

4-(4-Chlorophenoxy)benzylamine hydrochloride belongs to a class of compounds characterized by a benzylamine core linked to a chlorophenoxy group. This structural motif has garnered significant interest in medicinal and agricultural chemistry due to its potential as a versatile scaffold for developing novel therapeutic agents and other bioactive molecules.[1][2] The hydrochloride salt form typically enhances the compound's solubility in aqueous solutions, making it more amenable to biological assays and formulation studies. While extensive research on this specific salt is emerging, the known biological activities of its parent compound, 4-(4-Chlorophenoxy)benzylamine, and related derivatives provide a strong foundation for exploring its therapeutic potential, particularly in the realms of oncology and microbiology.[3] This guide will synthesize the current understanding of this compound's biological activities, propose robust experimental frameworks for its investigation, and offer insights into its potential mechanisms of action.

Anticipated Biological Activities and Mechanistic Insights

Based on the broader family of benzylamine and phenoxy derivatives, 4-(4-Chlorophenoxy)benzylamine hydrochloride is predicted to exhibit a range of biological effects. The primary areas of interest are its potential anticancer and antimicrobial properties.[3]

Anticancer Potential: A Multi-pronged Approach to Targeting Malignancies

In vitro studies on the parent compound, 4-(4-Chlorophenoxy)benzylamine, have indicated its potential to inhibit the growth of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.[3] The proposed mechanisms for its anticancer activity are multifaceted and warrant further investigation.

  • Enzyme Inhibition: A key hypothesized mechanism is the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.[3] By blocking the activity of these enzymes, the compound could disrupt the signaling cascades that drive tumor growth.

  • Receptor Modulation: The compound may also function as an antagonist for certain receptors that are implicated in tumor progression.[3] This could interfere with the signaling pathways that are aberrantly activated in cancer.

  • Induction of Apoptosis and Cell Cycle Arrest: Evidence suggests that 4-(4-Chlorophenoxy)benzylamine can induce apoptosis (programmed cell death) in cancer cells and cause them to arrest in the G0/G1 phase of the cell cycle, thereby preventing their replication.[3]

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can lead to oxidative stress, which in turn can trigger apoptosis in cancer cells.[3] This is another plausible mechanism by which this compound may exert its anticancer effects.

  • DNA Intercalation: A study on a platinum(IV) complex incorporating a 4-chloro benzylamine ligand demonstrated significant anticancer activity against the MCF-7 cell line, with evidence suggesting DNA intercalation as a possible mode of action.[1] This suggests that derivatives of 4-(4-Chlorophenoxy)benzylamine could also interact directly with DNA.

Antimicrobial Activity: A Potential New Weapon Against Pathogens

The structural features of 4-(4-Chlorophenoxy)benzylamine suggest its potential as an antimicrobial agent.[3] The lipophilic nature of the chlorophenoxy group combined with the cationic benzylamine moiety could facilitate interaction with and disruption of microbial cell membranes. Research on related benzylamine derivatives has shown activity against a range of bacteria.[4] The mechanism is often attributed to the disruption of the bacterial cell membrane's integrity.[5]

Experimental Workflow for Assessing Anticancer Activity

To rigorously evaluate the anticancer potential of 4-(4-Chlorophenoxy)benzylamine hydrochloride, a systematic experimental approach is essential. The following workflow provides a comprehensive strategy for characterizing its in vitro efficacy and mechanism of action.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation Target Validation A Cell Viability Assay (MTT/SRB) (e.g., MCF-7, PC-3, A549) B Determine IC50 Values A->B C Cell Cycle Analysis (Flow Cytometry) B->C If IC50 is potent D Apoptosis Assay (Annexin V/PI Staining) B->D If IC50 is potent E Kinase Inhibition Profiling (Biochemical Assays) B->E Hypothesized Target F ROS Detection Assay (e.g., DCFH-DA) B->F H DNA Binding Studies (Viscosity, UV-Vis) B->H G Western Blot Analysis (Key Signaling Proteins) D->G E->G

Caption: A streamlined workflow for the in vitro evaluation of anticancer activity.

Detailed Protocol: Cell Viability Assessment using the Sulforhodamine B (SRB) Assay

This protocol details a robust and reproducible method for determining the cytotoxic effects of 4-(4-Chlorophenoxy)benzylamine hydrochloride on adherent cancer cell lines.[1]

1. Cell Culture and Seeding:

  • Culture human breast cancer (MCF-7) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed 5,000 cells per well in a 96-well microtiter plate in a final volume of 100 µL and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of 4-(4-Chlorophenoxy)benzylamine hydrochloride in sterile dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.
  • Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
  • Remove the medium from the wells and add 100 µL of the respective drug dilutions. Incubate for 48 hours.

3. Cell Fixation and Staining:

  • After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
  • Wash the plate five times with slow-running tap water and allow it to air dry completely.
  • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
  • Remove the SRB solution and quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

4. Absorbance Measurement and Data Analysis:

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
  • Shake the plate for 5-10 minutes on a mechanical shaker.
  • Read the absorbance at 510 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conceptual Signaling Pathway: Potential Inhibition of a Pro-Survival Kinase Cascade

Given the suggestion of kinase inhibition, the following diagram illustrates a hypothetical signaling pathway that could be targeted by 4-(4-Chlorophenoxy)benzylamine hydrochloride.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Compound 4-(4-Chlorophenoxy)benzylamine HCl Compound->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data Summary

The following table presents hypothetical IC50 values for 4-(4-Chlorophenoxy)benzylamine hydrochloride against various cancer cell lines, which could be generated from the SRB assay described above.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer5.2
PC-3Prostate Cancer8.7
A549Lung Cancer12.1
HCT116Colon Cancer6.5

Note: These values are for illustrative purposes and must be determined experimentally.

Conclusion and Future Directions

4-(4-Chlorophenoxy)benzylamine hydrochloride represents a promising chemical entity with the potential for significant biological activity, particularly in the areas of anticancer and antimicrobial research. The insights from its parent compound and related derivatives strongly suggest that it warrants a thorough investigation. The experimental frameworks and protocols outlined in this guide provide a solid foundation for researchers to systematically explore its therapeutic potential. Future studies should focus on elucidating its precise molecular targets, evaluating its efficacy in in vivo models, and exploring its structure-activity relationships to guide the development of more potent and selective analogs.

References

  • Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. (2013). New Journal of Chemistry, 37(6), 1833-1843. Available from: [Link]

  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. (2014). Journal of Medicinal Chemistry, 57(15), 6393-6406. Available from: [Link]

  • Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. (2013). Oriental Journal of Chemistry, 29(2), 621-628. Available from: [Link]

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). Molecules, 28(18), 6549. Available from: [Link]

  • In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. (2017). Biomedicine & Pharmacotherapy, 93, 930-938. Available from: [Link]

  • Process for producing 4-(4-alkylphenoxy) benzylamines. Google Patents.
  • Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. (2018). Bioorganic Chemistry, 78, 334-342. Available from: [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2023). RSC Advances, 13(45), 31657-31674. Available from: [Link]

  • Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(11), 2681-2685. Available from: [Link]

  • SYNTHESIS OF 4-BENZYLSULFANYL AND 4-BENZYLSULFONYL CHALCONES. BIOLOGICAL EVALUATION AS ANTIMALARIAL AGENTS. (2022). Farmacia, 70(1), 127-135. Available from: [Link]

  • Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. (2023). International Journal of Nanomedicine, 18, 4979-4999. Available from: [Link]

  • Benzylamine. Wikipedia. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). Molecules, 27(19), 6649. Available from: [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). International Journal of Molecular Sciences, 22(16), 8887. Available from: [Link]

  • Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium Hydrochloride. (2021). Polymers, 13(9), 1500. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (4-(4-Chlorophenoxy)phenyl)methanamine Hydrochloride and Its Derivatives

This technical guide provides a comprehensive analysis of the mechanistic pathways associated with (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. While this compound is primarily recognized as a pivotal chemical i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the mechanistic pathways associated with (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. While this compound is primarily recognized as a pivotal chemical intermediate, its true pharmacological significance is revealed through the biological activities of the complex molecules synthesized from it. This document will elucidate the dual mechanisms of action of its principal derivatives: the potent antihistaminic effects via histamine H1 receptor antagonism and the novel antitubercular activity through the inhibition of essential mycobacterial enzymes.

Introduction: The Role of a Versatile Chemical Scaffold

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride serves as a foundational building block in the synthesis of a variety of bioactive compounds.[1] Its unique structural arrangement, featuring a chlorophenoxy ether linkage and a benzylic amine, provides a versatile scaffold for the development of targeted therapeutic agents. While direct biological activity of the parent compound is not extensively documented, its application in receptor binding and enzyme inhibition studies highlights its importance in drug discovery.[1] This guide will focus on the well-characterized mechanisms of two key classes of derivatives: second-generation antihistamines and novel imidazo[1,2-a]pyridine-based antitubercular agents.

Antihistaminic Properties: Selective Histamine H1 Receptor Antagonism

A significant application of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is in the synthesis of potent second-generation antihistamines, exemplified by Levocetirizine.[2] These derivatives are designed to selectively target the histamine H1 receptor, a key player in the allergic inflammatory cascade.

Mechanism of Action: Inverse Agonism at the H1 Receptor

Levocetirizine, the R-enantiomer of cetirizine, functions as a potent and selective antagonist of the histamine H1 receptor.[3][4] Unlike a neutral antagonist that simply blocks agonist binding, Levocetirizine acts as an inverse agonist.[2] This means it binds to the inactive conformation of the H1 receptor, stabilizing it and shifting the equilibrium away from the active state. This action effectively prevents histamine from binding and activating the receptor, thereby inhibiting the downstream signaling that leads to allergic symptoms.[1][2]

The binding of histamine to the H1 receptor initiates a cascade of events including smooth muscle contraction, increased vascular permeability, and the stimulation of sensory nerves, resulting in the classic symptoms of allergic rhinitis and urticaria.[4] By preventing this initial step, Levocetirizine and its congeners effectively block the release of other pro-inflammatory mediators and reduce the influx of inflammatory cells to the affected area.[1][5]

Signaling Pathway Blockade

The following diagram illustrates the mechanism of H1 receptor antagonism by derivatives of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride.

H1_Antagonism cluster_membrane Cell Membrane H1R_inactive Inactive H1 Receptor No_Symptoms Symptom Alleviation H1R_inactive->No_Symptoms Prevents Activation H1R_active Active H1 Receptor H1R_active->H1R_inactive Equilibrium Shift Gq Gq Protein H1R_active->Gq Activates Histamine Histamine Histamine->H1R_active Binds & Activates Derivative Levocetirizine (Derivative) Derivative->H1R_inactive Binds & Stabilizes (Inverse Agonist) PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Allergic_Symptoms Allergic Symptoms (Vasodilation, Edema, etc.) IP3_DAG->Allergic_Symptoms Leads to

Mechanism of H1 Receptor Antagonism
Experimental Protocol: Histamine-Induced Wheal and Flare Suppression

The efficacy of H1 receptor antagonists is commonly evaluated using the histamine-induced wheal and flare model in human subjects.

Methodology:

  • Baseline Measurement: A baseline skin response is established by intradermal injection of a standardized histamine solution.

  • Drug Administration: The test compound (e.g., Levocetirizine) is administered orally at a specified dose.

  • Post-Dose Challenge: At various time points post-administration, the histamine challenge is repeated at a different skin site.

  • Measurement: The areas of the resulting wheal (swelling) and flare (redness) are measured and compared to baseline.

  • Data Analysis: The percentage inhibition of the wheal and flare response is calculated to determine the potency and duration of action of the antihistamine.

This self-validating protocol directly measures the physiological effect of H1 receptor blockade in vivo.

Beyond H1 Blockade: Potential Anti-Inflammatory Effects

Recent studies suggest that some second-generation antihistamines, including Levocetirizine, may possess anti-inflammatory properties that are independent of H1 receptor antagonism. For instance, Levocetirizine has been shown to suppress the functions of osteopontin, a pro-inflammatory glycoprotein involved in allergic diseases.[6] This includes the inhibition of chemokine production and the activation of transcription factors like NF-κB and AP-1, suggesting a broader impact on the inflammatory cascade.[6]

Antitubercular Activity: Targeting Mycobacterial Respiration

A distinct and promising application of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is in the synthesis of imidazo[1,2-a]pyridine derivatives with potent activity against Mycobacterium tuberculosis.[3][7][8][9] One such derivative is N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide.[10]

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

Several studies have identified the cytochrome bc1 complex (also known as complex III) of the mycobacterial electron transport chain as a key target for imidazo[1,2-a]pyridine derivatives.[11] Specifically, these compounds are proposed to bind to the QcrB subunit of this complex.[11] The cytochrome bc1 complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol to cytochrome c, a process that is coupled to the pumping of protons across the inner mitochondrial membrane to generate ATP.

By inhibiting QcrB, these derivatives disrupt the electron transport chain, leading to a collapse of the proton motive force and a subsequent depletion of cellular ATP.[11] This ultimately results in bacterial cell death. This mechanism is particularly attractive as it targets a component of cellular respiration that is essential for the survival of both replicating and non-replicating (persistent) mycobacteria.

Visualizing the Inhibition of Mycobacterial Respiration

The following diagram illustrates the proposed mechanism of action of antitubercular imidazo[1,2-a]pyridine derivatives.

Mtb_Inhibition cluster_membrane Mycobacterial Inner Membrane ETC_Complexes Electron Transport Chain (ETC) Complexes I, II, IV Cyt_bc1 Cytochrome bc1 Complex (Complex III) QcrB Subunit ETC_Complexes->Cyt_bc1 Protons_out H+ Cyt_bc1->Protons_out Proton Pumping Block Inhibition Cyt_bc1:f0->Block ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates Electrons Electrons from NADH & FADH2 Electrons->ETC_Complexes Protons_in H+ Protons_out->Protons_in Proton Motive Force Protons_in->ATP_Synthase Bacterial_Death Bacterial Cell Death ATP->Bacterial_Death Derivative Imidazo[1,2-a]pyridine Derivative Derivative->Cyt_bc1:f0 Binds to Block->Protons_out Blocks Proton Pumping Block->ATP Depletes ATP

Sources

Foundational

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride solubility in different solvents

An In-depth Technical Guide to the Solubility of (4-(4-Chlorophenoxy)phenyl)methanamine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract (4-(4-Chlorophenoxy)phenyl)methanamine hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (4-(4-Chlorophenoxy)phenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is a key pharmaceutical intermediate recognized for its role in the synthesis of novel therapeutic agents, including compounds with activity against Mycobacterium tuberculosis.[1] The effective use of this compound in synthesis, formulation, and biological screening is fundamentally dependent on a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. While specific quantitative solubility data is not widely published, this document synthesizes information on its physicochemical properties and the established principles of amine salt solubility to provide a robust theoretical framework. Furthermore, it offers a detailed, best-practice protocol for the experimental determination of its solubility, empowering researchers to generate precise data tailored to their specific applications.

Introduction to (4-(4-Chlorophenoxy)phenyl)methanamine Hydrochloride

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is a primary amine salt with a molecular structure characterized by a central benzylamine core. This core is modified with a 4-chlorophenoxy substituent, which significantly influences the molecule's steric and electronic properties. Its hydrochloride salt form is typical for amine-containing pharmaceutical compounds, enhancing stability and aqueous solubility compared to the free base.[2][3] The compound's utility extends from being a building block in medicinal chemistry to an investigative tool in receptor binding and enzyme inhibition studies.[4] A clear understanding of its behavior in various solvent systems is paramount for optimizing reaction conditions, developing purification strategies, and preparing solutions for analytical and biological assays.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. The table below summarizes the known properties of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride.

PropertyValueSource
Molecular Formula C₁₃H₁₃Cl₂NO[1]
Molar Mass 270.15 g/mol [1][5]
Boiling Point 348.7°C at 760 mmHg[1][5]
Density 1.217 g/cm³[5]
Appearance Solid (predicted)General Knowledge
pKa Not experimentally determined; estimated 8.5 - 9.5Inferred
LogP (free base) Not experimentally determined; estimated 3.0 - 4.0Inferred

Expert Insights:

  • pKa: The pKa value for the conjugate acid of the primary amine is critical for predicting pH-dependent aqueous solubility. While an experimental value is not available, benzylamines of this type typically exhibit a pKa in the range of 8.5 to 9.5. This means that at a pH below this range, the compound will predominantly exist in its protonated, cationic form, which is significantly more water-soluble.

  • LogP: The partition coefficient (LogP) of the free base provides insight into the molecule's lipophilicity. The presence of two aromatic rings and a chlorine atom suggests a relatively high lipophilicity, which would make the free base form poorly soluble in water but soluble in nonpolar organic solvents. The hydrochloride salt form drastically increases its polarity and, consequently, its aqueous solubility.

Theoretical Framework of Solubility

The solubility of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is best understood by considering its behavior in two distinct categories of solvents: aqueous systems and organic solvents.

Aqueous Solubility & pH-Dependence

As an amine salt, the compound's solubility in water is governed by an acid-base equilibrium. The hydrochloride salt is the product of the reaction between the basic amine and hydrochloric acid.[2] In solution, it dissociates to yield the protonated amine cation and a chloride anion.

C₁₃H₁₂ClNO·HCl ⇌ [C₁₃H₁₂ClNO-H]⁺ + Cl⁻

The protonated amine ([C₁₃H₁₂ClNO-H]⁺) is polar and capable of forming strong hydrogen bonds with water, leading to high aqueous solubility.[3] However, this is highly dependent on the pH of the solution. According to the Henderson-Hasselbalch equation, as the pH of the solution approaches and exceeds the pKa of the amine, the equilibrium will shift towards the neutral, free base form. This free base is significantly less polar and, due to its large aromatic structure, is expected to be poorly soluble in water, likely leading to precipitation.

Causality Behind pH-Dependent Solubility

Low_pH Low pH (pH < pKa) Protonated [R-NH₃]⁺ (Protonated Cation) Low_pH->Protonated Favors High_pH High pH (pH > pKa) Free_Base R-NH₂ (Neutral Free Base) High_pH->Free_Base Favors Soluble High Aqueous Solubility Protonated->Soluble Leads to Insoluble Low Aqueous Solubility (Precipitation) Free_Base->Insoluble Leads to

Caption: Logical flow of pH's effect on solubility.

Solubility in Organic Solvents

The principle of "like dissolves like" is the primary guide for estimating solubility in organic solvents. (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride possesses a dual nature: a highly polar ionic salt head and a large, nonpolar organic body. This duality dictates its solubility profile.

The table below provides a predicted solubility profile in common laboratory solvents, based on these principles.

SolventPolarityPredicted SolubilityRationale
Water Highly Polar, ProticSoluble (pH dependent)The ionic hydrochloride group readily interacts with water.
Methanol / Ethanol Polar, ProticSoluble to Sparingly SolubleThe alcohol can solvate both the ionic head and interact with the organic part.
Dimethyl Sulfoxide (DMSO) Polar, AproticSolubleDMSO is a powerful polar aprotic solvent capable of dissolving many salts.
Dimethylformamide (DMF) Polar, AproticSolubleSimilar to DMSO, DMF is effective at solvating polar compounds and salts.
Acetonitrile Polar, AproticSparingly SolubleLess polar than DMSO/DMF, may be less effective at solvating the ionic bond.
Dichloromethane (DCM) NonpolarInsolubleLacks the polarity to effectively solvate the ionic hydrochloride salt.
Ethyl Acetate Moderately PolarInsolubleInsufficient polarity to overcome the lattice energy of the salt.
Hexane / Heptane NonpolarInsolubleHighly nonpolar solvent cannot interact with the polar salt.

Experimental Determination of Solubility: A Best-Practice Protocol

Given the lack of published quantitative data, experimental determination is crucial. The Equilibrium Shake-Flask Method is a reliable and widely accepted standard for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The saturated solution is then filtered, and the concentration of the solute in the clear filtrate is determined analytically.

Step-by-Step Methodology
  • Preparation: Add an excess amount of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol). "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Seal the vials tightly. Place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

  • Sampling & Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the clear, saturated filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original solubility in the solvent (e.g., in mg/mL or µg/mL) by accounting for the dilution factor.

Experimental Workflow Diagram

cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-48h) A->B C Settle Undissolved Solid B->C D Filter Supernatant (0.22 µm filter) C->D E Dilute Filtrate D->E F Quantify via HPLC or LC-MS E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for the Shake-Flask Solubility Assay.

Conclusion

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is an amine salt with a solubility profile dominated by its ionic character and pH-dependence in aqueous media, and its large organic structure in non-aqueous solvents. It is predicted to be highly soluble in polar protic solvents like water (at acidic to neutral pH) and polar aprotic solvents like DMSO and DMF. Conversely, it is expected to be poorly soluble in nonpolar organic solvents such as dichloromethane and hexane. Due to the scarcity of public data, the principles and experimental protocols outlined in this guide provide the necessary foundation for researchers to confidently and accurately determine the solubility of this compound in their specific systems of interest, ensuring its effective application in research and development.

References

  • ChemBK. (2024). (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride). Retrieved from ChemBK website. [Link]

  • iChemical. (n.d.). (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, CAS No. 262862-71-5). Retrieved from iChemical website. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Chem-Impex. (n.d.). [4-(4-Chlorophenoxy)phenyl]methylaminehydrochloride. Retrieved from Chem-Impex International website. [Link]

  • ScienceMadness. (2011). Solubility of organic amine salts. Retrieved from Sciencemadness.org forum. [Link]

  • PubChem. (n.d.). [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride. Retrieved from National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine. Retrieved from National Center for Biotechnology Information. [Link]

  • Environmental Technology. (n.d.). III Analytical Methods. Retrieved from National Institute for Environmental Studies, Japan. [Link]

  • precisionFDA. (n.d.). (4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-. Retrieved from precisionFDA website. [Link]

  • Cooney, A. (2017). Why do amines dissolve in hydrochloric acid?. Quora. [Link]

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction The molecular formula of the hydrochloride salt is C₁₃H₁₃Cl₂NO, and its molecular weight is 270.16 g/mol .[1] Molecular Structure and Predicted...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula of the hydrochloride salt is C₁₃H₁₃Cl₂NO, and its molecular weight is 270.16 g/mol .[1]

Molecular Structure and Predicted Spectroscopic Analysis

The structural integrity of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is paramount for its use in further synthetic applications. The following sections detail the anticipated spectroscopic characteristics that are crucial for its structural elucidation.

Caption: Molecular structure of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the hydrochloride salt, a common practice is to dissolve the sample in a deuterated solvent such as DMSO-d₆ or D₂O. The amine protons are exchangeable and may appear as a broad singlet or not be observed at all, depending on the solvent and water content.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.4 - 8.8Broad s3H-NH₃⁺The acidic protons of the ammonium group are expected to be downfield and broad due to quadrupolar broadening and exchange.
~7.5 (d, J ≈ 8.8 Hz)d2HAr-H (ortho to -CH₂NH₃⁺)These protons are deshielded by the electron-withdrawing ammonium group and show coupling to the meta protons.
~7.4 (d, J ≈ 8.8 Hz)d2HAr-H (ortho to -Cl)These protons are on the chlorophenyl ring and are deshielded by the chlorine atom, showing coupling to their meta protons.
~7.1 (d, J ≈ 8.8 Hz)d2HAr-H (ortho to -O-)These protons are on the chlorophenyl ring and are slightly shielded by the ether oxygen, showing coupling to their ortho protons.
~7.0 (d, J ≈ 8.8 Hz)d2HAr-H (meta to -CH₂NH₃⁺)These protons are on the benzylamine ring and are shielded relative to their ortho counterparts, showing coupling to them.
~4.1 (s)s2H-CH₂-The benzylic protons are adjacent to the electron-withdrawing ammonium group, resulting in a downfield shift. They appear as a singlet.

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppmAssignmentRationale
~158Ar-C (para to -CH₂NH₃⁺)The carbon atom attached to the ether oxygen is expected to be significantly downfield.
~155Ar-C (ipso to -O-)The carbon on the chlorophenyl ring attached to the ether oxygen.
~133Ar-C (para to -Cl)The carbon atom attached to the chlorine is expected to be downfield due to the inductive effect of chlorine.
~131Ar-CH (ortho to -CH₂NH₃⁺)These carbons are in the benzylamine ring.
~130Ar-CH (ortho to -Cl)These carbons are on the chlorophenyl ring.
~129Ar-C (ipso to -CH₂NH₃⁺)The ipso-carbon of the benzylamine ring.
~122Ar-CH (ortho to -O-)These carbons are on the chlorophenyl ring.
~119Ar-CH (meta to -CH₂NH₃⁺)These carbons are in the benzylamine ring.
~43-CH₂-The benzylic carbon is attached to the nitrogen atom, causing a downfield shift into this region.
Mass Spectrometry (MS)

For the analysis of the hydrochloride salt, a soft ionization technique such as Electrospray Ionization (ESI) is preferable to observe the molecular ion of the free base. Electron Ionization (EI) would lead to fragmentation, providing structural information. The expected molecular ion for the free base (C₁₃H₁₂ClNO) would be at m/z 233.06. The presence of chlorine would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.

Predicted Fragmentation Pattern (EI)

  • m/z 233/235: Molecular ion [M]⁺ of the free base.

  • m/z 218/220: Loss of the amino group (-NH₂).

  • m/z 125: Cleavage of the ether bond, resulting in the chlorophenoxy cation.

  • m/z 108: Benzylamine fragment cation.

M [C₁₃H₁₂ClNO]⁺ m/z = 233/235 F1 [C₁₃H₁₀ClO]⁺ m/z = 218/220 M->F1 -NH₂ F2 [C₆H₄ClO]⁺ m/z = 125 M->F2 Ether Cleavage F3 [C₇H₈N]⁺ m/z = 108 M->F3 Ether Cleavage

Caption: Predicted major fragmentation pathways for (4-(4-Chlorophenoxy)phenyl)methanamine in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The hydrochloride salt will exhibit characteristic absorptions for the ammonium group, aromatic rings, C-O ether linkage, and the C-Cl bond.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200-2800Strong, BroadN-H stretch (-NH₃⁺)The stretching vibrations of the ammonium N-H bonds appear as a broad band in this region.
3100-3000MediumAromatic C-H stretchCharacteristic stretching vibrations for sp² C-H bonds in the phenyl rings.
~1600, ~1500Medium-StrongC=C stretch (aromatic)Skeletal vibrations of the aromatic rings.
~1240StrongAryl-O-Ar C-O stretch (asymmetric)The asymmetric C-O-C stretching of the diaryl ether is a strong, characteristic band.
~1170StrongAryl-O-Ar C-O stretch (symmetric)The symmetric C-O-C stretching of the diaryl ether.
~1100MediumC-N stretchThe stretching vibration of the carbon-nitrogen bond.
~830StrongC-H bend (para-substituted)Out-of-plane bending for the 1,4-disubstituted aromatic rings.
~750MediumC-Cl stretchThe stretching vibration for the carbon-chlorine bond.

Experimental Protocols

To obtain the actual spectroscopic data for (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, the following experimental workflows are recommended.

cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution in appropriate solvent) NMR NMR Analysis (¹H, ¹³C, COSY, HSQC) Sample->NMR MS Mass Spectrometry (ESI for M⁺, EI for fragmentation) Sample->MS IR IR Spectroscopy (ATR or KBr pellet) Sample->IR Data Data Interpretation (Structure confirmation) NMR->Data MS->Data IR->Data

Caption: General workflow for the spectroscopic analysis of the target compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A proton-decoupled sequence is standard.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Mass Spectrometry Protocol (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base, [M+H]⁺.

  • Analysis: Analyze the resulting spectrum for the molecular ion peak and the characteristic isotopic pattern of chlorine.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The structural characterization of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is essential for its application in research and drug development. This guide provides a detailed, predictive framework for its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. By combining these predicted spectroscopic features with the provided experimental protocols, researchers can confidently verify the identity and purity of this important chemical intermediate. The presented analysis, grounded in fundamental spectroscopic principles, serves as a valuable resource for scientists working with this and structurally related compounds.

References

  • ChemBK. (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. [Link]

  • iChemical. (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, CAS No. 262862-71-5. [Link]

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Foundational

Unlocking New Frontiers in Tuberculosis Therapy: A Technical Guide to the Therapeutic Potential of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride and its Derivatives

Abstract Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health challenge, necessitating the urgent development of novel therapeutics, particularly for multidrug-res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health challenge, necessitating the urgent development of novel therapeutics, particularly for multidrug-resistant strains. This in-depth technical guide explores the therapeutic potential of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, a key chemical intermediate. While primarily recognized for its role in synthesis, its structural contribution is pivotal to a new class of potent anti-tubercular agents: the imidazo[1,2-a]pyridine amides. This document will dissect the chemical properties of this intermediate, elucidate the mechanism of action of its derivatives, and provide detailed experimental protocols for the evaluation of these compounds. We will delve into the specific targeting of QcrB, a critical subunit of the cytochrome bc1 complex in M. tuberculosis, and outline the structure-activity relationships that underscore the importance of the (4-(4-chlorophenoxy)phenyl)methanamine moiety. This guide is intended for researchers, scientists, and drug development professionals dedicated to the fight against tuberculosis.

Introduction: The Strategic Importance of Novel Scaffolds in Anti-Tubercular Drug Discovery

The landscape of tuberculosis treatment is fraught with challenges, most notably the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. This has rendered many first-line therapies ineffective and underscores the critical need for new drugs with novel mechanisms of action. (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride has emerged as a significant building block in the synthesis of a promising class of anti-tubercular agents, the imidazo[1,2-a]pyridine amides.[1][2] These derivatives have demonstrated potent bactericidal activity against M. tuberculosis, including resistant strains.[3] This guide will illuminate the path from this chemical intermediate to a potential new generation of tuberculosis therapies.

Chemical and Physical Properties of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is a versatile chemical intermediate utilized in pharmaceutical research.[4] Its unique structure is instrumental in the synthesis of various bioactive molecules.[4]

PropertyValueSource
Molecular Formula C₁₃H₁₃Cl₂NO[5]
Molecular Weight 270.15 g/mol [5]
Appearance White to off-white solid[6]
CAS Number 262862-71-5[5]

Safety and Handling: (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is classified as an irritant.[5] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[7][8] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[6][8] Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[6]

The Primary Therapeutic Target: M. tuberculosis QcrB

While (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is a synthetic intermediate, its true therapeutic relevance lies in the biological activity of the molecules it helps create. The primary target for the imidazo[1,2-a]pyridine amides derived from this intermediate is QcrB , a subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of Mycobacterium tuberculosis.[3]

Mechanism of Action: Disrupting the Energy Core of M. tuberculosis

The imidazo[1,2-a]pyridine amides act by inhibiting the function of QcrB. This inhibition disrupts the electron flow within the cytochrome bc1 complex, which is essential for oxidative phosphorylation and the generation of ATP, the primary energy currency of the cell.[9] The ultimate consequence of QcrB inhibition is a depletion of cellular ATP, leading to a bactericidal effect against both replicating and non-replicating M. tuberculosis.[9]

QcrB_Inhibition_Pathway Compound (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride IPA Imidazo[1,2-a]pyridine Amide Derivative Compound->IPA Synthesis QcrB QcrB Subunit of Cytochrome bc1 Complex IPA->QcrB Inhibition ETC M. tuberculosis Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Reduced Proton Motive Force QcrB->ETC Disruption of Electron Flow ATP ATP Production ATP_Synthase->ATP Inhibition of Cell_Death Bacterial Cell Death ATP->Cell_Death Depletion leads to

Caption: Mechanism of action of imidazo[1,2-a]pyridine amides.

Structure-Activity Relationship (SAR): The Significance of the (4-(4-Chlorophenoxy)phenyl)methanamine Moiety

SAR studies on imidazo[1,2-a]pyridine amides have highlighted the importance of the N-benzyl substituent derived from (4-(4-chlorophenoxy)phenyl)methanamine hydrochloride. The presence of bulky and lipophilic biaryl ethers at this position is strongly correlated with nanomolar potency against M. tuberculosis.[2] The 4-chlorophenoxy group contributes to the overall lipophilicity and electronic properties of the molecule, facilitating its interaction with the binding site on QcrB. Modifications to this part of the molecule can significantly impact the anti-tubercular activity, underscoring the critical role of the parent intermediate in achieving high efficacy.[2]

Experimental Protocols for Target Validation and Compound Screening

The following protocols provide a framework for the evaluation of compounds derived from (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride.

Whole-Cell Screening of Anti-Tubercular Activity

This protocol is designed for the initial screening of compounds for their ability to inhibit the growth of M. tuberculosis.

Whole_Cell_Screening_Workflow start Start prep_plates Prepare 384-well plates with 7H9-Tw-OADC medium (20 µL/well) start->prep_plates add_compounds Add test compounds and controls (DMSO, Rifampicin) prep_plates->add_compounds inoculate Inoculate with M. tuberculosis (OD590 of 0.06, 10 µL/well) add_compounds->inoculate incubate Incubate plates for 5 days at 37°C inoculate->incubate read_fluorescence Measure fluorescence to determine bacterial growth incubate->read_fluorescence analyze Calculate % growth inhibition relative to controls read_fluorescence->analyze end End analyze->end

Caption: Workflow for whole-cell anti-tubercular screening.

Step-by-Step Protocol:

  • Plate Preparation: In a sterile environment, prepare 384-well microplates containing 20 µL of 7H9-Tw-OADC medium per well.[10]

  • Compound Addition: Add test compounds dissolved in DMSO to the sample wells. Include control wells with DMSO only (maximum growth) and a known inhibitor like rifampicin (minimum growth).[10]

  • Inoculation: Inoculate the plates with a culture of M. tuberculosis at an optical density (OD₅₉₀) of 0.06, adding 10 µL to each well. The final volume should be 30 µL with a final OD₅₉₀ of 0.02.[10]

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified incubator.[10]

  • Data Acquisition: After incubation, measure the fluorescence of each well using a plate reader. For non-fluorescent strains, a viability dye such as resazurin can be used.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound by comparing the fluorescence of the test wells to the control wells.

QcrB Enzymatic Inhibition Assay

This assay directly measures the inhibitory effect of compounds on the QcrB subunit.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Prepare a reaction buffer (e.g., Tris/HCl). Prepare a solution of the enzyme (purified QcrB or membrane fractions containing the cytochrome bc1 complex) and the substrate (e.g., a fluorescent or colorimetric substrate that mimics the natural substrate).[9]

  • Assay Setup: In a 96-well plate, add the reaction buffer, substrate, and varying concentrations of the test compound.

  • Enzyme Addition: Initiate the reaction by adding the enzyme preparation to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a plate reader at a constant temperature (e.g., 25°C).[9]

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the reaction curve. Calculate the IC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay

This protocol assesses the toxicity of the compounds against a mammalian cell line to determine their therapeutic index.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate start->seed_cells add_compounds Add serial dilutions of test compounds seed_cells->add_compounds incubate Incubate for 24-48 hours add_compounds->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate % cell viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for a standard MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero or HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.

Future Perspectives and Conclusion

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is a cornerstone for the synthesis of a new and exciting class of anti-tubercular agents. The derived imidazo[1,2-a]pyridine amides, with their potent and specific inhibition of M. tuberculosis QcrB, represent a significant advancement in the pursuit of novel therapies to combat drug-resistant tuberculosis. The continued exploration of this chemical scaffold, guided by the principles of structure-activity relationship and robust preclinical evaluation as outlined in this guide, holds immense promise for the development of next-generation anti-tubercular drugs. Further research should focus on optimizing the pharmacokinetic and safety profiles of these derivatives to accelerate their translation into clinical candidates.

References

  • PubChem. (4-Chlorophenyl)(phenyl)methanamine. Retrieved from [Link]

  • Ollinger, J., et al. (2019). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. PLoS ONE, 14(1), e0205479. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: (3-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. Retrieved from [Link]

  • The Royal Society of Chemistry. Protocol for enzyme assays. Retrieved from [Link]

  • Al-Shabib, N. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Molecules, 23(12), 3124. Retrieved from [Link]

  • Makarov, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586-607. Retrieved from [Link]

  • World Health Organization. M. tuberculosis PROTOCOL VERSION 1.1. Retrieved from [Link]

  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. Retrieved from [Link]

  • Kirby, J. E., et al. (2022). High Throughput, Real-time, Dual-readout Testing of Intracellular Antimicrobial Activity and Eukaryotic Cell Cytotoxicity. JoVE (Journal of Visualized Experiments), (186), e54841. Retrieved from [Link]

  • LookChem. (4-(p-tolyloxy)phenyl)methanamine hydrochloride Safety Data Sheets(SDS). Retrieved from [Link]

  • Ollinger, J., et al. (2019). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. ResearchGate. Retrieved from [Link]

  • Kung, M. P., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of medicinal chemistry, 46(2), 237-40. Retrieved from [Link]

  • ChemBK. (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. Retrieved from [Link]

  • precisionFDA. (4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-. Retrieved from [Link]

  • Pérez-Bassart, O., et al. (2023). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. International Journal of Molecular Sciences, 24(23), 16905. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the In Vitro Evaluation of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride

A Senior Application Scientist's Perspective on Preclinical Assessment For researchers, scientists, and professionals in drug development, the journey from a synthesized molecule to a potential therapeutic candidate is a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Preclinical Assessment

For researchers, scientists, and professionals in drug development, the journey from a synthesized molecule to a potential therapeutic candidate is a meticulous process of scientific inquiry. This guide provides an in-depth technical framework for the in vitro characterization of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, a compound with potential applications in pharmaceutical and agricultural research.[1] While specific biological data for this molecule is not extensively published, its chemical structure suggests potential interactions with biological systems that warrant a thorough preclinical evaluation. This document outlines a strategic, multi-tiered approach to elucidating its biological activity, cytotoxicity, and potential off-target effects, ensuring a robust and scientifically sound investigation.

Section 1: Foundational Characterization

Before delving into complex biological assays, a comprehensive understanding of the compound's fundamental physicochemical properties is paramount. These characteristics influence its behavior in aqueous solutions, bioavailability, and potential for off-target effects.

1.1 Physicochemical Properties

A summary of the known physicochemical properties of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is presented below.

PropertyValueSource
Molecular FormulaC13H13Cl2NO[2]
Molar Mass270.15 g/mol [2]
Boiling Point348.7°C at 760 mmHg[2][3]
Storage ConditionInert atmosphere, Room Temperature[2]

1.2 Purity and Stability Assessment

The purity of the test compound is a critical determinant of reliable and reproducible experimental outcomes. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for assessing purity. Stability studies should also be conducted under various conditions (e.g., temperature, pH, light exposure) to establish the optimal storage and handling procedures.

Section 2: Primary Screening for Biological Activity: Monoamine Oxidase Inhibition

The chemical scaffold of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride bears resemblance to compounds known to interact with monoamine oxidases (MAOs). MAOs are enzymes crucial for the metabolism of neurotransmitters, and their inhibition is a key mechanism for treating depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[4][5][6] Therefore, a primary screen to assess the inhibitory potential of the compound against MAO-A and MAO-B is a logical starting point.

2.1 Rationale for MAO Inhibition Assays

Dysregulation of MAO activity is linked to various neurological disorders.[4][5] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's disease.[6][7] Determining if (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride exhibits inhibitory activity against either isoform can provide initial insights into its potential therapeutic applications.

2.2 Experimental Workflow: MAO Inhibition Assay

A common and effective method for screening MAO inhibitors is a fluorescence-based assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.[8]

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride Incubation Incubate compound with MAO-A or MAO-B Compound_Prep->Incubation Enzyme_Prep Prepare recombinant human MAO-A and MAO-B enzymes Enzyme_Prep->Incubation Substrate_Prep Prepare substrate solution (e.g., p-tyramine) Add_Substrate Add substrate to initiate reaction Substrate_Prep->Add_Substrate Detection_Reagent Prepare detection reagent (e.g., Amplex Red, HRP) Add_Detection Add detection reagent Detection_Reagent->Add_Detection Incubation->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Incubate_Reaction->Add_Detection Read_Plate Measure fluorescence (Ex/Em = 530/585 nm) Add_Detection->Read_Plate Calculate_Inhibition Calculate percent inhibition Read_Plate->Calculate_Inhibition IC50_Curve Generate dose-response curve and determine IC50 Calculate_Inhibition->IC50_Curve

Caption: Workflow for MAO-A and MAO-B Inhibition Assay.

2.3 Detailed Protocol for MAO Inhibition Assay

  • Compound Preparation : Prepare a stock solution of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

  • Enzyme and Substrate Preparation : Use commercially available recombinant human MAO-A and MAO-B enzymes. Prepare the substrate solution (e.g., p-tyramine for both MAO-A and MAO-B) in an appropriate assay buffer.[5]

  • Assay Procedure :

    • In a 384-well microplate, add the test compound at various concentrations.[8]

    • Add the MAO-A or MAO-B enzyme to the wells containing the test compound and incubate for a pre-determined time at room temperature.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate the plate at 37°C for a specified duration.

    • Stop the reaction and add the detection reagent containing a fluorogenic probe (e.g., Amplex Red) and horseradish peroxidase (HRP).

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis : Calculate the percentage of MAO inhibition for each concentration of the test compound relative to a vehicle control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value, which represents the concentration required to inhibit 50% of the enzyme's activity.

Section 3: Cytotoxicity Profiling

Assessing the cytotoxic potential of a novel compound is a fundamental step in drug discovery and toxicology.[9] It helps to determine the compound's therapeutic index and identify potential safety concerns early in the development process.[10] A multi-assay approach is recommended to gain a comprehensive understanding of the compound's effects on cell viability and health.[11]

3.1 Rationale for Cytotoxicity Assays

Cytotoxicity assays measure the degree to which a substance can damage or kill cells.[9] These assays are crucial for screening out highly toxic compounds and for establishing a safe concentration range for further in vitro and in vivo studies.[9]

3.2 Comparison of Common Cytotoxicity Assays

AssayPrincipleEndpointAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.Cell viability and metabolic activity.Well-established, widely used, and high sensitivity.[12]Requires a solubilization step for the formazan crystals and can be affected by compounds that alter cellular metabolism.[12]
MTS Assay Similar to MTT, but uses a tetrazolium salt that is reduced to a water-soluble formazan, eliminating the need for a solubilization step.Cell viability and metabolic activity.Simpler and faster than MTT, suitable for high-throughput screening.[12]Can be more expensive than MTT and may have a higher background.[12]
LDH Assay Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.Cell membrane integrity and cytotoxicity.Non-radioactive and reliable for measuring cell lysis.[11]Less sensitive for detecting early apoptotic events.
Calcein-AM Assay Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases in viable cells to the fluorescent calcein.Cell viability and membrane integrity.Provides a direct measure of live cells.Can be affected by compounds that inhibit esterase activity.[11]

3.3 Experimental Workflow: General Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution (24h, 48h, 72h) cluster_analysis Data Analysis Cell_Culture Culture and seed selected cell lines (e.g., HepG2, HEK293) Compound_Treatment Treat cells with serial dilutions of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride Cell_Culture->Compound_Treatment MTT_Assay Perform MTT Assay Compound_Treatment->MTT_Assay LDH_Assay Perform LDH Assay Compound_Treatment->LDH_Assay Calcein_AM_Assay Perform Calcein-AM Assay Compound_Treatment->Calcein_AM_Assay Measure_Signal Measure absorbance or fluorescence MTT_Assay->Measure_Signal LDH_Assay->Measure_Signal Calcein_AM_Assay->Measure_Signal Calculate_Viability Calculate percent cell viability Measure_Signal->Calculate_Viability IC50_Curve Generate dose-response curve and determine IC50 Calculate_Viability->IC50_Curve

Caption: General Workflow for Cytotoxicity Screening.

3.4 Detailed Protocol for the MTT Assay

  • Cell Seeding : Seed cells (e.g., HeLa, MCF-7, or a non-cancerous line like HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.[10][13]

  • Compound Treatment : Treat the cells with various concentrations of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride and incubate for different time points (e.g., 24, 48, and 72 hours).[10][13]

  • MTT Addition : After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis : Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Section 4: Safety Pharmacology: hERG Channel Inhibition Assay

Cardiotoxicity is a major reason for the withdrawal of drugs from the market. The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel that plays a critical role in cardiac repolarization.[14][15] Inhibition of the hERG channel can lead to a prolongation of the QT interval, which can result in a life-threatening arrhythmia called Torsades de Pointes.[14] Therefore, assessing the potential of a new chemical entity to inhibit the hERG channel is a regulatory requirement and a critical step in safety pharmacology.[15]

4.1 Rationale for the hERG Assay

Early identification of compounds that inhibit the hERG channel is crucial to mitigate the risk of cardiotoxicity in later stages of drug development.[14]

4.2 Experimental Approaches for hERG Assessment

Several methods are available for assessing hERG channel inhibition, with automated patch clamping being a widely accepted high-throughput method.[14]

  • Manual Patch Clamp : The gold standard for measuring ion channel activity, providing high-quality data but with low throughput.

  • Automated Patch Clamp (e.g., QPatch, SyncroPatch) : Offers higher throughput while maintaining data quality comparable to manual patch clamp.[14]

  • Thallium Flux Assay : A fluorescence-based assay that uses thallium ions as a surrogate for potassium ions, suitable for high-throughput screening.[16]

  • Radioligand Binding Assay : Measures the displacement of a radiolabeled ligand that binds to the hERG channel.[17]

4.3 Experimental Workflow: Automated Patch Clamp hERG Assay

hERG_Workflow cluster_prep Preparation cluster_assay Assay Execution (Automated Patch Clamp) cluster_analysis Data Analysis Cell_Prep Prepare HEK293 cells stably expressing the hERG channel Cell_Sealing Establish whole-cell configuration Cell_Prep->Cell_Sealing Compound_Prep Prepare test compound solutions Compound_Application Apply test compound at increasing concentrations Compound_Prep->Compound_Application Baseline_Recording Record baseline hERG current Cell_Sealing->Baseline_Recording Baseline_Recording->Compound_Application Record_Current Record hERG current in the presence of the compound Compound_Application->Record_Current Calculate_Inhibition Calculate percent inhibition of the hERG tail current Record_Current->Calculate_Inhibition IC50_Curve Generate concentration-response curve and determine IC50 Calculate_Inhibition->IC50_Curve

Caption: Workflow for Automated Patch Clamp hERG Assay.

4.4 Detailed Protocol for Automated Patch Clamp hERG Assay

  • Cell Preparation : Use a stable cell line, such as HEK293, that expresses the hERG channel.[14]

  • Assay Setup : Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Electrophysiological Recording :

    • Establish a whole-cell patch clamp configuration.

    • Apply a specific voltage protocol to elicit and measure the hERG current. A recommended protocol involves a depolarizing pulse followed by a repolarizing step to measure the tail current.[18]

    • Record a stable baseline current.

    • Apply the test compound at multiple concentrations sequentially to the same cell.

    • Record the hERG current at each concentration.

  • Data Analysis :

    • Measure the peak tail current amplitude in the presence and absence of the compound.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.[18]

Conclusion

The in vitro characterization of a novel compound like (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride requires a systematic and multi-faceted approach. This guide outlines a logical progression of experiments, from fundamental physicochemical analysis to primary activity screening, cytotoxicity profiling, and crucial safety pharmacology assessments. By employing these robust and validated in vitro assays, researchers can build a comprehensive data package to make informed decisions about the future development of this and other promising new chemical entities. The insights gained from these studies are foundational for advancing a compound through the preclinical pipeline and ultimately, for translating basic research into tangible therapeutic innovations.

References

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Foundational

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride and its role in receptor binding.

An In-Depth Technical Guide for the Characterization of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride in Receptor Binding Abstract (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is a versatile chemical entit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Characterization of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride in Receptor Binding

Abstract

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is a versatile chemical entity featuring a diaryl ether methane scaffold. While primarily documented as a precursor in the synthesis of diverse pharmaceutical agents, its own bioactivity and receptor interaction profile remain largely uncharacterized in public literature.[1][2] This guide provides a comprehensive strategic framework for the full characterization of its receptor binding properties. We move beyond a simple listing of methods to detail an integrated, multi-phase workflow designed for drug discovery and development professionals. This document outlines the causal logic behind experimental choices, from initial broad-panel screening and affinity determination using radioligand binding assays, through kinetic analysis with Surface Plasmon Resonance (SPR), to functional characterization via second messenger and transporter assays. Each section includes field-proven protocols and data interpretation insights, establishing a self-validating system for elucidating the pharmacological identity of novel or intermediate compounds.

Introduction and Rationale for Characterization

The molecule (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride possesses a core structure—a diarylmethane connected via an ether linkage—that is a privileged scaffold in medicinal chemistry. Variations of this structure are present in numerous clinically significant drugs, including potent antihistamines and selective androgen receptor modulators (SARMs).[3][4] Its utility as a synthetic intermediate is well-established.[1]

However, in modern drug development, it is critical to characterize not only the final active pharmaceutical ingredient (API) but also key intermediates. The rationale for a full receptor binding workup of a compound like (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is threefold:

  • Off-Target Profiling: Early identification of unintended interactions ("off-targets") can prevent costly late-stage failures due to unforeseen side effects.

  • New Target Discovery: An intermediate may possess its own unique and potentially valuable bioactivity, opening avenues for new therapeutic applications.

  • Structure-Activity Relationship (SAR) Foundation: Understanding the intrinsic binding properties of the core scaffold provides a crucial baseline for SAR studies, informing the design of more potent and selective derivatives.

This guide uses (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride as a model compound to illustrate the logical progression of experiments required to build a comprehensive pharmacological profile.

Phase 1: Target Identification and Affinity Determination

The initial phase aims to answer two fundamental questions: Does the compound bind to any relevant biological targets, and if so, with what affinity? The gold standard for this investigation remains the radioligand binding assay due to its robustness and sensitivity.[5][6]

Strategic Approach: Competitive Binding Assays

Since a radiolabeled version of our test compound is not available, a competitive binding approach is the most direct path forward. In this setup, the compound is tested for its ability to displace a known high-affinity radioligand from its receptor. This is typically performed across a broad panel of receptors to cast a wide net for potential interactions.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is designed to determine the inhibitory constant (Kᵢ) of a test compound for a specific G-Protein Coupled Receptor (GPCR).

A. Preparation of Cell Membranes:

  • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[7]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[7]

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[7]

  • Wash the membrane pellet by resuspending it in fresh buffer and repeating the centrifugation.

  • Resuspend the final pellet in an assay buffer. Determine the protein concentration using a standard method like the BCA assay.[7]

B. Binding Reaction:

  • Set up the assay in a 96-well plate format with a final volume of 250 µL per well.[7]

  • To each well, add:

    • 50 µL of the test compound ((4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride) at various concentrations (typically a 10-point, 5-log unit range).[5]

    • 50 µL of a known radioligand for the target receptor, at a fixed concentration close to its dissociation constant (Kₑ).

    • 150 µL of the prepared cell membranes (e.g., 10-50 µg protein).[7]

  • Include control wells for:

    • Total Binding: Contains membranes and radioligand only (no competitor).

    • Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known, non-radioactive competitor.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach equilibrium, with gentle agitation.[7]

C. Separation and Quantification:

  • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes.[7][8]

  • Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Dry the filters and add a scintillation cocktail.[7]

  • Quantify the radioactivity trapped on the filters using a scintillation counter.[7]

D. Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific radioligand binding).

  • Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[7]

Data Presentation and Interpretation

The binding affinity data should be summarized in a clear, tabular format.

Target ReceptorRadioligand UsedKₑ (nM)Test Compound IC₅₀ (nM)Test Compound Kᵢ (nM)
Serotonin Transporter (SERT)[³H]-Citalopram1.5850450
Histamine H1 Receptor[³H]-Pyrilamine2.0>10,000>10,000
Adrenergic α1 Receptor[³H]-Prazosin0.52,3001,950
Dopamine D2 Receptor[³H]-Spiperone0.3>10,000>10,000
(Note: Data are hypothetical for illustrative purposes.)

A low Kᵢ value indicates high binding affinity. A result of >10,000 nM is typically considered inactive. From this hypothetical data, the compound shows moderate affinity for SERT and weak affinity for the α1 receptor.

Workflow Visualization

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Receptor Source (Cell/Tissue Homogenate) P2 Membrane Isolation (Centrifugation) P1->P2 P3 Protein Quantification (BCA Assay) P2->P3 A1 Incubate: Membranes + Radioligand + Test Compound P3->A1 A2 Separate Bound/Free (Vacuum Filtration) A1->A2 A3 Quantify Radioactivity (Scintillation Counting) A2->A3 D1 Calculate Specific Binding A3->D1 D2 Generate Dose-Response Curve D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki (Cheng-Prusoff) D3->D4 Output Binding Affinity (Ki) D4->Output Final Affinity Value SPR_Workflow cluster_prep Chip Preparation cluster_run Binding Cycle (per concentration) cluster_analysis Data Analysis P1 Activate Chip Surface (EDC/NHS) P2 Immobilize Receptor Protein P1->P2 P3 Block & Deactivate Surface P2->P3 R1 1. Establish Baseline (Buffer Flow) P3->R1 R2 2. Association Phase (Analyte Injection) R1->R2 R3 3. Dissociation Phase (Buffer Flow) R2->R3 R4 4. Regeneration Pulse R3->R4 D1 Reference Subtraction R4->D1 D2 Global Fit to Kinetic Model D1->D2 D3 Extract kon, koff, KD D2->D3 Output kon, koff, KD D3->Output Kinetic Profile

Caption: Standard workflow for a Surface Plasmon Resonance (SPR) experiment.

Phase 3: Functional Characterization

Confirming that a compound binds to a receptor is only half the story. The crucial next step is to determine the functional consequence of that binding. Does it activate the receptor (agonist), block the activity of the natural ligand (antagonist), or have no effect (silent binder)? Functional assays measure the downstream cellular response following receptor engagement. [9][10]

Functional Assays for GPCRs

Based on our hypothetical binding data suggesting an interaction with the serotonin transporter (SERT), a monoamine transporter, functional characterization is essential. We will describe a transporter uptake assay.

Experimental Protocol: Serotonin Transporter (SERT) Uptake Assay This assay measures the ability of the test compound to inhibit the uptake of serotonin into cells expressing SERT.

A. Cell Preparation:

  • Plate HEK-293 cells stably expressing human SERT (hSERT) in a 96-well plate and grow to confluence. [11]Other cell lines like JAR cells can also be used. [12]2. On the day of the assay, wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES, KRH). [12] B. Inhibition Assay:

  • Pre-incubate the cells for 20 minutes at 25°C with various concentrations of the test compound or a known inhibitor (e.g., fluoxetine) as a positive control. [11]2. Initiate the uptake reaction by adding a fixed concentration of [³H]-Serotonin (e.g., 65 nM). [11]3. Allow the uptake to proceed for a short period (e.g., 15 minutes) at a controlled temperature. [11]4. Terminate the transport by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-Serotonin.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

C. Data Analysis:

  • Plot the percentage of [³H]-Serotonin uptake (relative to vehicle-treated control cells) against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ for uptake inhibition.

An IC₅₀ value in the same range as the binding affinity (Kᵢ) suggests the compound is a functional inhibitor of the serotonin transporter.

Visualizing the Mechanism

Understanding the signaling pathway being modulated is key to interpreting functional data.

SERT_Mechanism Mechanism of a SERT inhibitor cluster_membrane Synaptic Cleft & Presynaptic Neuron SERT SERT Transporter Serotonin_in SERT->Serotonin_in Serotonin_out Serotonin (5-HT) Serotonin_out->SERT Uptake Test_Compound (4-(4-Chlorophenoxy)phenyl) methanamine hydrochloride Test_Compound->SERT Inhibition

Caption: Diagram of serotonin transporter (SERT) inhibition.

Conclusion

The comprehensive characterization of a compound like (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride requires a disciplined, multi-phase approach. By integrating competitive radioligand binding assays to establish affinity, surface plasmon resonance to define kinetics, and targeted functional assays to determine the mechanistic outcome, researchers can build a complete pharmacological profile. This strategic workflow not only mitigates the risk of unforeseen off-target effects but also maximizes the potential for discovering novel therapeutic activities within chemical scaffolds. The methodologies and logical frameworks presented in this guide provide a robust template for the rigorous evaluation of any novel chemical entity in the drug discovery pipeline.

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  • Cooper, M.A. et al. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry.
  • TW. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. TW.
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  • Wilson, G.H. A beginner’s guide to surface plasmon resonance. The Biochemist.
  • Chem-Impex. [4-(4-Chlorophenoxy)phenyl]methylaminehydrochloride. Chem-Impex.
  • Reichert Technologies. Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies.
  • Lindgren, K. et al. Subunit and small-molecule interaction of ribonucleotide reductases via surface plasmon resonance biosensor analyses. Protein Engineering, Design and Selection.
  • ChemBK. (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. ChemBK.
  • Jones, A. et al. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology.
  • BenchChem. Application Notes and Protocols: (R)-(4-Chlorophenyl)(phenyl)methanamine in Medicinal Chemistry. BenchChem.

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Exploratory

A Technical Guide to the Initial Synthesis and Characterization of (4-(4-Chlorophenoxy)phenyl)methanamine Hydrochloride

Abstract This technical guide provides a comprehensive, field-proven methodology for the initial synthesis and characterization of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride (CAS No. 262862-71-5), a key buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the initial synthesis and characterization of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride (CAS No. 262862-71-5), a key building block in modern medicinal chemistry. This document details a robust two-step synthetic pathway, beginning with the formation of a diaryl ether linkage to create the nitrile precursor, followed by its chemical reduction to the primary amine and subsequent conversion to the stable hydrochloride salt. We provide step-by-step protocols, explain the causal reasoning behind experimental choices, and present a full characterization workflow. This guide is intended for researchers, chemists, and drug development professionals requiring a practical and scientifically rigorous approach to obtaining and verifying this important molecular scaffold.

Introduction and Significance

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is a versatile primary amine derivative featuring a diaryl ether core structure. This structural motif is of significant interest in pharmaceutical development, serving as a key intermediate in the synthesis of compounds targeting a range of biological pathways. Derivatives have been investigated for applications including antihistamines and novel agents against Mycobacterium tuberculosis[1]. The presence of the flexible ether linkage, combined with the specific halogenation pattern, allows for tailored interactions within biological systems, making it a valuable scaffold for library synthesis and lead optimization campaigns.

This guide establishes a reliable and reproducible method for laboratory-scale synthesis, purification, and rigorous characterization, ensuring a high-purity starting material for downstream applications.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule is logically approached via a two-step sequence. The primary disconnection is at the C-N bond of the benzylamine, pointing to a nitrile as a stable and readily accessible precursor. The second key disconnection is at the diaryl ether bond, which can be formed through a nucleophilic aromatic substitution reaction.

G Target (4-(4-Chlorophenoxy)phenyl)methanamine HCl Amine_Base (4-(4-Chlorophenoxy)phenyl)methanamine Target->Amine_Base Salt Formation (HCl) Nitrile 4-(4-Chlorophenoxy)benzonitrile Amine_Base->Nitrile Nitrile Reduction (C≡N → CH₂NH₂) Starting_Materials 4-Chlorophenol + 4-Halobenzonitrile Nitrile->Starting_Materials Diaryl Ether Synthesis (Ar-O-Ar')

Caption: Retrosynthetic pathway for the target compound.

This strategy was chosen for its reliability and the commercial availability of the starting materials. The reduction of a nitrile is a high-yielding and clean transformation, and the Ullmann-type condensation for diaryl ether synthesis is a classic, well-understood reaction.

Synthesis and Purification Workflow

The overall experimental workflow is depicted below, outlining the progression from starting materials to the fully characterized final product.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization SM Starting Materials: 4-Chlorophenol 4-Chlorobenzonitrile Reaction1 Step 1: Ullmann Condensation (Diaryl Ether Formation) SM->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purify1 Recrystallization (e.g., Ethanol/Water) Workup1->Purify1 Nitrile Isolated Precursor: 4-(4-Chlorophenoxy)benzonitrile Purify1->Nitrile Reaction2 Step 2: Nitrile Reduction (LiAlH₄ in THF) Nitrile->Reaction2 Workup2 Quench & Aqueous Workup (Fieser Method) Reaction2->Workup2 Amine Isolated Free Base: (4-(4-Chlorophenoxy)phenyl)methanamine Workup2->Amine Salt Step 3: Salt Formation (HCl in Ether) Amine->Salt Final Final Product: Target Hydrochloride Salt Salt->Final MP Melting Point Final->MP FTIR FT-IR Spectroscopy Final->FTIR NMR ¹H & ¹³C NMR Spectroscopy Final->NMR MS Mass Spectrometry Final->MS

Caption: Overall experimental synthesis and characterization workflow.

Part 1: Synthesis of 4-(4-Chlorophenoxy)benzonitrile (Precursor)

Principle: This step involves the formation of the diaryl ether bond via an Ullmann condensation. This is a copper-catalyzed nucleophilic aromatic substitution reaction between an aryl halide and a phenol[2]. Here, the phenoxide of 4-chlorophenol acts as the nucleophile, displacing the halide from 4-chlorobenzonitrile. The use of a high-boiling polar aprotic solvent like DMF or DMSO facilitates the reaction, and potassium carbonate serves as the base to generate the phenoxide in situ.

Experimental Protocol:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chlorophenol (1.0 eq.), 4-chlorobenzonitrile (1.05 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

  • Evacuate and backfill the flask with inert gas (N₂ or Ar) three times.

  • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 4-chlorophenol.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting phenol is a key indicator.

  • Upon completion, cool the mixture to room temperature and pour it into a beaker containing cold water (10 volumes).

  • Extract the aqueous mixture with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol or an ethanol/water mixture to afford 4-(4-chlorophenoxy)benzonitrile as a white to off-white solid.

Part 2: Synthesis of (4-(4-Chlorophenoxy)phenyl)methanamine (Free Base)

Principle: This transformation is a chemical reduction of the nitrile functional group to a primary amine. Lithium aluminum hydride (LiAlH₄ or LAH) is a potent reducing agent highly effective for this purpose[3]. The reaction proceeds via the addition of two equivalents of hydride (H⁻) to the nitrile carbon. A careful aqueous workup is required to quench the excess LAH and hydrolyze the aluminum-nitrogen complexes to liberate the free amine[4].

Experimental Protocol:

  • Set up a flame-dried three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Suspend lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes relative to the nitrile) under a nitrogen atmosphere and cool the slurry to 0 °C in an ice bath.

  • Dissolve the 4-(4-chlorophenoxy)benzonitrile (1.0 eq.) from Part 1 in anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting nitrile.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Quench the reaction cautiously using the Fieser method: sequentially and dropwise, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure generates a granular precipitate of aluminum salts that is easily filtered.

  • Stir the resulting suspension vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude (4-(4-chlorophenoxy)phenyl)methanamine as an oil or low-melting solid. The product can be used directly in the next step or purified by column chromatography if necessary.

Part 3: Preparation of (4-(4-Chlorophenoxy)phenyl)methanamine Hydrochloride

Principle: The final step is the conversion of the free base amine to its hydrochloride salt. This is a simple acid-base reaction. The salt form is typically a stable, crystalline solid with improved handling properties and enhanced solubility in polar solvents compared to the free base[5].

Experimental Protocol:

  • Dissolve the crude amine from Part 2 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or a concentrated aqueous HCl solution dropwise) with stirring until the solution becomes acidic (test with pH paper).

  • A white precipitate of the hydrochloride salt will form immediately.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride as a white crystalline solid.

Physicochemical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are representative of what is expected for the final product.

Table 1: Summary of Physicochemical and Spectroscopic Data

PropertyExpected Value / Observation
Appearance White to off-white crystalline solid
Molecular Formula C₁₃H₁₃Cl₂NO
Molecular Weight 270.16 g/mol
Melting Point Expected >200 °C (decomposition likely)
Solubility Soluble in water, methanol; sparingly soluble in dichloromethane
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 8.5-8.8 (br s, 3H, -NH₃⁺), 7.50 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.8 Hz, 2H, Ar-H), 7.15 (d, J=8.8 Hz, 2H, Ar-H), 7.10 (d, J=8.4 Hz, 2H, Ar-H), 4.05 (s, 2H, -CH₂-)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 158.0, 154.5, 132.0, 131.0, 130.0, 129.5, 121.0, 119.0, 42.5 (-CH₂-)
FT-IR (KBr, cm⁻¹)ν (cm⁻¹): ~3000 (br, N-H stretch from -NH₃⁺), ~2900 (C-H stretch), ~1600, 1490 (C=C aromatic stretch), ~1240 (C-O-C ether stretch), ~1090 (C-Cl stretch)
Mass Spec (ESI+) m/z: 234.07 [M+H]⁺ (for free base C₁₃H₁₂ClNO)

Safety and Handling

  • Lithium Aluminum Hydride (LiAlH₄): Is a highly reactive, pyrophoric, and water-reactive solid. It must be handled under an inert atmosphere (nitrogen or argon). All glassware must be rigorously dried. LAH reacts violently with water and protic solvents to release flammable hydrogen gas. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.

  • Reagents: 4-Chlorophenol is toxic and corrosive. 4-Chlorobenzonitrile is harmful if swallowed or inhaled. Handle these reagents in a well-ventilated fume hood.

  • Solvents: Diethyl ether and THF are highly flammable. DMF is a combustible liquid and a suspected teratogen. Avoid inhalation and skin contact.

  • Hydrochloric Acid: Is highly corrosive. Handle with care.

Conclusion

This guide provides a detailed and reliable framework for the synthesis and characterization of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. The described two-step synthetic route, employing an Ullmann condensation followed by a lithium aluminum hydride reduction, is robust and scalable for typical laboratory needs. The provided protocols and characterization data serve as a validated baseline for chemists and pharmaceutical scientists, enabling the confident production of this valuable intermediate for further research and development endeavors.

References

  • Chem-Impex International. "[4-(4-Chlorophenoxy)phenyl]methylaminehydrochloride Product Page." Accessed January 21, 2026. [Link]

  • Wikipedia. "Ullmann condensation." Accessed January 21, 2026. [Link]

  • Bommera, R. K., Merugu, R., & Eppakayala, L. "A Facile Synthesis and Docking Studies of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine." ResearchGate, 2018. [Link]

  • PrepChem. "Synthesis of benzylamine hydrochloride." Accessed January 21, 2026. [Link]

  • ChemBK. "(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride." Accessed January 21, 2026. [Link]

  • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Accessed January 21, 2026. [Link]

  • Master Organic Chemistry. "Reduction of nitriles to primary amines with LiAlH4." Accessed January 21, 2026. [Link]

  • Chemistry LibreTexts. "Mechanism of Nitrile Reduction with LiAlH4." Accessed January 21, 2026. [Link]

  • Organic Synthesis. "Nitrile to Amine (LiAlH4 or LAH reduction)." Accessed January 21, 2026. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of (4-(4-Chlorophenoxy)phenyl)methanamine Hydrochloride

Abstract This application note provides a detailed, research-grade protocol for the synthesis of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, a key intermediate in pharmaceutical and agrochemical research.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, a key intermediate in pharmaceutical and agrochemical research.[1][2] We present a robust two-step synthetic strategy commencing with a Williamson ether synthesis to form the key aldehyde intermediate, followed by a one-pot reductive amination. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and methods for protocol validation. The causality behind experimental choices is elucidated to empower researchers with the knowledge to adapt and troubleshoot the synthesis effectively.

Introduction and Strategic Overview

(4-(4-Chlorophenoxy)phenyl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry, notably serving as precursors for antihistamines and potential inhibitors of Mycobacterium tuberculosis.[1][2] The molecule's structure, featuring a diaryl ether linkage and a benzylamine moiety, offers a versatile scaffold for generating compound libraries.

This guide details a logical and efficient synthetic approach. The primary strategy involves two key transformations:

  • Williamson Ether Synthesis: Formation of the diaryl ether bond to create the central scaffold.

  • Reductive Amination: Conversion of a carbonyl group into the target primary amine.

This pathway was selected for its high efficiency, use of readily available starting materials, and operational simplicity, making it highly adaptable for laboratory-scale synthesis.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals two primary synthetic pathways. The chosen strategy proceeds via the aldehyde intermediate 3 , which is formed from commercially available precursors 1 and 2 .

G cluster_main Retrosynthetic Analysis Target (4-(4-Chlorophenoxy)phenyl)methanamine HCl Amine (4-(4-Chlorophenoxy)phenyl)methanamine Target->Amine Salt Formation Aldehyde Intermediate: 4-(4-Chlorophenoxy)benzaldehyde (3) Amine->Aldehyde Reductive Amination Nitrile Alternative Intermediate: 4-(4-Chlorophenoxy)benzonitrile Amine->Nitrile Nitrile Reduction (Alternative Route) SM1 Starting Material: 4-Hydroxybenzaldehyde (1) Aldehyde->SM1 Williamson Ether Synthesis SM2 Starting Material: 1-Chloro-4-fluorobenzene (2) Aldehyde->SM2 Williamson Ether Synthesis

Figure 1: Retrosynthetic analysis of the target compound.

An alternative route involves the reduction of 4-(4-chlorophenoxy)benzonitrile.[3] While also effective, particularly for large-scale synthesis, the reductive amination of the aldehyde is often more convenient for laboratory settings due to the milder reagents typically employed.[4]

Synthesis of Key Intermediate: 4-(4-Chlorophenoxy)benzaldehyde (3)

This crucial step employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[5] The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism, where the phenoxide ion, generated by deprotonating 4-hydroxybenzaldehyde, attacks an electron-deficient aromatic ring (1-chloro-4-fluorobenzene), displacing the fluoride leaving group.

Causality of Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is used as a mild, effective base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde. Stronger bases like sodium hydride could be used but require strictly anhydrous conditions.[6][7]

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It readily dissolves the reactants and facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex) without solvating the nucleophile excessively.[8]

  • Leaving Group: Fluorine is the preferred leaving group on the electrophilic aromatic ring in SNAr reactions due to its high electronegativity, which strongly activates the ring towards nucleophilic attack.

Experimental Protocol: Williamson Ether Synthesis
ReagentMolar Mass ( g/mol )MolesEquiv.Amount
4-Hydroxybenzaldehyde (1)122.120.101.012.21 g
1-Chloro-4-fluorobenzene (2)130.540.101.013.05 g (11.4 mL)
Potassium Carbonate (K₂CO₃)138.210.151.520.73 g
Dimethylformamide (DMF)73.09--200 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (12.21 g, 0.10 mol), potassium carbonate (20.73 g, 0.15 mol), and DMF (200 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Add 1-chloro-4-fluorobenzene (11.4 mL, 0.10 mol) to the suspension.

  • Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting material (4-hydroxybenzaldehyde) is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 600 mL of ice-cold water with stirring. A precipitate will form.

  • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with deionized water (2 x 100 mL) to remove residual DMF and salts.

  • Recrystallize the crude product from ethanol or isopropanol to yield 4-(4-chlorophenoxy)benzaldehyde (3 ) as a white to off-white solid.

  • Dry the product in a vacuum oven at 50 °C. Expected yield: 80-90%.

Synthesis of (4-(4-Chlorophenoxy)phenyl)methanamine (4)

The conversion of the aldehyde to the primary amine is achieved via one-pot direct reductive amination. This process involves the in-situ formation of an imine intermediate from the aldehyde and an ammonia source, which is then immediately reduced to the amine.[4]

Causality of Experimental Choices:

  • Ammonia Source: A solution of ammonia in methanol provides both the nucleophile and a suitable solvent. Using a large excess of ammonia helps to shift the equilibrium towards imine formation and minimizes the formation of secondary amine byproducts.[9]

  • Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and convenient reducing agent. It is strong enough to reduce the imine intermediate but reacts slowly with the starting aldehyde under these conditions, allowing for imine formation to occur first.[10] More selective agents like sodium cyanoborohydride (NaBH₃CN) can also be used but introduce cyanide waste streams.[11]

  • Temperature Control: The initial addition of NaBH₄ is performed at 0-5 °C to control the exothermic reaction and prevent over-reduction or side reactions.

G cluster_workflow Synthesis Workflow start Start: Dissolve Aldehyde (3) in Methanolic Ammonia cool Cool to 0-5 °C (Ice Bath) start->cool add_nabh4 Portion-wise Addition of Sodium Borohydride cool->add_nabh4 react Stir at Room Temp (4-6 hours) add_nabh4->react quench Quench with Water (Caution: H₂ Evolution) react->quench evaporate Concentrate in vacuo to Remove Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract dry Dry Organic Layer (Na₂SO₄) extract->dry end Product: Free Amine (4) as an Oil/Solid dry->end

Figure 2: Experimental workflow for the reductive amination step.

Experimental Protocol: Reductive Amination
ReagentMolar Mass ( g/mol )MolesEquiv.Amount
Aldehyde (3)232.660.081.018.61 g
7N Ammonia in Methanol-~1.1214.0160 mL
Sodium Borohydride (NaBH₄)37.830.121.54.54 g

Procedure:

  • In a 500 mL round-bottom flask, dissolve 4-(4-chlorophenoxy)benzaldehyde (3 ) (18.61 g, 0.08 mol) in 160 mL of 7N ammonia in methanol.

  • Cool the stirred solution in an ice-water bath to 0-5 °C.

  • Slowly add sodium borohydride (4.54 g, 0.12 mol) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4-6 hours. Monitor the reaction by TLC (9:1 Dichloromethane:Methanol) for the disappearance of the imine intermediate.

  • Once complete, cool the flask again in an ice bath and cautiously quench the reaction by slowly adding 100 mL of deionized water. (Note: Hydrogen gas will be evolved).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Transfer the resulting aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the free amine, (4-(4-chlorophenoxy)phenyl)methanamine (4 ), typically as a pale yellow oil or low-melting solid. This crude product is often of sufficient purity for the next step.

Hydrochloride Salt Formation

The final step involves converting the free amine into its stable, crystalline hydrochloride salt, which is easier to handle, purify, and store.

Experimental Protocol: Salt Formation
  • Dissolve the crude amine (4 ) in 150 mL of diethyl ether or methyl tert-butyl ether (MTBE).

  • Cool the solution in an ice bath.

  • While stirring, slowly add a 2M solution of hydrogen chloride in diethyl ether dropwise until the solution becomes acidic (test with pH paper) and a white precipitate forms.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration.

  • Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove any non-salt impurities.

  • Dry the product, (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, under vacuum. Expected overall yield: 70-85% from aldehyde 3 .

Protocol Validation and Characterization

To ensure the successful synthesis and purity of the final product, a series of analytical checks are essential. This self-validating system confirms the identity of the synthesized compound.

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress.

    • Step 1 (Ether Synthesis): Eluent: 4:1 Hexane/Ethyl Acetate. Rf of product 3 will be higher than starting material 1 .

    • Step 2 (Reductive Amination): Eluent: 9:1 Dichloromethane/Methanol. Rf of product 4 will be lower than the intermediate imine and starting aldehyde 3 .

  • Melting Point: The purified hydrochloride salt should have a sharp melting point, which can be compared to literature values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the structure. Expect to see the disappearance of the aldehyde proton (~9.9 ppm) from intermediate 3 and the appearance of a new singlet for the benzylic CH₂ group (~4.1 ppm) and a broad signal for the -NH₃⁺ protons in the final product. Aromatic protons will appear in the 6.9-7.5 ppm range.

    • ¹³C NMR: Confirms the carbon skeleton. The aldehyde carbon (~191 ppm) will be replaced by the benzylic carbon signal (~42 ppm).

  • Mass Spectrometry (MS): Provides the molecular weight of the free amine. For (C₁₃H₁₂ClNO), the expected [M+H]⁺ ion would be approximately m/z 234.07, showing the characteristic isotopic pattern for one chlorine atom.

Safety and Handling

Adherence to standard laboratory safety practices is mandatory. All operations should be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves at all times.[12]

  • Reagent Hazards:

    • DMF: A skin and respiratory irritant. Avoid inhalation and skin contact.

    • Sodium Borohydride: Flammable solid. Reacts with water and acid to produce flammable hydrogen gas. Handle away from ignition sources.[10]

    • 1-Chloro-4-fluorobenzene: Flammable liquid and irritant.

    • (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[12][13]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any residual sodium borohydride carefully before disposal.

Summary of Quantitative Data

StepReactionKey ParametersTimeExpected YieldPurity (Typical)
1Williamson Ether Synthesis120-130 °C, DMF4-6 h80-90%>95% (after recrystallization)
2Reductive Amination0 °C to RT, NH₃/MeOH4-6 h>90% (crude)Used directly in next step
3HCl Salt Formation0 °C, Diethyl Ether0.5 h70-85% (overall)>98% (after filtration)

References

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  • ChemBK. (2024, April 9). (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. Retrieved from [Link] (Information on pharmaceutical applications).

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link] (Educational resource on the mechanism).

  • Lead Sciences. (n.d.). 4-(4-Chlorophenoxy)benzaldehyde. Retrieved from [Link] (Commercial availability of intermediate).

  • iChemical. (n.d.). (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, CAS No. 262862-71-5. Retrieved from [Link] (Chemical property data).

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  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link] (Educational resource on the mechanism).

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  • PubChemLite. (n.d.). 4-(4-chlorophenoxy)benzaldehyde (C13H9ClO2). Retrieved from [Link] (Chemical data for intermediate).

  • Google Patents. (n.d.). JPH08291116A - Process for producing 4-(4-alkylphenoxy) benzylamines. Retrieved from (Example of industrial synthesis via nitrile reduction).
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  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link] (Example of related ether synthesis).

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link] (Detailed explanation of reductive amination).

  • ResearchGate. (n.d.). Stoichiometric reductions of benzonitrile. Retrieved from [Link] (Example of nitrile reduction).

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  • Google Patents. (n.d.). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.
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Sources

Application

Application Notes and Protocols for the Asymmetric Synthesis of (4-(4-Chlorophenoxy)phenyl)methanamine Hydrochloride

Abstract This document provides a comprehensive guide for the asymmetric synthesis of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, a chiral amine of significant interest in pharmaceutical development. Chiral ami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, a chiral amine of significant interest in pharmaceutical development. Chiral amines are fundamental building blocks in over 40% of small-molecule drugs, making their efficient and stereoselective synthesis a critical objective.[1] The protocol herein details a robust and highly selective method centered on the catalytic asymmetric hydrogenation of a prochiral imine intermediate. This approach is favored for its high atom economy, operational simplicity, and the ability to achieve excellent enantioselectivity.[1] We will explore the mechanistic basis for stereocontrol, provide detailed, step-by-step experimental protocols, and offer insights into process optimization for researchers in synthetic chemistry and drug development.

Introduction and Strategic Overview

The target molecule, (4-(4-Chlorophenoxy)phenyl)methanamine, is a benzylic amine whose chirality is crucial for its biological activity in various potential therapeutic agents. The development of scalable and efficient methods to produce single-enantiomer chiral amines is a paramount challenge in pharmaceutical manufacturing. Among the various synthetic strategies, catalytic asymmetric reductive amination stands out as one of the most powerful.[2][3]

This process typically involves two main stages:

  • Imine Formation: Condensation of the parent carbonyl compound, 4-(4-chlorophenoxy)benzaldehyde, with an ammonia source to form the prochiral N-unsubstituted imine.

  • Asymmetric Reduction: Stereoselective reduction of the C=N double bond of the imine using a chiral catalyst and a hydride source, most commonly molecular hydrogen (H₂).[1][4]

Our selected strategy employs a transition metal-based catalyst, specifically an Iridium complex coordinated with a chiral diphosphine ligand. This choice is grounded in the extensive literature demonstrating the high efficiency and enantioselectivity of such systems in the asymmetric hydrogenation of imines.[1][4][5] The chiral ligand creates a stereochemically defined environment around the metal center, forcing the hydrogen to add to one specific face of the imine substrate, thereby generating the desired enantiomer in high excess.

G cluster_0 Overall Synthetic Workflow A 4-(4-Chlorophenoxy)benzaldehyde B Prochiral Imine Intermediate A->B + NH₃ - H₂O C Enantioenriched Free Amine B->C Asymmetric Hydrogenation [Ir-Chiral Catalyst], H₂ D (R/S)-(4-(4-Chlorophenoxy)phenyl)methanamine HCl C->D + HCl

Figure 1: High-level workflow for the synthesis of the target hydrochloride salt.

Mechanistic Rationale and Catalyst System

The cornerstone of this synthesis is the asymmetric hydrogenation step. The enantioselectivity is governed by the interaction between the prochiral imine and the chiral catalyst.

Catalyst System: A highly effective catalyst system for this transformation consists of an iridium precursor, such as [Ir(COD)Cl]₂, and a chiral diphosphine ligand, for instance, a member of the BINAP or SegPHOS family. For this protocol, we will focus on a catalyst generated in situ from an Iridium precursor and a commercially available chiral ligand like (R)-BINAP.

Mechanism of Stereoselection: The currently accepted mechanism involves the formation of an active iridium dihydride species. The imine substrate coordinates to this chiral metal complex. Due to steric interactions between the substrate and the chiral scaffolding of the ligand, one coordination geometry is strongly favored. This preferred orientation dictates the facial selectivity of the subsequent migratory insertion of the C=N bond into an Ir-H bond, leading to the formation of an amido-iridium intermediate. Reductive elimination then liberates the chiral amine product and regenerates the active catalyst for the next cycle.

G A Active [Ir(H)₂(L*)]⁺ B Imine Coordination A->B + Imine C Migratory Insertion B->C Hydride Transfer D Product Release C->D H₂ D->A - Chiral Amine

Caption: Simplified catalytic cycle for asymmetric imine hydrogenation.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Hydrogen gas is highly flammable; ensure all equipment is properly grounded and free of ignition sources.

Protocol 1: Synthesis of 4-(4-Chlorophenoxy)benzaldehyde

This step may be omitted if the starting material is commercially available.

Materials:

  • 4-hydroxybenzaldehyde

  • 1-chloro-4-fluorobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 equiv), potassium carbonate (1.5 equiv), and anhydrous DMF.

  • Add 1-chloro-4-fluorobenzene (1.1 equiv) to the mixture.

  • Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into deionized water and extract with toluene (3x).

  • Combine the organic layers and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol/water to yield the desired aldehyde as a white solid.

Protocol 2: Asymmetric Synthesis of (R)-(4-(4-Chlorophenoxy)phenyl)methanamine

Materials:

  • 4-(4-Chlorophenoxy)benzaldehyde (1.0 equiv)

  • [Ir(1,5-cyclooctadiene)Cl]₂ ([Ir(COD)Cl]₂) (0.005 equiv, 0.5 mol%)

  • (R)-BINAP (0.011 equiv, 1.1 mol%)

  • Ammonia (7 N solution in Methanol)

  • Iodine (I₂) (0.01 equiv, 1 mol%)

  • Methanol (MeOH), anhydrous and degassed

  • Hydrogen (H₂) gas (high purity)

Procedure:

  • Catalyst Pre-formation: In a glovebox, add [Ir(COD)Cl]₂ and (R)-BINAP to a pressure-rated stainless-steel autoclave equipped with a magnetic stir bar. Add a portion of the anhydrous, degassed methanol and stir the resulting orange solution for 30 minutes.

  • Reaction Setup: To the catalyst solution, add 4-(4-Chlorophenoxy)benzaldehyde, the remaining methanol, and the iodine.

  • Cool the mixture to 0 °C and slowly add the 7 N solution of ammonia in methanol (5.0 equiv).

  • Hydrogenation: Seal the autoclave. Remove it from the glovebox and connect it to a hydrogenation unit.

  • Purge the system with H₂ gas three times to remove any residual air.

  • Pressurize the autoclave to the desired pressure (e.g., 50 bar) with H₂.

  • Heat the reaction to the target temperature (e.g., 40 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by checking hydrogen uptake and/or analyzing aliquots via GC/HPLC.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol and excess ammonia.

  • Dissolve the residue in ethyl acetate and wash with a small amount of water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (R)-(4-(4-Chlorophenoxy)phenyl)methanamine as an oil. The enantiomeric excess (e.e.) should be determined at this stage using chiral HPLC.

Protocol 3: Formation of Hydrochloride Salt

Materials:

  • Crude (R)-(4-(4-Chlorophenoxy)phenyl)methanamine

  • 2-Propanol (IPA)

  • Hydrochloric acid (2 M solution in diethyl ether, or acetyl chloride)

  • Diethyl ether

Procedure:

  • Dissolve the crude free amine from Protocol 2 in a minimal amount of 2-propanol.

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add the hydrochloric acid solution (1.0-1.1 equiv) dropwise with stirring. A white precipitate should form immediately. (Alternatively, add acetyl chloride (1.0 equiv), which reacts with IPA to generate HCl in situ).

  • After the addition is complete, continue stirring in the ice bath for 1 hour.

  • Add diethyl ether to the slurry to further decrease the solubility of the salt and ensure complete precipitation.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether.

  • Dry the product under vacuum to a constant weight to yield (R)-(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride as a stable, crystalline white solid.

Quantitative Data Summary & Optimization

The efficiency of the asymmetric hydrogenation is sensitive to several parameters. The following table provides typical ranges and expected outcomes based on literature for similar transformations.[6] Optimization may be required for specific equipment and reagent lots.

ParameterRange / ValueRationale & Impact on OutcomeExpected YieldExpected e.e.
Catalyst Loading 0.1 - 1.0 mol%Lower loading is more economical but may require longer reaction times. Higher loading can increase rate but also cost.>90%>95%
H₂ Pressure 20 - 80 barHigher pressure generally increases the reaction rate. It can sometimes influence enantioselectivity.[6]>90%>95%
Temperature 25 - 60 °CHigher temperatures increase the rate but may negatively impact enantioselectivity by allowing access to higher energy transition states.>90%>95%
Solvent Methanol, EthanolProtic solvents are generally effective. The choice can influence catalyst solubility and activity.>90%>95%
Additive (I₂) 1-2 mol%Iodine can act as an activator, promoting the formation of the active catalytic species and improving reaction rates.[7]>90%>95%

Troubleshooting:

  • Low Enantioselectivity: Verify the purity and enantiomeric integrity of the chiral ligand. Screen different ligands or catalyst precursors. Lowering the reaction temperature often improves e.e.

  • Slow or Incomplete Reaction: Ensure the system is free of oxygen and water, which can poison the catalyst. Increase hydrogen pressure, temperature, or catalyst loading. The use of an additive like iodine can be crucial.[7]

  • Low Yield: Check for side reactions, such as reduction of the aldehyde starting material if imine formation is slow. Ensure efficient work-up to minimize product loss.

References

  • A diversity of recently reported methodology for asymmetric imine reduction. (2020). RSC Advances. Available at: [Link]

  • Recent advances in the asymmetric reduction of imines by recycled catalyst systems. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. (2015). Angewandte Chemie International Edition. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Reductive Aminations by Imine Reductases: From Milligrams to Tons. (2019). Catalysts. Available at: [Link]

  • Asymmetric reductive amination of ketones. (2004). Google Patents.
  • Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. (2015). Organic Letters. Available at: [Link]

  • Reductive Amination Guide. (n.d.). GlaxoSmithKline. Available at: [Link]

  • Enantioselective, Intermolecular Benzylic C–H Amination Catalyzed by an Engineered Iron-Heme Enzyme. (2017). ACS Central Science. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). National Institutes of Health. Available at: [Link]

  • Synthesis of benzylic amines. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Agricultural Evaluation of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride

Introduction: A Structural Rationale for Agricultural Investigation (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is a molecule of significant interest in the field of agricultural chemistry. Its chemical architec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Structural Rationale for Agricultural Investigation

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is a molecule of significant interest in the field of agricultural chemistry. Its chemical architecture, featuring a chlorophenoxy group linked to a benzylamine moiety, suggests potential bioactivity relevant to crop protection. The chlorophenoxy group is a well-established pharmacophore in herbicides such as 2-methyl-4-chlorophenoxyacetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D), which function as synthetic auxins to control broadleaf weeds[1][2][3]. Concurrently, the benzylamine framework is present in a variety of compounds demonstrating fungicidal activity, making it a valuable scaffold in the development of agents to combat plant diseases[4][5][6].

These structural precedents justify a thorough investigation of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride as a candidate for a novel agrochemical. This document provides a comprehensive guide for the initial screening and evaluation of this compound, outlining hypothesized mechanisms of action and detailing robust protocols for assessing its potential herbicidal and fungicidal efficacy.

Hypothesized Mechanisms of Action

Herbicidal Activity: Synthetic Auxin Mimicry

The presence of the 4-chlorophenoxy group suggests that the compound may act as a synthetic auxin. Natural auxins are plant hormones that regulate growth and development. Synthetic auxins, like MCPA, mimic these hormones, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death[1].

  • Proposed Pathway: It is hypothesized that (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, possibly after metabolic activation within the plant, could bind to auxin receptors, leading to the overexpression of auxin-responsive genes. This would disrupt normal growth processes, causing symptoms like epinasty (downward curling of leaves), stem twisting, and callus formation, particularly in dicotyledonous (broadleaf) weeds.

Fungicidal Activity: Disruption of Fungal Cell Processes

Benzylamine derivatives have been patented for their use as agricultural fungicides[4][5]. While the exact mechanisms can vary, they often involve the disruption of fungal cell membranes or key metabolic pathways.

  • Proposed Pathway: The lipophilic nature of the compound, conferred by the phenyl and chlorophenoxy groups, may facilitate its entry into fungal cells. Once inside, the amine group could interfere with cellular processes such as membrane integrity, enzyme function, or respiratory pathways. This could lead to the inhibition of spore germination, mycelial growth, and ultimately, fungal death.

Experimental Evaluation: A Phased Approach

A tiered screening strategy is recommended to efficiently evaluate the potential of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. The following protocols provide a framework for this investigation, starting with in vitro assays and progressing to more complex greenhouse trials.

Phase 1: Primary In Vitro Screening

This initial phase aims to quickly determine if the compound exhibits any biological activity at a fundamental level.

This assay assesses the effect of the compound on the germination and early growth of representative monocot and dicot plant species.

Materials:

  • (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride

  • Seeds of a monocot (e.g., corn, Zea mays) and a dicot (e.g., cress, Lepidium sativum)

  • Petri dishes with filter paper

  • Distilled water

  • A known herbicide as a positive control (e.g., MCPA)

  • Solvent for the test compound (e.g., acetone or DMSO), if necessary

Procedure:

  • Prepare a stock solution of the test compound. A typical starting concentration is 1000 ppm.

  • Create a dilution series (e.g., 1000, 500, 250, 125, 62.5, 0 ppm). The 0 ppm will be the negative control.

  • Place 20 seeds of each plant species in separate petri dishes on filter paper.

  • Apply 5 mL of each test solution to the respective petri dishes.

  • Incubate the dishes in a controlled environment (e.g., 25°C with a 16:8 hour light:dark cycle).

  • After 7-10 days, assess the following:

    • Germination percentage.

    • Root and shoot length of the seedlings.

    • Visual signs of phytotoxicity (e.g., discoloration, necrosis).

This assay evaluates the compound's ability to inhibit the growth of common plant pathogenic fungi.

Materials:

  • (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride

  • Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • A known fungicide as a positive control

  • Solvent for the test compound

Procedure:

  • Prepare PDA and amend it with the test compound at various concentrations (e.g., 100, 50, 25, 10, 0 ppm) while the agar is still molten.

  • Pour the amended PDA into petri dishes.

  • Place a 5 mm mycelial plug from a fresh fungal culture in the center of each plate.

  • Incubate the plates at 25°C.

  • Measure the radial growth of the fungal colony daily until the control plate is fully covered.

  • Calculate the percentage of growth inhibition for each concentration.

Phase 2: Greenhouse Efficacy Trials

If promising activity is observed in Phase 1, the compound should be tested on whole plants in a controlled greenhouse environment.

This trial will determine the compound's effectiveness when applied before and after weed emergence.

Materials:

  • Pots with a standard soil mix

  • Seeds of various weed species (e.g., Palmer amaranth, waterhemp) and a crop species (e.g., soybean)

  • (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride formulated for spraying

  • Greenhouse sprayer

Procedure:

  • Pre-emergence:

    • Sow seeds in pots.

    • Apply the test compound at various rates to the soil surface.

    • Water the pots and monitor for weed emergence and crop injury over 21 days.

  • Post-emergence:

    • Sow seeds and allow plants to grow to the 2-4 leaf stage.

    • Apply the test compound as a foliar spray.

    • Assess weed control and crop tolerance at 7, 14, and 21 days after treatment.

This trial will assess the compound's ability to protect plants from fungal infection and to cure existing infections.

Materials:

  • Potted host plants susceptible to a specific fungus (e.g., tomato plants for Botrytis cinerea)

  • Fungal spore suspension

  • (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride formulated for spraying

Procedure:

  • Protective:

    • Spray plants with the test compound.

    • After 24 hours, inoculate the plants with the fungal spore suspension.

    • Incubate in a high-humidity environment to promote disease development.

    • Assess disease severity after 7-14 days.

  • Curative:

    • Inoculate plants with the fungal spore suspension.

    • After 24-48 hours (allowing infection to establish), spray the plants with the test compound.

    • Assess disease severity after 7-14 days.

Data Analysis and Interpretation

All quantitative data should be statistically analyzed to determine significance. For dose-response experiments, calculate EC50 (effective concentration for 50% response) or IC50 (inhibitory concentration for 50% response) values.

Table 1: Sample Data for Primary Antifungal Screening

Compound Concentration (ppm)Fusarium oxysporum Growth Inhibition (%)Botrytis cinerea Growth Inhibition (%)
10095.2 ± 2.188.7 ± 3.4
5078.4 ± 3.565.1 ± 4.2
2545.6 ± 2.833.9 ± 3.1
1015.3 ± 1.99.8 ± 2.5
Positive Control100 ± 0.0100 ± 0.0
Negative Control0.0 ± 0.00.0 ± 0.0

Visualizing the Workflow

The following diagram illustrates the proposed experimental workflow for evaluating (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Greenhouse Efficacy Trials Protocol 1.1 Seed Germination & Seedling Vigor Assay Go_NoGo Decision Point: Promising Activity? Protocol 1.1->Go_NoGo Protocol 1.2 Antifungal Activity Assay Protocol 1.2->Go_NoGo Protocol 2.1 Pre- & Post-Emergence Herbicidal Efficacy Data_Analysis Data Analysis & EC50/IC50 Calculation Protocol 2.1->Data_Analysis Protocol 2.2 Protective & Curative Fungicidal Activity Protocol 2.2->Data_Analysis Start Start Start->Protocol 1.1 Start->Protocol 1.2 End Further Development or Project Termination Data_Analysis->End Go_NoGo->Protocol 2.1 Yes Go_NoGo->Protocol 2.2 Yes Go_NoGo->End No

Caption: Experimental workflow for agricultural screening.

Safety and Handling

As with any novel chemical compound, (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride should be handled with care. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated area or a fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions. The development of new agrochemicals is a lengthy and highly regulated process, and all testing must comply with relevant guidelines, such as those from the EPA[7][8].

Future Directions

Positive results from these initial screenings would warrant further investigation, including:

  • Mode of action studies: To confirm the hypothesized mechanisms.

  • Structure-activity relationship (SAR) studies: To synthesize and test analogs for improved efficacy.

  • Crop selectivity studies: To determine the compound's safety on a wider range of crops.

  • Toxicology and environmental fate studies: To assess the compound's safety profile for non-target organisms and the environment.

The development of a new herbicide can take over a decade and significant financial investment[9]. This structured approach ensures that resources are allocated to the most promising candidates.

References

  • US4822822A - Benzylamine derivatives, and use thereof - Google Patents.
  • Bradberry, S. M., Proudfoot, A. T., & Vale, J. A. (2004). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of Toxicology: Clinical Toxicology, 42(6), 693-708. Available at: [Link]

  • FDA Releases a New EPA-Approved Protocol for Evaluating the Efficacy of Antimicrobial Pesticides in Agricultural Water | The Daily Intake. (2020, August 3). Foley & Lardner LLP. Available at: [Link]

  • MCPA - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Chlorophenoxy herbicides – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 21, 2026, from [Link]

  • Bradberry, S. M., Proudfoot, A. T., & Vale, J. A. (2004). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of toxicology. Clinical toxicology, 42(6), 693–708. Available at: [Link]

  • JPS62201849A - Benzylamine derivative, its production and use thereof - Google Patents. (n.d.).
  • Roberts, D. M., & Dissanayake, W. (2006). Intentional self-poisoning with the chlorophenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA). The Medical journal of Australia, 184(7), 351–352. Available at: [Link]

  • Advanced Protocols for Residue Testing of Pesticides and Mycotoxins | Lab Manager. (2025, November 25). Retrieved January 21, 2026, from [Link]

  • BENZYLAMINE - Sanjay Chemicals (India) Pvt. Ltd. (n.d.). Retrieved January 21, 2026, from [Link]

  • (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, CAS No. 262862-71-5 - iChemical. (n.d.). Retrieved January 21, 2026, from [Link]

  • (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride - ChemBK. (2024, April 9). Retrieved January 21, 2026, from [Link]

  • Test Guidelines for Pesticides and Toxic Substances | US EPA. (n.d.). Retrieved January 21, 2026, from [Link]

  • What You Need to Know About Pesticide Testing and Regulation - Dirt-to-Dinner. (2025, December 23). Retrieved January 21, 2026, from [Link]

  • Benzylamine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Hoorman, J. (2026, January 20). Introduction of new herbicides. Ohio's Country Journal. Retrieved January 21, 2026, from [Link]

  • (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. (n.d.). AdooQ BioScience. Retrieved January 21, 2026, from [Link]

  • (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1) - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Application

Protocol for using (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride in enzyme inhibition assays.

Application Notes and Protocols Topic: Protocol for Using (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride in Enzyme Inhibition Assays Audience: Researchers, scientists, and drug development professionals. Characteri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Protocol for Using (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride in Enzyme Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Characterizing the Enzyme Inhibition Profile of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride: A Guide for Preclinical Investigation

Abstract

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical agents.[1] As with any compound intended for therapeutic development, a thorough understanding of its potential interactions with key metabolic enzymes is a cornerstone of preclinical safety and efficacy assessment. This document, authored from the perspective of a Senior Application Scientist, provides a detailed framework and step-by-step protocols for evaluating the inhibitory potential of this compound against two critical enzyme families: the Cytochrome P450 (CYP) superfamily and Monoamine Oxidases (MAO). The methodologies described herein are designed to be robust and self-validating, employing industry-standard techniques to generate reliable data for informed decision-making in drug discovery pipelines.

Introduction: The Rationale for Inhibition Screening

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride serves as a building block in medicinal chemistry.[1][2] Its structure, featuring a benzylamine core, suggests a potential for interaction with enzymes that process amine-containing substrates or other xenobiotics. Undesired inhibition of metabolic enzymes can lead to significant clinical challenges, including drug-drug interactions (DDIs), altered pharmacokinetic profiles, and potential toxicity.[3][4]

Therefore, early-stage characterization of a compound's inhibitory activity is not merely a regulatory requirement but a critical scientific step. This guide focuses on two enzyme families of high pharmacological relevance:

  • Cytochrome P450 (CYP) Enzymes: This superfamily, primarily located in the liver, is responsible for the phase I metabolism of over 90% of clinically used drugs.[3] Inhibition of CYP isoforms is a primary cause of adverse DDIs.

  • Monoamine Oxidase (MAO) Enzymes: MAO-A and MAO-B are critical for the catabolism of monoamine neurotransmitters (e.g., serotonin, dopamine).[5] Modulation of MAO activity is a therapeutic strategy for depression and neurodegenerative disorders.[6]

This document provides comprehensive protocols for determining the half-maximal inhibitory concentration (IC50) of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride against these enzymes, laying the groundwork for more advanced mechanistic studies (e.g., Ki determination).

Compound Physicochemical Properties and Handling

Proper handling and preparation of the test article are fundamental to generating reproducible data.

PropertyValueSource
CAS Number 262862-71-5[2]
Molecular Formula C₁₃H₁₃Cl₂NO[7]
Molar Mass 270.15 g/mol [7]
Storage Conditions Room Temperature, Inert Atmosphere[7]
Safety Irritant. Handle with appropriate personal protective equipment (PPE).[7][8]

Stock Solution Preparation (10 mM): The causality behind preparing a high-concentration stock in an organic solvent like DMSO is twofold: it ensures complete dissolution of the compound and minimizes the final solvent concentration in the assay, thereby reducing potential solvent-induced artifacts on enzyme activity.

  • Accurately weigh an appropriate amount of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride.

  • Dissolve in 100% DMSO to a final concentration of 10 mM.

  • Vortex until fully dissolved.

  • Store aliquots at -20°C to maintain stability.

Protocol I: Cytochrome P450 Inhibition Screening (IC50 Determination)

This protocol utilizes human liver microsomes (HLMs), which contain a mixture of CYP enzymes and cofactors, providing a physiologically relevant in vitro system.[9] The activity of specific CYP isoforms is monitored by measuring the formation of a unique metabolite from a probe substrate via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific detection method.[10]

The goal is to determine the concentration of the test compound that causes a 50% reduction in enzyme activity. This is achieved by incubating the enzymes (in HLMs) with a specific substrate and varying concentrations of the inhibitor. Including a "no pre-incubation" and "pre-incubation" step can provide preliminary evidence of time-dependent inhibition (TDI), a critical parameter in DDI risk assessment.[11]

CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_inhibitor Prepare serial dilutions of (4-(4-Chlorophenoxy)phenyl)methanamine HCl pre_incubate Pre-incubate HLM with inhibitor (or vehicle) at 37°C prep_inhibitor->pre_incubate prep_hlm Prepare HLM and NADPH regenerating system prep_hlm->pre_incubate prep_substrate Prepare CYP probe substrate solution initiate_rxn Initiate reaction by adding probe substrate prep_substrate->initiate_rxn pre_incubate->initiate_rxn incubate_rxn Incubate at 37°C initiate_rxn->incubate_rxn quench_rxn Quench reaction with cold Acetonitrile (+ Internal Std) incubate_rxn->quench_rxn centrifuge Centrifuge to pellet protein quench_rxn->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate % Inhibition, plot dose-response, determine IC50 lcms->data_analysis

Caption: Workflow for CYP450 inhibition screening using LC-MS/MS.

ReagentDetails
Test System Pooled Human Liver Microsomes (HLMs)
Cofactor NADPH Regenerating System (e.g., NADPH-A/B)
Buffer 0.1 M Potassium Phosphate Buffer, pH 7.4
Quenching Solution Cold Acetonitrile with an appropriate internal standard
Positive Controls Known inhibitors for each CYP isoform (see table below)
Probe Substrates Specific substrates for each CYP isoform (see table below)
IsoformProbe SubstrateMetabolite MeasuredPositive Control Inhibitor
CYP1A2 PhenacetinAcetaminophenα-Naphthoflavone
CYP2B6 BupropionHydroxybupropionSertraline
CYP2C8 AmodiaquineN-desethylamodiaquineMontelukast
CYP2C9 Diclofenac4'-hydroxydiclofenacSulfaphenazole
CYP2C19 S-Mephenytoin4'-hydroxy-S-mephenytoin(+)-N-3-benzylnirvanol
CYP2D6 DextromethorphanDextrorphanQuinidine
CYP3A4 Midazolam1'-hydroxymidazolamKetoconazole
(Table adapted from established protocols)[10]
  • Prepare Inhibitor Plate: Create serial dilutions of the 10 mM stock of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride in buffer. A typical 7-point curve may range from 0.1 µM to 100 µM final assay concentration. Include wells for vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

  • Reaction Mixture Preparation: In a 96-well plate, combine the following on ice:

    • Potassium Phosphate Buffer (pH 7.4)

    • Human Liver Microsomes (final concentration ~0.2-0.5 mg/mL)

    • Test inhibitor dilutions or controls.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes. This allows the inhibitor to interact with the enzymes.

  • Reaction Initiation: Add the probe substrate (at a concentration near its Km) and the NADPH regenerating system to all wells to start the reaction.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard. The organic solvent precipitates the proteins.

  • Protein Precipitation: Centrifuge the plate at 4°C at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the formation of the specific metabolite.

Protocol II: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Screening

This protocol uses a fluorescence-based method, which is well-suited for higher-throughput screening.[12][13] The assay relies on a substrate that, upon oxidation by MAO, leads to the production of hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product (e.g., resorufin), which can be easily measured.[14]

The principle is to measure the rate of fluorescence generation, which is directly proportional to MAO activity. The inclusion of specific inhibitors for MAO-A (Clorgyline) and MAO-B (Selegiline) as controls is essential for validating the assay and confirming the selectivity of any observed inhibition.[6] Recombinant human MAO-A and MAO-B enzymes are used to ensure isoform-specific results.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_inhibitor Prepare serial dilutions of (4-(4-Chlorophenoxy)phenyl)methanamine HCl add_inhibitor Add inhibitor dilutions (or controls) to plate prep_inhibitor->add_inhibitor prep_enzyme Prepare MAO-A or MAO-B enzyme solution add_enzyme Add MAO enzyme and incubate for 10 min at RT prep_enzyme->add_enzyme prep_detection Prepare Detection Mix (HRP, Fluorescent Probe, Substrate) initiate_rxn Add Detection Mix to initiate reaction prep_detection->initiate_rxn add_inhibitor->add_enzyme add_enzyme->initiate_rxn incubate_rxn Incubate at 37°C (protect from light) initiate_rxn->incubate_rxn read_plate Read fluorescence (e.g., Ex/Em = 535/587 nm) incubate_rxn->read_plate data_analysis Calculate % Inhibition, plot dose-response, determine IC50 read_plate->data_analysis

Caption: Workflow for fluorescent MAO-A/B inhibition screening.

ReagentDetails
Enzymes Recombinant Human MAO-A and MAO-B
Substrate p-Tyramine or similar non-isoform-specific substrate
Detection System Horseradish Peroxidase (HRP), High-sensitivity fluorescent probe (e.g., Amplex Red)
Buffer 0.1 M Potassium Phosphate Buffer, pH 7.4
Positive Controls Clorgyline (MAO-A specific), Selegiline (MAO-B specific)
Plate Type Solid black 96-well microplate (to minimize light scatter)
  • Prepare Inhibitor Plate: As in the CYP protocol, prepare serial dilutions of the test compound and controls in a solid black 96-well plate.

  • Enzyme Addition: Add diluted MAO-A or MAO-B enzyme solution to the appropriate wells.

  • Inhibitor Incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation: Prepare a "Detection Mix" containing the substrate, HRP, and fluorescent probe in buffer. Add this mix to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~580-590 nm emission for resorufin).

Data Analysis and Interpretation

The trustworthiness of the final data relies on a systematic and logical analysis workflow. For both protocols, the primary goal is to determine the IC50 value.

Data_Analysis_Workflow raw_data Raw Data (Metabolite Peak Area or Fluorescence Units) controls Define Controls (0% and 100% Inhibition) raw_data->controls calc_inhibition Calculate % Inhibition controls->calc_inhibition plot_curve Plot % Inhibition vs. [Inhibitor] (log scale) calc_inhibition->plot_curve fit_model Fit Data to a Four-Parameter Logistic Model plot_curve->fit_model ic50 Determine IC50 Value fit_model->ic50

Caption: Logical steps for calculating the IC50 value from raw assay data.

  • Calculate Percent Inhibition: Use the following formula, where the "Signal" is either the LC-MS/MS peak area or fluorescence intensity:

    % Inhibition = 100 x (1 - (Signal_Test - Signal_100%Inhibition) / (Signal_0%Inhibition - Signal_100%Inhibition))

  • Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor that elicits a 50% response. For an inhibitor to be considered well-behaved in this initial screen, the curve should exhibit a clear dose-dependent response with a slope factor around -1.[15]

An IC50 value provides a quantitative measure of the compound's potency as an inhibitor. A low IC50 value indicates a more potent inhibitor. These results are crucial for:

  • Ranking Compounds: Comparing the inhibitory potency of different compounds in a series.

  • Flagging DDI Risks: Potent inhibition of a major CYP isoform (e.g., IC50 < 1 µM) is a significant flag that requires further investigation.[4]

  • Guiding Further Studies: If significant inhibition is observed, follow-up studies are warranted to determine the mechanism of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).[11]

References
  • Eurofins Discovery. ([n.d.]). CYP Inhibition Assays. Retrieved from [Link]

  • ChemBK. ([2024-04-09]). (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. Retrieved from [Link]

  • ChemBK. ([2024-04-09]). (4-(4-Chlorophenoxy)phenyl)MethanaMine hydrochloride - Physico-chemical Properties. Retrieved from [Link]

  • Evotec. ([n.d.]). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • LifeNet Health LifeSciences. ([n.d.]). CYP Inhibition Assay. Retrieved from [Link]

  • PubChem. ([n.d.]). (4-Chlorophenyl)(phenyl)methanamine. Retrieved from [Link]

  • PubChem. ([n.d.]). 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). Retrieved from [Link]

  • AlmEldeen, J. et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Retrieved from [Link]

  • Fiveable. ([n.d.]). Enzyme kinetics and inhibition studies. Retrieved from [Link]

  • Evotec. ([n.d.]). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • National Institutes of Health (NIH). ([2024-01-17]). Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. Retrieved from [Link]

  • National Institutes of Health (NIH). ([n.d.]). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Retrieved from [Link]

  • Frontiers. ([2023-02-12]). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). ([n.d.]). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • Khan Academy. ([n.d.]). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • PubMed. ([n.d.]). Enzyme Inhibition Assays for Monoamine Oxidase. Retrieved from [Link]

  • Frontiers. ([2023-02-13]). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Retrieved from [Link]

  • Charles River Laboratories. ([n.d.]). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • AIR Unimi. ([2024-07-13]). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

  • ResearchGate. ([2024-07-10]). (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

  • ResearchGate. ([2025-11-06]). Optimization of the CYP inhibition assay using LC-MS/MS. Retrieved from [Link]

  • ACS Publications. (). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy. Retrieved from [Link]

  • Portland Press. ([2021-05-10]). Steady-state enzyme kinetics. Retrieved from [Link]

  • Ainfo. ([n.d.]). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Retrieved from [Link]

  • Profacgen. ([n.d.]). CYP Inhibition Screen Assay Using LC-MS/MS. Retrieved from [Link]

  • Cell Biolabs, Inc. ([n.d.]). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

Sources

Method

High-Performance Liquid Chromatography (HPLC) Purification of (4-(4-Chlorophenoxy)phenyl)methanamine Hydrochloride: A Detailed Protocol and Method Rationale

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a robust and detailed protocol for the purification of (4-(4-Chlorophenoxy)phenyl)methanamine hy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and detailed protocol for the purification of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2] The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 stationary phase and a gradient elution of acetonitrile and water, modified with trifluoroacetic acid (TFA). We delve into the scientific rationale behind the methodological choices, including mobile phase composition, pH control, and stationary phase selection, to provide a comprehensive guide for achieving high purity and reproducible results. This document is intended to serve as a practical resource for researchers and chemists engaged in the synthesis, purification, and analysis of aromatic amine hydrochlorides.

Introduction and Scientific Rationale

(4-(4-Chlorophenoxy)phenyl)methanamine is a bifunctional molecule featuring two aromatic rings and a primary amine group.[1] Supplied as a hydrochloride salt, its purification presents specific challenges that must be addressed through careful method development. The primary goal of this HPLC protocol is to separate the target compound from synthesis-related impurities, such as starting materials, by-products, or degradation products.

The Logic of Reversed-Phase HPLC for an Amine Hydrochloride:

Reversed-phase chromatography, which separates molecules based on their hydrophobicity, is the technique of choice.[3] The stationary phase is non-polar (e.g., C18), while the mobile phase is polar (e.g., water/acetonitrile).[4] For an amine hydrochloride, the mobile phase pH is the most critical parameter influencing retention and peak shape.[5]

The amine group in our target molecule is basic. In its hydrochloride salt form, the amine is protonated (R-NH3+). To ensure a single, stable ionic species throughout the chromatographic run and prevent poor peak shape (e.g., tailing or splitting), the mobile phase must be maintained at a low pH.[6] By adding an acid like trifluoroacetic acid (TFA), we ensure the amine remains fully protonated, promoting sharp, symmetrical peaks. This acidic modifier also acts as an ion-pairing agent, further improving peak shape for basic compounds.

A C18 column is selected for its strong hydrophobic retention of the two aromatic rings in the analyte structure. Acetonitrile is chosen as the organic modifier due to its low viscosity and excellent UV transparency, which are beneficial for high-efficiency separations and sensitive detection.[7]

Visualization of the Purification Workflow

The following diagram outlines the logical flow of the HPLC purification process, from initial sample preparation to the collection of the purified fraction.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Execution cluster_post Phase 3: Post-Separation SamplePrep Sample Preparation (Dissolve Hydrochloride Salt) Inject Sample Injection SamplePrep->Inject MobilePhasePrep Mobile Phase Preparation (Aqueous + Organic + Modifier) Equilibrate Column Equilibration MobilePhasePrep->Equilibrate Equilibrate->Inject Gradient Gradient Elution & Separation Inject->Gradient Detect UV Detection Gradient->Detect Fraction Fraction Collection Detect->Fraction Analysis Purity Analysis of Fractions Fraction->Analysis Evaporate Solvent Evaporation Analysis->Evaporate Final Pure Compound Evaporate->Final

Caption: Workflow for HPLC purification of the target compound.

Materials and Equipment

3.1 Reagents

  • (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride (Crude sample)

  • Acetonitrile (ACN), HPLC Grade or higher

  • Water, HPLC Grade (e.g., Milli-Q or equivalent)

  • Trifluoroacetic Acid (TFA), HPLC Grade

3.2 Equipment

  • High-Performance Liquid Chromatography (HPLC) system with:

    • Binary or Quaternary Pump

    • Autosampler or Manual Injector

    • Column Thermostat

    • Photodiode Array (PDA) or UV-Vis Detector

    • Fraction Collector

  • Analytical Balance

  • Vortex Mixer and/or Sonicator

  • pH Meter (optional, for verification)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

3.3 Chromatographic Column

  • Stationary Phase: C18 (Octadecylsilane)

  • Dimensions: 4.6 mm x 250 mm (for analytical method development) or appropriate preparative scale dimensions.

  • Particle Size: 5 µm

Experimental Protocol

4.1 Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1000 mL, add 1.0 mL of TFA to 999 mL of HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1000 mL, add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile. Mix thoroughly.

  • Degassing: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use.

4.2 Sample Preparation

  • Weigh approximately 10-20 mg of the crude (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride sample.

  • Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1-2 mg/mL.

  • Vortex and/or sonicate the solution until the sample is completely dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

4.3 HPLC Method Parameters The following parameters provide a starting point for method development and purification.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Column Temperature 30 °C
Injection Volume 10 µL (analytical scale)
Detection UV at 225 nm and 254 nm
Run Time 30 minutes

4.4 Method Execution Steps

  • System Purge: Purge the HPLC pumps with freshly prepared mobile phases.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (30% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Data Acquisition: Start the gradient run and data acquisition. Monitor the chromatogram in real-time.

  • Fraction Collection: Collect the eluent corresponding to the main peak of interest using a fraction collector.

  • Post-Run Analysis: Analyze small aliquots of the collected fractions to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified compound.

Expected Results and Discussion

Under the proposed conditions, (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, being a hydrophobic molecule, will be well-retained on the C18 column. The gradient elution, starting from 30% acetonitrile, allows for the elution of more polar impurities first, followed by the target compound as the organic content increases.

Analyte Retention and Mobile Phase pH:

The diagram below illustrates the fundamental principle of controlling analyte retention in this method. Maintaining a low pH ensures the amine is in its protonated, more polar form (R-NH3+). While this might seem counterintuitive for retention on a reversed-phase column, it is crucial for creating a single, stable analyte species. The hydrophobicity of the dual-ring structure provides sufficient interaction with the C18 phase, and the gradient effectively controls its elution.

Retention_Logic cluster_pH Mobile Phase pH Control Analyte (4-(4-Chlorophenoxy)phenyl)methanamine (Basic Amine) Low_pH Low pH (e.g., pH 2-3 with TFA) Analyte->Low_pH ensures High_pH Neutral/High pH (Not Used) Analyte->High_pH leads to Protonated Stable Protonated Form (R-NH3+) Low_pH->Protonated Mixed_State Mixed/Free Base Form (R-NH3+ / R-NH2) High_pH->Mixed_State Good_Peak Result: Sharp, Symmetrical Peak Protonated->Good_Peak Bad_Peak Result: Peak Tailing/Splitting Mixed_State->Bad_Peak

Caption: Impact of mobile phase pH on analyte state and peak shape.

Typical Performance Metrics:

ParameterExpected Value/Observation
Retention Time Approximately 10-15 minutes (highly dependent on the specific system and column)
Peak Shape Symmetrical peak with a tailing factor between 0.9 and 1.3.
Purity Assessment Purity of the collected fraction should exceed 98% (as determined by area percentage from the analytical chromatogram).
UV Spectrum A PDA detector will show characteristic absorbance maxima for the aromatic structure, confirming peak identity.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC purification of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. By employing a reversed-phase C18 column and an acetonitrile/water gradient with a TFA modifier, this method effectively addresses the challenges associated with purifying basic amine compounds. The detailed explanation of the causal relationships between method parameters and chromatographic performance equips researchers with the knowledge to not only replicate this protocol but also to adapt it for similar purification challenges.

References

  • ChemBK. (2024). (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. Retrieved from ChemBK. [Link]

  • iChemical. (n.d.). (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, CAS No. 262862-71-5. Retrieved from iChemical. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex. [Link]

  • Chiang Mai Journal of Science. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Retrieved from ThaiScience. [Link]

  • Quora. (2022). How do you choose a mobile phase in HPLC?. Retrieved from Quora. [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from Element Lab Solutions. [Link]

  • PubChem. (n.d.). [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride. Retrieved from PubChem. [Link]

  • ZirChrom Separations, Inc. (2004). Method Development Guide. Retrieved from ZirChrom. [Link]

  • ResearchGate. (2015). Method development and validation of chlordiazepoxide and amitryptyline hydrochloride in pharmaceutical formulations by RP-HPLC. Retrieved from ResearchGate. [Link]

  • International Journal of Scientific Development and Research. (2021). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Retrieved from IJSDR. [Link]

  • Google Patents. (1998). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. Retrieved from Chromatography Forum. [Link]

  • PubMed Central. (2024). Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances. Retrieved from PubMed Central. [Link]

  • Google Patents. (2002). HPLC method for purifying organic compounds.
  • Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Retrieved from Rasayan Journal. [Link]

  • ResearchGate. (2024). Advanced UV Spectrophotometry-Classical Least Squares Determination of Paracetamol, Phenylpropanolamine HCl, and Chlorpheniramine Maleate in Tablet Dosage Form. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2020). Validation of an UV-Visible spectrophotometry assay method for the determination of chlorpheniramine maleate tablets without prior extraction. Retrieved from ResearchGate. [Link]

Sources

Application

Experimental setup for diastereomeric crystallization of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride.

An Application Guide to the Diastereomeric Crystallization of (4-(4-Chlorophenoxy)phenyl)methanamine Hydrochloride Introduction The resolution of racemic mixtures into their constituent enantiomers is a cornerstone of ph...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Diastereomeric Crystallization of (4-(4-Chlorophenoxy)phenyl)methanamine Hydrochloride

Introduction

The resolution of racemic mixtures into their constituent enantiomers is a cornerstone of pharmaceutical development and fine chemical synthesis. The biological activity of chiral molecules often resides in a single enantiomer, making enantiomeric purification a critical process. (4-(4-Chlorophenoxy)phenyl)methanamine is a key structural motif in various pharmacologically active compounds, and its stereochemistry can be pivotal to efficacy and safety.

This application note provides a comprehensive guide to the experimental setup for the diastereomeric crystallization of racemic (4-(4-Chlorophenoxy)phenyl)methanamine, starting from its hydrochloride salt. As a widely employed, robust, and scalable method, diastereomeric salt formation followed by fractional crystallization offers an efficient pathway to enantiomeric enrichment.[1][2] This document moves beyond a simple recitation of steps to explain the underlying principles and critical parameters that govern the success of the resolution, providing researchers with the foundational knowledge to adapt and optimize the process.

The Principle of Resolution via Diastereomeric Salt Formation

The classical technique of diastereomeric resolution hinges on a fundamental principle: while enantiomers possess identical physicochemical properties, diastereomers do not.[3][4][5] The core of the method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. This acid-base reaction yields a pair of diastereomeric salts.

  • (R/S)-Amine + (R)-Acid → [(R)-Amine•(R)-Acid] + [(S)-Amine•(R)-Acid]

These two resulting salts, being diastereomers, exhibit different physical properties, most critically, different solubilities in a given solvent system.[6][7] This disparity allows for their separation through fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes from the solution, leaving the more soluble salt enriched in the mother liquor.[8] Following isolation, the optically pure amine can be liberated from the salt by treatment with a base.[9][10]

Experimental Design: Critical Parameters and Causality

A successful resolution is not merely the result of mixing reagents; it is a carefully controlled process where each parameter is optimized to maximize the differential solubility of the diastereomeric salts.

Initial State: Liberation of the Free Amine

The starting material is the hydrochloride salt of the amine. The initial and critical first step is the quantitative conversion of this salt to the free amine. The presence of hydrochloric acid would interfere with the subsequent salt formation with the chiral resolving acid. This is achieved by treatment with a suitable base (e.g., NaOH, K₂CO₃) followed by extraction of the liberated free amine into an organic solvent.

Selection of the Chiral Resolving Agent

The choice of resolving agent is the most influential decision in the process.[1] For primary amines, a range of chiral acids are commonly employed, with efficacy being highly substrate-dependent.

  • Tartaric Acid and its Derivatives: Readily available and cost-effective, tartaric acid and its acylated derivatives, such as (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA), are widely documented and highly effective resolving agents.[2]

  • Mandelic Acid: This α-hydroxy carboxylic acid often provides high enantiomeric excess in a single crystallization.[1]

  • Camphorsulfonic Acid: As a strong acid, it can be particularly effective for resolving less basic amines.[1][5]

For this protocol, L-(+)-Tartaric acid is selected as the resolving agent due to its proven efficacy, availability, and cost-effectiveness.[11] As a dicarboxylic acid, stoichiometry must be carefully considered; typically, a 2:1 molar ratio of the monofunctional amine to tartaric acid is used to form the neutral tartrate salt.

The Crucial Role of the Solvent System

The solvent system is the primary tool for manipulating the solubility difference between the diastereomeric salts.[12] An ideal solvent should exhibit a significant solubility differential for the salt pair and preferably have a steep temperature coefficient of solubility, which is advantageous for crystallization by cooling.[12]

A systematic solvent screen is the most effective way to identify an optimal system.[13] This involves preparing small-scale saturated solutions of the diastereomeric salt mixture in a variety of solvents (e.g., alcohols, esters, ketones) and monitoring for selective precipitation. Both single and mixed solvent systems can be effective, with mixed systems (a "solvent" and an "anti-solvent") offering greater flexibility for fine-tuning solubility.[13]

Control of Stoichiometry, Temperature, and Seeding
  • Stoichiometry: The molar ratio of the amine to the resolving agent significantly impacts yield and purity.[14] While a stoichiometric ratio is a logical starting point, empirical optimization is often necessary.

  • Temperature Profile: Temperature directly controls solubility and the level of supersaturation.[13] A slow, controlled cooling profile is essential for promoting the growth of large, high-purity crystals and preventing the "oiling out" of the product.[15]

  • Seeding: Introducing a small number of seed crystals of the desired pure diastereomeric salt at the point of supersaturation can induce crystallization, control crystal size, and prevent the formation of unstable polymorphs.[15][16]

Detailed Experimental Protocols

This section provides a representative, self-validating protocol for the resolution of (4-(4-Chlorophenoxy)phenyl)methanamine.

Part A: Liberation of Free (±)-(4-(4-Chlorophenoxy)phenyl)methanamine
  • Dissolution: Dissolve (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride (1.0 equiv) in deionized water (approx. 10 mL per gram of salt).

  • Basification: While stirring vigorously, slowly add a 2 M sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous phase is >12. The free amine will precipitate or form an oil.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the free amine with an organic solvent such as dichloromethane or ethyl acetate (3 x 15 mL per gram of starting salt).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the racemic free amine, which should be used promptly in the next step.

Part B: Diastereomeric Salt Formation and Crystallization
  • Reagent Dissolution: In a flask equipped with a magnetic stirrer and reflux condenser, dissolve the racemic amine (1.0 equiv) in a suitable solvent (e.g., methanol, 15-20 mL per gram of amine). Heat gently to ensure complete dissolution.

  • Resolving Agent Addition: In a separate flask, dissolve L-(+)-Tartaric acid (0.5 equiv, for a 2:1 amine:acid ratio) in the same solvent, heating if necessary.

  • Salt Formation: Slowly add the warm tartaric acid solution to the stirred amine solution. An exothermic reaction and initial precipitation may occur.

  • Crystallization by Cooling: Heat the resulting mixture to reflux to ensure complete dissolution of the formed salts. Then, allow the solution to cool slowly and undisturbed to room temperature. For optimal crystal growth, a programmed cooling ramp is ideal.

  • Maturation: Once at room temperature, cool the mixture further in an ice bath (0-5 °C) and allow it to mature with gentle stirring for 2-12 hours to maximize the yield of the less soluble diastereomer.[15]

Part C: Isolation and Purification of the Diastereomeric Salt
  • Filtration: Isolate the crystallized solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystals under vacuum to a constant weight.[15]

  • Purity Check (Optional Recrystallization): At this stage, the diastereomeric excess (d.e.) of the salt can be determined (see Part E). If the purity is insufficient, a recrystallization from the same solvent system can be performed to enhance it.

Part D: Liberation of the Enantiomerically Enriched Amine
  • Salt Dissolution: Suspend the dried, purified diastereomeric salt in water.

  • Basification: Add 2 M NaOH solution dropwise while stirring until the salt dissolves completely and the solution is strongly basic (pH > 12).[8]

  • Extraction and Isolation: Extract the liberated enantiomerically enriched amine with dichloromethane (3 x volume of water used). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the final product.

Part E: Characterization and Purity Analysis
  • Chiral HPLC: The most definitive method for determining enantiomeric excess (e.e.) is High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase. Analyze the starting racemic amine, the mother liquor, and the final enriched amine.

  • Optical Rotation: Measure the specific rotation of the final product using a polarimeter and compare it to literature values if available.

Data Presentation & Expected Outcomes

The success of the resolution is quantified by the yield and the enantiomeric purity of the final product. The following table outlines key parameters and target outcomes for this experimental design.

ParameterRecommended Value/ConditionRationale
Starting Material Racemic (±)-Amine Free BaseHCl salt must be neutralized prior to reaction.
Resolving Agent L-(+)-Tartaric AcidEffective, economical, and well-documented for primary amines.[1][5]
Molar Ratio (Amine:Acid) 2.0 : 1.0Stoichiometric ratio for a diprotic acid and a monoamine.
Solvent System Methanol or EthanolCommon protic solvents that often provide good solubility profiles.[1]
Crystallization Profile Slow cooling from reflux to 0-5 °CPromotes selective crystallization and high purity.[15]
Theoretical Max. Yield 50%Only one of the two enantiomers is isolated in this step.
Target Purity >95% Diastereomeric Excess (d.e.)A good target for a single crystallization; may require recrystallization.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystallization Occurs Solution is too dilute; incorrect solvent system (salts are too soluble).[13][14]Concentrate the solution by carefully evaporating some solvent; scratch the inside of the flask; add seed crystals; perform a solvent/anti-solvent screen.[13][14]
"Oiling Out" of Product Crystallization temperature is above the salt's melting point; solution is too concentrated.[13]Add more solvent to reduce concentration; lower the crystallization temperature; change to a less polar solvent system.[13]
Low Diastereomeric Excess (d.e.) Poor solubility difference in the chosen solvent; cooling was too rapid, causing co-precipitation.Optimize the solvent system through screening; employ a slower, more controlled cooling rate; perform one or more recrystallizations of the isolated salt.[13][15]
Low Yield of Salt The desired salt is too soluble in the chosen solvent; insufficient crystallization time.[14]Screen for a solvent where the target salt is less soluble; experiment with lower final temperatures; allow for longer maturation times at low temperature.[14][15]

Workflow Visualization

The following diagram illustrates the complete logical workflow for the diastereomeric resolution process.

G cluster_start Step 1: Amine Liberation cluster_resolution Step 2: Diastereomeric Resolution cluster_separation Step 3: Separation & Final Liberation start (±)-Amine•HCl Salt in Water add_base Add Base (e.g., NaOH) Adjust pH > 12 start->add_base extract Extract with Organic Solvent Dry & Concentrate add_base->extract free_amine Racemic (±)-Amine (Free Base) extract->free_amine add_acid Add Chiral Acid (e.g., L-(+)-Tartaric Acid) in Solvent free_amine->add_acid salt_mixture Mixture of Diastereomeric Salts (R-Amine•R-Acid) & (S-Amine•R-Acid) in Solution add_acid->salt_mixture crystallize Controlled Cooling & Maturation salt_mixture->crystallize filtration Filtration crystallize->filtration solid Solid: Less Soluble Salt (e.g., S-Amine•R-Acid) filtration->solid Isolate Solid mother_liquor Mother Liquor: More Soluble Salt (e.g., R-Amine•R-Acid) filtration->mother_liquor Collect Filtrate liberate_final Add Base (e.g., NaOH) Extract, Dry & Concentrate solid->liberate_final final_product Enriched (S)-Amine liberate_final->final_product

Caption: Workflow for diastereomeric resolution of a racemic amine hydrochloride.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents for Primary Amines.
  • BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
  • Kwan, M. H. T., et al. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
  • Demeter, A., et al. (2023).
  • Fernandes, P., et al. (2014). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Organic & Biomolecular Chemistry.
  • Pirkle, W. H., & Simmons, K. A. (1983). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid.
  • BenchChem. (2025). Application Notes and Protocols for the Solvent Selection in the Crystallization of (R)-2-Methylpiperazine Diastereomeric Salts.
  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Crystallization-Based Separation of Enantiomers.
  • BenchChem. (2025).
  • Simon, M. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.
  • Royal Society of Chemistry. (2022).
  • Demeter, A., et al. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation.
  • Chemistry LibreTexts. (2019). 6.
  • BenchChem. (2025).
  • Fiveable. (n.d.). Diastereomeric Salt Definition.
  • Chemistry LibreTexts. (2022). 6.
  • BenchChem. (2025).
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
  • Chemistry LibreTexts. (2020). 6.
  • BenchChem. (2025). Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Wikipedia. (n.d.).
  • Sigma-Aldrich. (n.d.). ChiPros Chiral Amines.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of (4-Chlorophenyl)(phenyl)
  • Nagy, Z. K., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
  • UCL Discovery. (2010).
  • iChemical. (n.d.). (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, CAS No. 262862-71-5.
  • Scimplify. (n.d.). (R)-(4-Chlorophenyl)(phenyl)methanamine (CAS NO : 163837-57-8).
  • ChemicalBook. (n.d.). (4-(p-tolyloxy)phenyl)methanamine hydrochloride synthesis.

Sources

Method

Application Notes and Protocols for the Quantification of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride

Introduction (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is a chemical compound of interest in pharmaceutical research and development, potentially serving as a key intermediate in the synthesis of bioactive mol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is a chemical compound of interest in pharmaceutical research and development, potentially serving as a key intermediate in the synthesis of bioactive molecules.[1][2] Its unique structure, featuring a diphenyl ether linkage and a benzylic amine, suggests its utility in developing therapeutic agents.[1] Accurate and precise quantification of this compound is paramount for quality control, stability studies, and pharmacokinetic assessments. This document provides a comprehensive guide to the analytical techniques for the quantification of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[3][4][5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is fundamental to developing robust analytical methods.

PropertyValueSource
Molecular Formula C₁₃H₁₃Cl₂NO[2]
Molecular Weight 270.15 g/mol [2]
Appearance White solid[1]
Solubility Soluble in water and methanol.[7]

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the quantification of non-volatile and thermally labile compounds like (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. Its high resolution, sensitivity, and specificity make it the method of choice for assay and impurity profiling.

Method Rationale

A reversed-phase HPLC (RP-HPLC) method is proposed due to the non-polar nature of the diphenyl ether moiety in the target molecule. A C18 column is selected as the stationary phase to provide sufficient hydrophobic interaction for retention. The mobile phase will consist of an aqueous buffer and an organic modifier to ensure adequate separation and peak shape. The hydrochloride salt form of the analyte necessitates a controlled pH of the mobile phase to ensure consistent ionization and retention behavior. UV detection is chosen based on the presence of chromophoric phenyl rings in the molecule.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride reference standard.

  • HPLC grade acetonitrile and methanol.

  • Analytical grade phosphate buffer salts.

  • 0.45 µm membrane filters for solvent and sample filtration.

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Acetonitrile: 0.05 M Phosphate Buffer (pH 4.0) (70:30, v/v)The combination of acetonitrile and a phosphate buffer provides good separation and peak shape for amine-containing compounds.[8] The pH is controlled to ensure consistent protonation of the amine group.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[8]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[8]
Detection Wavelength 225 nmAromatic compounds typically exhibit strong absorbance in the low UV region. The 4-chlorophenol moiety is known to have a characteristic absorption band around 225 nm.[9]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride reference standard and dissolve in 10 mL of diluent (Mobile Phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of the analyte and dissolve in 10 mL of diluent. Further dilute as necessary to fall within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Method Validation (as per ICH Q2(R1) Guidelines): [3][4][5][6]

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample to demonstrate that there is no interference from excipients or degradation products at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[10]

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision (Repeatability and Intermediate Precision): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%. For intermediate precision, the analysis should be performed by a different analyst on a different day.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D E Chromatographic Separation (C18) D->E F UV Detection (225 nm) E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[11] For a primary amine hydrochloride like the target analyte, direct analysis can be challenging due to its polarity and low volatility.[12] Derivatization is often employed to improve its chromatographic properties.

Method Rationale

To enhance volatility and thermal stability, a derivatization step is proposed. Silylation of the primary amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach. The resulting trimethylsilyl (TMS) derivative is less polar and more volatile, making it suitable for GC analysis. A non-polar capillary column (e.g., DB-5ms) is chosen for the separation, and a Flame Ionization Detector (FID) is selected for its universal response to organic compounds and robustness.

Experimental Protocol

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride reference standard.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine or other suitable aprotic solvent.

  • High purity nitrogen or helium as the carrier gas.

2. GC Conditions:

ParameterConditionRationale
Injector Temperature 280 °CEnsures complete vaporization of the derivatized analyte.
Oven Temperature Program Initial: 150 °C (hold 1 min), Ramp: 10 °C/min to 300 °C (hold 5 min)A temperature ramp allows for the separation of the analyte from any potential impurities or derivatization byproducts.
Detector Temperature 300 °CPrevents condensation of the analyte in the detector.
Carrier Gas Flow Rate 1.2 mL/min (constant flow)An optimal flow rate for a 0.25 mm ID column.
Split Ratio 20:1A split injection is suitable for samples with relatively high concentrations.

3. Derivatization, Standard, and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a vial and dissolve in 10 mL of anhydrous pyridine.

  • Derivatization Procedure:

    • Pipette 100 µL of the standard or sample solution into a derivatization vial.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with anhydrous pyridine before derivatization.

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of the analyte and dissolve in 10 mL of anhydrous pyridine.

4. Method Validation (as per ICH Q2(R1) Guidelines): [3][4][5][6]

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) should be assessed similarly to the HPLC method, using the derivatized standards and samples.

GC_Workflow cluster_prep Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing A Standard & Sample in Pyridine B Add BSTFA + 1% TMCS A->B C Heat at 70°C for 30 min B->C D Injection into GC C->D E Separation (DB-5ms) D->E F FID Detection E->F G Peak Integration F->G H Quantification G->H

Caption: Gas Chromatography (GC) with Derivatization Workflow.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique that can be used for the quantification of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride in bulk drug or simple formulations, provided there are no interfering excipients that absorb at the same wavelength.[13][14]

Method Rationale

The presence of phenyl rings in the molecule results in UV absorbance. The wavelength of maximum absorbance (λmax) needs to be experimentally determined. A suitable solvent that dissolves the analyte and does not interfere with its absorbance is required. Methanol is a common choice for UV-Vis analysis of organic compounds.

Experimental Protocol

1. Instrumentation and Materials:

  • UV-Visible spectrophotometer with a matched pair of 1 cm quartz cuvettes.

  • (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride reference standard.

  • Spectroscopic grade methanol.

2. Determination of λmax:

  • Prepare a dilute solution of the reference standard in methanol.

  • Scan the solution from 200 to 400 nm against a methanol blank.

  • The wavelength at which the maximum absorbance is observed is the λmax. Based on the 4-chlorophenol chromophore, a λmax around 225 nm and a secondary peak around 280 nm are expected.[9]

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations that give absorbances in the linear range (typically 0.2 to 0.8).

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of the analyte, dissolve in 100 mL of methanol, and dilute further if necessary.

4. Quantification:

  • Measure the absorbance of the standard and sample solutions at the predetermined λmax against a methanol blank.

  • Calculate the concentration of the analyte in the sample using the absorbance of the standard and sample solutions and their respective concentrations.

5. Method Validation (as per ICH Q2(R1) Guidelines): [3][4][5][6]

  • Specificity: Analyze a placebo solution to ensure no interference.

  • Linearity: Prepare a series of at least five concentrations and plot absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by adding known amounts of the standard to a placebo.

  • Precision: Measure the absorbance of a single standard solution multiple times.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic technique (LC-MS or GC-MS), provides the highest level of specificity and sensitivity for quantification.[15] This is especially valuable for bioanalytical studies or for the detection of trace-level impurities.

Method Rationale

LC-MS is generally preferred for a compound like (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride to avoid the need for derivatization. Electrospray ionization (ESI) in positive ion mode is expected to be efficient for the primary amine, generating a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used for selected reaction monitoring (SRM) to enhance selectivity and sensitivity.

LC-MS/MS Parameters (Conceptual)
  • Ionization Mode: ESI Positive

  • Precursor Ion: The m/z of the protonated molecule [C₁₃H₁₂ClNO + H]⁺.

  • Product Ions: Fragmentation of the precursor ion will likely yield characteristic product ions corresponding to the loss of ammonia or cleavage of the ether linkage. These transitions can be used for SRM.

The development of a full LC-MS/MS method would require experimental determination of the optimal precursor and product ions, as well as collision energies.

Conclusion

This document outlines robust and reliable analytical methodologies for the quantification of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. The choice of technique will depend on the specific application, required sensitivity, and the nature of the sample matrix. For routine quality control of the bulk drug and simple formulations, HPLC and UV-Visible spectrophotometry are highly suitable. For more complex matrices or when higher sensitivity is required, GC with derivatization or, ideally, LC-MS/MS should be employed. All methods must be thoroughly validated according to ICH guidelines to ensure the generation of accurate and defensible analytical data.

References

  • Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers.
  • ResearchGate. (n.d.). UV-Vis spectrum of 4-chlorophenol (4-CP).
  • NIST. (n.d.). Methanone, (4-chlorophenyl)phenyl-. NIST WebBook.
  • International Journal of Pharmacy Teaching & Practices. (2014). Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets.
  • PubMed. (n.d.).
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • PMC. (2023).
  • ResearchGate. (n.d.). 2.1.2.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • NIH. (2016).
  • Agilent. (n.d.).
  • PubMed. (n.d.).
  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine.
  • Chem-Impex. (n.d.). [4-(4-Chlorophenoxy)phenyl]methylaminehydrochloride.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • Bryan Research & Engineering, LLC. (n.d.).
  • ChemBK. (2024). (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride.
  • ResearchGate. (n.d.). Q2(R1)
  • Journal of Kufa-Chemical Sciences. (n.d.).
  • Chemistry Education. (n.d.). Synthesis and analysis of amides.
  • NCBI Bookshelf. (n.d.).
  • International Journal of Science, Technology & Management. (2024).

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Application

Application Note: (4-(4-Chlorophenoxy)phenyl)methanamine Hydrochloride as a Versatile Precursor for the Synthesis of Potent Imidazo[1,2-a]pyridine-3-carboxamide Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive framework for utilizing (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride as a key buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for utilizing (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride as a key building block in the synthesis of N-substituted imidazo[1,2-a]pyridine-3-carboxamides. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This document details a robust, two-part synthetic strategy, including the preparation of a versatile imidazo[1,2-a]pyridine-3-carboxylic acid intermediate and its subsequent amide coupling with the title precursor. We offer in-depth, step-by-step protocols, mechanistic insights, and expected characterization data to empower researchers in the discovery of novel therapeutics, particularly in the realm of anti-infective and anticancer agents.[4][5][6]

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, renowned for its broad spectrum of biological activities. This versatile scaffold is present in numerous marketed drugs, including agents for treating insomnia (Zolpidem), anxiety (Alpidem), and peptic ulcers (Zolimidine).[3][7] Its "drug-prejudice" status stems from a favorable combination of physicochemical properties, metabolic stability, and the ability to engage with a wide array of biological targets through diverse substitution patterns.[5][8]

Recent research has highlighted the potent antitubercular activity of imidazo[1,2-a]pyridine-3-carboxamides, which have shown remarkable efficacy against drug-resistant strains of Mycobacterium tuberculosis.[5][6][9] The title precursor, (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, provides a critical N-benzyl moiety that has been shown to be a key pharmacophoric element for potent antimycobacterial agents.[10] The synthesis detailed herein focuses on creating an amide linkage at the C-3 position, a common strategy for generating libraries of biologically active molecules.[9][11]

Overall Synthetic Strategy

The synthesis of the target compound, N-(4-(4-Chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide , is approached via a convergent synthesis strategy. This involves two primary stages:

  • Synthesis of the Heterocyclic Core: Preparation of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (3 ). This intermediate is synthesized from commercially available 2-amino-4-picoline.

  • Amide Bond Formation: Coupling of the carboxylic acid intermediate (3 ) with (4-(4-Chlorophenoxy)phenyl)methanamine (5 ), which is generated in situ from its hydrochloride salt.

This strategy allows for modularity, where different substituted 2-aminopyridines or various benzylamines can be employed to generate a diverse library of analogues for structure-activity relationship (SAR) studies.

G cluster_0 Part A: Scaffold Synthesis cluster_1 Part B: Precursor Preparation & Coupling cluster_2 Final Amide Coupling 2-Amino-4-picoline 2-Amino-4-picoline Ester Intermediate (2) Ester Intermediate (2) 2-Amino-4-picoline->Ester Intermediate (2) Ethyl 2-chloroacetoacetate DME, Reflux Carboxylic Acid (3) Carboxylic Acid (3) Ester Intermediate (2)->Carboxylic Acid (3) 1. LiOH, EtOH 2. HCl (aq) Target Compound (6) N-(4-(4-Chlorophenoxy)benzyl)-2,7-dimethyl- imidazo[1,2-a]pyridine-3-carboxamide Carboxylic Acid (3)->Target Compound (6) HATU, DIPEA CH3CN Precursor_HCl (4) (4-(4-Chlorophenoxy)phenyl)methanamine HCl Free Amine (5) Free Amine (5) Precursor_HCl (4)->Free Amine (5) Base (e.g., DIPEA) Free Amine (5)->Target Compound (6)

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Part A: Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (3)

This two-step procedure first involves the cyclization to form the ethyl ester intermediate, followed by saponification to yield the desired carboxylic acid.[6][9]

Step A1: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (2)

Caption: Synthesis of the imidazo[1,2-a]pyridine ester intermediate.

Materials & Reagents:

  • 2-Amino-4-picoline (1.0 eq)

  • Ethyl 2-chloroacetoacetate (1.1 eq)

  • Dimethoxyethane (DME), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-picoline and anhydrous DME.

  • Add ethyl 2-chloroacetoacetate dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to yield the pure ester 2 .

Step A2: Saponification to 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (3)

Materials & Reagents:

  • Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (2) (1.0 eq)

  • Lithium hydroxide (LiOH) (1.5 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

Protocol:

  • Dissolve the ester 2 in a mixture of EtOH and H₂O in a round-bottom flask.

  • Add LiOH to the solution and stir at room temperature for 12-24 hours, or until TLC indicates complete consumption of the starting material.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1 M HCl. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid 3 .

Part B: Amide Coupling to Synthesize N-(4-(4-Chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (6)

This protocol utilizes HATU as the coupling reagent, a highly efficient method for forming amide bonds, especially with potentially challenging substrates.[1][4]

Materials & Reagents:

  • 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (3 ) (1.0 eq)

  • (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride (4 ) (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), combine the carboxylic acid 3 and (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride 4 .

  • Add anhydrous acetonitrile to dissolve/suspend the solids.

  • Add DIPEA to the mixture. Stir for 10-15 minutes at room temperature. This neutralizes the hydrochloride salt to form the free amine in situ.

  • Add HATU to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to yield the final compound 6 .

ParameterCondition/ReagentRationale
Coupling Reagent HATUHighly efficient uronium-based reagent, minimizes side reactions and racemization.[1][4]
Base DIPEANon-nucleophilic hindered base used to neutralize the HCl salt and facilitate the coupling.[1]
Solvent Anhydrous AcetonitrileA polar aprotic solvent suitable for dissolving reactants and facilitating the reaction.
Temperature Room TemperatureSufficient for the coupling reaction to proceed to completion within a reasonable timeframe.
Workup NaHCO₃ washRemoves unreacted carboxylic acid and acidic byproducts from the HATU reagent.

Characterization of the Final Product

The structure and purity of the synthesized N-(4-(4-Chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (6) should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the imidazo[1,2-a]pyridine core and the two phenyl rings. A characteristic doublet for the benzylic CH₂ group and a triplet/broad singlet for the amide N-H proton. Singlets for the two methyl groups on the heterocyclic core.
¹³C NMR Resonances for all unique carbon atoms, including the characteristic amide carbonyl (C=O) signal (~160-170 ppm) and signals for the aromatic and aliphatic carbons.[12][13]
FT-IR Characteristic absorption bands for N-H stretching (amide, ~3300 cm⁻¹), C=O stretching (amide, ~1640 cm⁻¹), C-O-C stretching (ether, ~1240 cm⁻¹), and C-Cl stretching.[14][15]
HRMS (ESI) Accurate mass measurement of the [M+H]⁺ ion, confirming the elemental composition of the target molecule.

Conclusion and Future Directions

This application note provides a validated and detailed protocol for the synthesis of imidazo[1,2-a]pyridine-3-carboxamides using (4-(4-chlorophenoxy)phenyl)methanamine hydrochloride as a key precursor. The described methodology is robust, high-yielding, and amenable to the generation of diverse chemical libraries for drug discovery programs. By modifying either the 2-aminopyridine starting material or the benzylamine precursor, researchers can rapidly access novel chemical space and explore the SAR of this potent class of molecules. This framework serves as a valuable resource for medicinal chemists aiming to develop next-generation therapeutics based on the privileged imidazo[1,2-a]pyridine scaffold.

References

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Lundgren, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11484-11489. DOI: 10.1039/C5OB02129D. Retrieved from [Link]

  • Fisher Scientific. Amide Synthesis. Retrieved from [Link]

  • Kollár, L., et al. (2019). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 24(18), 3344. Retrieved from [Link]

  • Defense Technical Information Center. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Yeo, C. I., et al. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports, 9(1), 1014. Retrieved from [Link]

  • Shinde, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 77, 153177. Retrieved from [Link]

  • ResearchGate. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]

  • Basiuk, V. A. (2003). Calculated Gas-Phase Infrared Spectra of imidazo[1,2-a]pyrazinediones Derived From Alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867-1879. Retrieved from [Link]

  • Reddy, C. R., et al. (2022). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Omega, 7(30), 26369–26380. Retrieved from [Link]

  • Kumar, A., et al. (2023). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Medicinal Chemistry, 14(5), 923-936. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]

  • SpectraBase. 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ChemRxiv. (2023). 1 Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deu. Retrieved from [Link]

  • Mondal, S., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances, 9(51), 29775-29782. Retrieved from [Link]

  • Kumar, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22396–22413. Retrieved from [Link]

  • Onajole, O. K., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 56(11), 4444–4463. Retrieved from [Link]

  • National Institutes of Health. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Retrieved from [Link]

  • ResearchGate. (2006). One-Pot Synthesis of N -(Imidazo[1,2- a ]pyridin-3-yl)- and N -. Retrieved from [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]

  • National Institutes of Health. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Retrieved from [Link]

  • MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PubChem. 2-Phenylimidazo(1,2-a)pyridine. Retrieved from [Link]

  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Onajole, O. K., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 399–404. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]

  • The Royal Society of Chemistry. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]

  • YouTube. (2022). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2022). Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. Retrieved from [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. Retrieved from [Link]

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Method

Large-scale synthesis of 4-(4-Chlorophenoxy)benzylamine hydrochloride

An Application Note and Protocol for the Large-Scale Synthesis of 4-(4-Chlorophenoxy)benzylamine Hydrochloride Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the lar...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Large-Scale Synthesis of 4-(4-Chlorophenoxy)benzylamine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-(4-Chlorophenoxy)benzylamine hydrochloride, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The protocol details a robust and scalable two-step synthetic pathway, commencing with a Williamson ether synthesis to produce the key aldehyde intermediate, followed by a high-efficiency reductive amination. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and critical safety considerations to ensure a reproducible, safe, and scalable manufacturing process.

Introduction and Strategic Overview

4-(4-Chlorophenoxy)benzylamine hydrochloride is a valuable building block in organic synthesis. Its structure, featuring a diaryl ether linkage and a reactive benzylamine moiety, makes it a precursor for a variety of complex target molecules in medicinal and agricultural chemistry.[2] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and formulation in subsequent synthetic steps.[2][3]

The selected synthetic strategy for large-scale production prioritizes cost-effectiveness, operational safety, and high yield. The pathway involves two primary stages:

  • Synthesis of 4-(4-Chlorophenoxy)benzaldehyde: An intermediate formed via a nucleophilic aromatic substitution (Williamson ether synthesis). This method is advantageous on a large scale due to the availability of starting materials and generally high conversion rates.

  • Reductive Amination to 4-(4-Chlorophenoxy)benzylamine: The aldehyde intermediate is converted to the primary amine. Reductive amination is a powerful and widely used C-N bond-forming reaction that avoids the over-alkylation issues common with direct alkylation methods.[4][5] The final step involves the formation of the hydrochloride salt for stability and ease of purification.

cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Reductive Amination & Salt Formation A 4-Hydroxybenzaldehyde C 4-(4-Chlorophenoxy)benzaldehyde A->C Base (K2CO3) Solvent (DMF) B 1-Fluoro-4-chlorobenzene B->C D Ammonia Source F 4-(4-Chlorophenoxy)benzylamine C->F Imine Formation D->F E Reducing Agent (e.g., NaBH4) E->F Reduction G 4-(4-Chlorophenoxy)benzylamine HCl F->G HCl

Figure 1. High-level overview of the two-step synthetic workflow.

Detailed Synthesis Protocols

Part A: Large-Scale Synthesis of 4-(4-Chlorophenoxy)benzaldehyde (Intermediate)

This procedure outlines the synthesis of the aldehyde intermediate via a Williamson ether synthesis. The reaction utilizes potassium carbonate as a base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, which then acts as a nucleophile, attacking the electron-deficient aromatic ring of 1-fluoro-4-chlorobenzene. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.

Materials and Equipment:

  • Large-scale glass-lined reactor with overhead stirring, temperature control, and a reflux condenser.

  • 4-Hydroxybenzaldehyde

  • 1-Fluoro-4-chlorobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Toluene

  • Deionized Water

  • Brine solution

Protocol:

  • Reactor Setup: Ensure the reactor is clean and dry. Purge with an inert atmosphere (e.g., Nitrogen).

  • Charging Reagents: To the reactor, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and DMF (5-10 volumes).

  • Reaction Initiation: Begin stirring and heat the mixture to 120-130°C.

  • Substrate Addition: Slowly add 1-fluoro-4-chlorobenzene (1.1 eq) to the reaction mixture over 1-2 hours, maintaining the temperature.

  • Reaction Monitoring: Maintain the reaction at 120-130°C for 8-12 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reactor to room temperature.

    • Quench the reaction by slowly adding a large volume of cold deionized water.

    • Extract the aqueous mixture with toluene (3 x 5 volumes).

    • Combine the organic layers and wash sequentially with 1M NaOH solution, deionized water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(4-chlorophenoxy)benzaldehyde.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield a white to off-white solid.

Part B: Reductive Amination and Hydrochloride Salt Formation

This stage converts the intermediate aldehyde into the target primary amine, which is then isolated as its stable hydrochloride salt. The process involves the formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by in-situ reduction.[6][7]

Materials and Equipment:

  • High-pressure hydrogenation reactor (if using catalytic hydrogenation) or a standard glass-lined reactor.

  • 4-(4-Chlorophenoxy)benzaldehyde

  • Ammonia (aqueous or in methanol)

  • Sodium Borohydride (NaBH₄) or alternative reducing agent (e.g., Pt catalyst with H₂)[8]

  • Methanol (MeOH)

  • Isopropanol (IPA)

  • Hydrochloric Acid (HCl), concentrated or as a solution in a suitable solvent (e.g., IPA).

Protocol:

  • Reactor Setup: Charge the reactor with 4-(4-chlorophenoxy)benzaldehyde (1.0 eq) and methanol (10 volumes).

  • Imine Formation: Add a solution of ammonia in methanol (7N solution, 5-10 eq) to the reactor. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction:

    • Cool the reactor to 0-5°C using an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 15°C. The addition of NaBH₄ should be carefully controlled as it reacts with methanol to generate hydrogen gas.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Reaction Quench and Work-up:

    • Monitor the reaction by TLC or HPLC. Upon completion, cool the reactor to 10°C.

    • Slowly quench the reaction by adding deionized water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the resulting aqueous slurry with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Hydrochloride Salt Formation and Purification:

    • Filter the dried organic solution and concentrate under reduced pressure to obtain the crude 4-(4-chlorophenoxy)benzylamine as an oil or solid.

    • Dissolve the crude amine in a minimal amount of a suitable solvent, such as isopropanol (IPA) or diethyl ether.[9]

    • Slowly add a solution of HCl in IPA (or ethereal HCl) with stirring. The hydrochloride salt will precipitate out of the solution.

    • Filter the resulting solid, wash with cold IPA or ether, and dry under vacuum to yield the final product, 4-(4-Chlorophenoxy)benzylamine hydrochloride.[10]

start Start reactor_charge Charge Aldehyde & MeOH to Reactor start->reactor_charge add_ammonia Add Ammonia Solution (Imine Formation) reactor_charge->add_ammonia cool_reactor Cool Reactor to 0-5°C add_ammonia->cool_reactor add_nabh4 Portion-wise Addition of NaBH4 (Reduction) cool_reactor->add_nabh4 warm_stir Warm to RT & Stir add_nabh4->warm_stir quench Quench with Water warm_stir->quench concentrate Concentrate to Remove MeOH quench->concentrate extract Extract with Organic Solvent concentrate->extract dry_concentrate Dry and Concentrate to Crude Amine extract->dry_concentrate dissolve Dissolve Amine in IPA/Ether dry_concentrate->dissolve add_hcl Add HCl Solution (Precipitation) dissolve->add_hcl filter_dry Filter, Wash, and Dry Product add_hcl->filter_dry end Final Product filter_dry->end

Figure 2. Detailed workflow for reductive amination and salt formation.

Quantitative Data Summary

The following table provides representative data for a laboratory-scale synthesis, which can be scaled proportionally for industrial production. Yields are based on typical outcomes for these reaction types.

ParameterStep A: Ether SynthesisStep B: Reductive Amination & Salt Formation
Key Starting Material 4-Hydroxybenzaldehyde4-(4-Chlorophenoxy)benzaldehyde
Molar Ratio (vs. KSM) K₂CO₃ (1.5), 1-Fluoro-4-chlorobenzene (1.1)NH₃ (5-10), NaBH₄ (1.5), HCl (1.1)
Solvent DMFMethanol, Isopropanol
Temperature 120-130°C0°C to Room Temperature
Reaction Time 8-12 hours6-8 hours
Typical Yield 85-95%80-90%
Purity (Post-Purification) >98% (HPLC)>99% (HPLC)

Safety, Handling, and Waste Disposal

Adherence to strict safety protocols is paramount during the large-scale synthesis of this compound.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.[11]

  • Hazardous Substances:

    • 4-(4-Chlorophenoxy)benzylamine hydrochloride: May be harmful if swallowed and can cause skin and serious eye irritation.[12][13] Avoid breathing dust.

    • Sodium Borohydride (NaBH₄): A flammable solid that reacts with water and alcohols to produce flammable hydrogen gas. Must be handled in a dry, inert atmosphere and added slowly and with temperature control.

    • Dimethylformamide (DMF): A potential reproductive toxin. Handle in a well-ventilated area or fume hood.

    • Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. Use with extreme caution in a well-ventilated area.

  • Engineering Controls: All operations should be conducted in a well-ventilated laboratory or a chemical fume hood. Large-scale reactions should be performed in appropriate, pressure-rated reactors with proper venting.

  • Storage: Store the final product and intermediates in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13]

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Aqueous and organic waste streams should be segregated. Quench any unreacted reducing agents before disposal.

References

  • Cayman Chemical. (2025, October 30).
  • Sigma-Aldrich. (2024, August 7). Safety Data Sheet: O-Benzylhydroxylamine hydrochloride.
  • Chem-Impex. 4-(4-chlorophénoxy)benzaldéhyde.
  • Benchchem. 4-(4-Methylphenoxy)benzylamine hydrochloride.
  • Chem-Impex. 4-(2-Chlorophenoxy)Benzylamine Hydrochloride.
  • Fisher Scientific. (2025, December 19).
  • Myers, A. (n.d.).
  • Eppakayala, L., et al. (2018). Synthesis of 3-(4-Chlorophenoxy)benzonitrile...
  • Narvariya, R., et al. (2022). One‐Pot Reductive Amination of Aromatic Aldehydes...
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • PubChem. 4-(4-chlorophenoxy)benzaldehyde.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-(4-Fluorophenoxy)benzylamine hydrochloride.
  • Google Patents. JPH08291116A - Process for producing 4-(4-alkylphenoxy) benzylamines.
  • Indian Academy of Sciences. (2024).
  • Patsnap Eureka. Method for preparing 4-(4-methylphenoxy)
  • Google Patents. CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
  • Jumina, et al. (2016).
  • The Royal Society of Chemistry. (n.d.).
  • Patsnap Eureka.
  • Organic Syntheses Procedure. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • Scholars' Mine. (2014, January 14).
  • Benchchem. Application Notes and Protocols: Large-Scale Synthesis of O-Benzylhydroxylamine for Industrial Use.
  • Reddit. (2024, November 8). How to purify Benzylamine? r/OrganicChemistry.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-(4-Chlorophenoxy)phenyl)methanamine Hydrochloride

Welcome to the technical support guide for the synthesis of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. This valuable pharmaceutical intermediate is a key building block in the development of various therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. This valuable pharmaceutical intermediate is a key building block in the development of various therapeutic agents, including antihistamines.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic route and maximize your yield.

Overview of the Synthetic Strategy

The most common and robust synthetic pathway to (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride involves two primary stages:

  • Formation of the Diaryl Ether Core: Synthesis of the intermediate, 4-(4-chlorophenoxy)benzonitrile or 4-(4-chlorophenoxy)benzaldehyde, typically via a nucleophilic aromatic substitution reaction such as the Williamson ether synthesis.

  • Conversion to the Aminomethyl Group: Transformation of the nitrile or aldehyde functionality into a primary amine. This is usually achieved through catalytic hydrogenation, chemical reduction, or reductive amination.

  • Salt Formation and Purification: Conversion of the resulting free base amine to its hydrochloride salt to improve stability, handling, and purity.

This guide will focus on troubleshooting each of these critical stages to enhance overall yield and product quality.

General Synthetic Workflow

Synthesis_Workflow cluster_0 Stage 1: Diaryl Ether Synthesis cluster_1 Stage 2: Reduction to Amine cluster_2 Stage 3: Salt Formation A 4-Chlorophenol + 4-Fluorobenzonitrile B Williamson Ether Synthesis (Base, Solvent, Heat) A->B C 4-(4-Chlorophenoxy)benzonitrile (Intermediate 1) B->C D Catalytic Hydrogenation (e.g., H₂, Raney Nickel) C->D E (4-(4-Chlorophenoxy)phenyl)methanamine (Free Base) D->E F HCl in Solvent (e.g., IPA, Ethyl Acetate) E->F G Crystallization / Precipitation F->G H (4-(4-Chlorophenoxy)phenyl)methanamine HCl (Final Product) G->H

Caption: Overall workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. Which step is the most likely cause?

A1: Yield loss can occur at any stage, but the two most critical points are typically the Williamson ether synthesis and the final purification/crystallization. Incomplete ether formation leads to starting material contamination that is difficult to remove later. During crystallization, improper solvent choice or rapid cooling can lead to significant product loss in the mother liquor.

Q2: Can I use 4-chlorobenzonitrile instead of 4-fluorobenzonitrile for the ether synthesis?

A2: It is possible, but not recommended for optimal yield. The Williamson ether synthesis is an SNAr reaction. The rate of this reaction is highly dependent on the nature of the leaving group. Fluorine is a much better leaving group than chlorine in nucleophilic aromatic substitution because of its high electronegativity, which strongly activates the aromatic ring towards nucleophilic attack. Using 4-fluorobenzonitrile will result in faster reaction times and higher yields compared to 4-chlorobenzonitrile.

Q3: Is it better to reduce the nitrile intermediate or use a reductive amination approach from the corresponding aldehyde?

A3: Both routes are viable. The nitrile reduction is often more atom-economical if the 4-(4-chlorophenoxy)benzonitrile intermediate is readily available. However, reductive amination of 4-(4-chlorophenoxy)benzaldehyde can offer milder reaction conditions and may be easier to control.[3] The choice often depends on the availability of starting materials and the specific reducing agents you have at your disposal. Catalytic hydrogenation of the nitrile is a clean process but can sometimes lead to secondary amine byproducts.[4][5]

Q4: Why is converting the final amine to a hydrochloride salt necessary?

A4: There are several reasons. The free base amine is often an oil or low-melting solid that can be difficult to handle and purify. The hydrochloride salt is typically a stable, crystalline solid, which greatly simplifies isolation, purification (through recrystallization), and storage.[6] Salt formation is a highly effective final purification step to remove non-basic impurities.

Troubleshooting Guide: Step-by-Step Yield Optimization

Part 1: Williamson Ether Synthesis of 4-(4-Chlorophenoxy)benzonitrile

This step involves the reaction of a phenoxide with an activated aryl halide. The primary challenges are ensuring complete reaction and avoiding side products.

Problem Potential Cause Recommended Solution & Explanation
Low Conversion (Starting Materials Remain) 1. Ineffective Deprotonation: The base (e.g., K₂CO₃, NaOH) is not strong enough or is hydrated, failing to fully generate the reactive phenoxide. 2. Low Reaction Temperature: The activation energy for the SNAr reaction is not being met.1. Use a stronger, anhydrous base like potassium carbonate (K₂CO₃) and ensure it is freshly dried. Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the phenoxide.[7] 2. Increase the reaction temperature. Monitor the reaction by TLC or HPLC to find the optimal temperature that promotes the reaction without causing decomposition (typically 80-120 °C).
Formation of Side Products 1. C-Alkylation: The phenoxide can act as an ambident nucleophile, leading to undesired alkylation on the aromatic ring instead of the oxygen.[8] 2. Solvent Reactivity: At high temperatures, solvents like DMF can decompose to form dimethylamine, which can react with the aryl fluoride.1. Solvent choice is critical. Polar aprotic solvents (DMSO, DMF) are known to favor the desired O-alkylation.[8] 2. Use a more stable solvent like DMSO or sulfolane if high temperatures are required for extended periods. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
  • To a dried flask under an inert atmosphere, add 4-chlorophenol (1.0 eq.), 4-fluorobenzonitrile (1.05 eq.), and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous DMSO as the solvent.

  • Heat the reaction mixture to 100-110 °C and monitor its progress by TLC.

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The crude 4-(4-chlorophenoxy)benzonitrile can be recrystallized from ethanol if necessary.

Part 2: Reduction of 4-(4-Chlorophenoxy)benzonitrile to the Primary Amine

The goal is the complete and selective reduction of the nitrile group to a primary aminomethyl group (-CH₂NH₂).

Problem Potential Cause Recommended Solution & Explanation
Incomplete Reduction (Nitrile Still Present) 1. Catalyst Deactivation: If using catalytic hydrogenation (e.g., Raney Nickel, Pd/C), the catalyst may be poisoned by impurities or is not active enough. 2. Insufficient Reducing Agent: If using a chemical reductant like LiAlH₄, an insufficient molar equivalent was used.1. Ensure high-quality catalyst and use it under appropriate hydrogen pressure (this can range from 50 psi to 500 psi depending on the scale and equipment). Adding a small amount of ammonia to the reaction mixture can help prevent secondary amine formation and maintain catalyst activity.[4] 2. Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 eq.) in an anhydrous ether solvent like THF.[9][10] The reaction is highly exothermic and requires careful, slow addition of the nitrile solution to the reductant slurry at 0 °C.
Formation of Secondary/Tertiary Amines Over-alkylation: The newly formed primary amine can react with the intermediate imine species, leading to the formation of bis(4-(4-chlorophenoxy)benzyl)amine.This is a common issue in catalytic hydrogenation.[4] Perform the reaction in the presence of ammonia (often as a solution in methanol). The ammonia competes for the intermediate imine, suppressing the formation of secondary and tertiary amine byproducts.
Difficult Workup with LiAlH₄ Formation of Aluminum Salts: The quenching procedure can form gelatinous aluminum hydroxides that are very difficult to filter.Use a Fieser workup: After the reaction is complete, cool the mixture to 0 °C and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the mass in grams of LiAlH₄ used. Stir vigorously for 30 minutes. This procedure results in a granular, easily filterable precipitate of aluminum salts.
Part 3: Final Salt Formation and Purification

This final step is crucial for obtaining a high-purity, stable product.

Problem Potential Cause Recommended Solution & Explanation
Product Oiling Out (Not Crystallizing) 1. Impure Free Base: The crude amine contains impurities that inhibit crystal lattice formation. 2. Incorrect Solvent System: The solvent used for salt formation is too good a solvent for the hydrochloride salt.1. Purify the free base first. If it's an oil, consider a quick silica gel plug filtration or bulb-to-bulb distillation if thermally stable. 2. Choose an appropriate solvent system. Dissolve the free base in a solvent in which it is soluble (e.g., isopropanol, ethanol). Add a solution of HCl in a solvent in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, or heptane).[11] This antisolvent method often yields clean crystals.
Low Yield After Crystallization High Solubility of the Salt: The hydrochloride salt has significant solubility in the chosen crystallization solvent, leading to loss in the mother liquor.1. Cool the crystallization mixture slowly to 0-5 °C and hold for several hours to maximize precipitation. 2. Minimize the amount of solvent used. Use just enough hot solvent to dissolve the crude salt for recrystallization. 3. Wash the filtered crystals with a cold, non-polar solvent (like cold diethyl ether) to remove surface impurities without dissolving the product.
Product is Hygroscopic or Off-Color 1. Excess HCl: The presence of excess hydrochloric acid can make the final product hygroscopic.[12] 2. Trapped Impurities: The crystallization process was too rapid, trapping colored impurities within the crystal lattice.1. Use a stoichiometric amount of HCl. Prepare a titrated solution of HCl in isopropanol or use anhydrous HCl gas. Avoid using concentrated aqueous HCl, as the water can interfere with crystallization.[13] 2. Perform a careful recrystallization. Dissolve the crude salt in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly and undisturbed. If the color persists, a charcoal treatment of the hot solution may be necessary.

If you are using the reductive amination of 4-(4-chlorophenoxy)benzaldehyde with ammonia, this decision tree can help diagnose issues.

Troubleshooting_Reductive_Amination start Low Yield in Reductive Amination q1 TLC/NMR shows unreacted aldehyde? start->q1 yes1 YES q1->yes1 Check Imine Formation no1 NO q1->no1 sol1 Imine formation is slow or incomplete. - Add a catalytic amount of acid (e.g., AcOH). - Use molecular sieves to remove water. - Increase reaction time for imine formation before adding reductant. yes1->sol1 q2 TLC/NMR shows imine intermediate? no1->q2 yes2 YES q2->yes2 Check Reduction Step no2 NO q2->no2 sol2 Reduction step is inefficient. - Use a more powerful reducing agent (e.g., switch from NaBH₄ to NaBH(OAc)₃). - Check the quality/age of the reducing agent. - Increase equivalents of reducing agent. yes2->sol2 sol3 Product loss during workup/purification. - Review acid/base extraction pH. - Optimize crystallization solvent system. - Check for product volatility. no2->sol3 Check Workup

Caption: Decision tree for troubleshooting the reductive amination pathway.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]

  • ChemBK. (2024). (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. Retrieved from [Link]

  • iChemical. (n.d.). (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, CAS No. 262862-71-5. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective reduction of nitrile to amine. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.

Sources

Optimization

Troubleshooting side reactions in the synthesis of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride

Introduction: This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. This val...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. This valuable pharmaceutical intermediate is typically synthesized in a two-step process: a Williamson ether synthesis to form the key intermediate, 4-(4-chlorophenoxy)benzonitrile, followed by the reduction of the nitrile functional group to the corresponding benzylamine, which is then isolated as its hydrochloride salt. This guide provides in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address specific challenges that may arise during this synthesis, ensuring both scientific rigor and practical application.

Synthetic Overview

The overall synthetic pathway is illustrated below. This guide will address potential side reactions and purification challenges in both of these critical steps.

Synthesis_Overview cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Reduction & Salt Formation A 4-Chlorophenol C 4-(4-Chlorophenoxy)benzonitrile A->C Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) B 4-Chlorobenzonitrile B->C D 4-(4-Chlorophenoxy)benzonitrile E (4-(4-Chlorophenoxy)phenyl)methanamine D->E Reducing Agent (e.g., H2/Catalyst, LAH) + Ammonia (optional) F (4-(4-Chlorophenoxy)phenyl)methanamine HCl E->F HCl

Caption: General two-step synthesis of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Part 1: Williamson Ether Synthesis of 4-(4-Chlorophenoxy)benzonitrile

Question 1: My Williamson ether synthesis is resulting in a low yield of the desired 4-(4-chlorophenoxy)benzonitrile. What are the likely causes and how can I improve it?

Answer: Low yields in this step are commonly attributed to incomplete reaction, suboptimal reaction conditions, or competing side reactions. Here is a systematic approach to troubleshooting:

  • Incomplete Deprotonation of 4-Chlorophenol: The Williamson ether synthesis relies on the nucleophilic attack of the 4-chlorophenoxide ion on 4-chlorobenzonitrile. If the deprotonation of 4-chlorophenol is incomplete, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.

    • Solution: Ensure you are using a sufficiently strong base and an appropriate solvent. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) are often sufficient, especially at elevated temperatures. For a more robust reaction at lower temperatures, a stronger base like sodium hydride (NaH) can be used. It is crucial to use an anhydrous solvent when using NaH, as it reacts violently with water.

  • Suboptimal Solvent Choice: The choice of solvent is critical for an SNAr (nucleophilic aromatic substitution) reaction like this.

    • Solution: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal.[1] These solvents effectively solvate the cation of the phenoxide salt, leaving a "naked" and highly reactive phenoxide anion, which enhances the rate of the desired O-alkylation. Protic solvents like ethanol or water should be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

  • Reaction Temperature and Time: The reaction rate is temperature-dependent.

    • Solution: If the reaction is sluggish, consider increasing the temperature. Typical temperatures for this reaction range from 80°C to 150°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time, which can range from a few hours to overnight.

Question 2: I am observing significant amounts of byproducts in my Williamson ether synthesis. What are these and how can I minimize their formation?

Answer: The primary side reaction of concern in the synthesis of diaryl ethers via this route is C-alkylation.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen atom (O-alkylation) to form the desired ether, and the carbon atoms of the aromatic ring (C-alkylation), typically at the ortho position to the hydroxyl group. This leads to the formation of 2-(4-chlorobenzoyl)-4-chlorophenol or related isomers.

    • Mechanism and Mitigation: The solvent plays a crucial role in directing the selectivity. Polar aprotic solvents (DMF, DMSO) favor O-alkylation.[1] In contrast, non-polar solvents can promote C-alkylation. Therefore, adhering to the recommended polar aprotic solvents is the best strategy to minimize this side product.

Alkylation_Side_Reaction 4-Chlorophenoxide 4-Chlorophenoxide Desired_Product 4-(4-Chlorophenoxy)benzonitrile (O-Alkylation) 4-Chlorophenoxide->Desired_Product Attack at Oxygen Side_Product C-Alkylated Byproduct (e.g., ortho-alkylation) 4-Chlorophenoxide->Side_Product Attack at Ring Carbon 4-Chlorobenzonitrile 4-Chlorobenzonitrile 4-Chlorobenzonitrile->Desired_Product 4-Chlorobenzonitrile->Side_Product

Caption: Competing O- and C-alkylation pathways for the 4-chlorophenoxide nucleophile.

Part 2: Reduction of 4-(4-Chlorophenoxy)benzonitrile

Question 3: The reduction of my nitrile intermediate is producing significant amounts of secondary and tertiary amines. How can I improve the selectivity for the primary amine?

Answer: This is a very common side reaction in the reduction of nitriles to primary amines. The newly formed primary amine is nucleophilic and can react with the intermediate imine, leading to the formation of secondary and tertiary amines.

  • Mechanism of Side Product Formation:

    • The nitrile is partially reduced to an imine.

    • The desired primary amine product attacks the imine intermediate.

    • This forms a new imine, which is then reduced to a secondary amine.

    • This process can repeat to form a tertiary amine.

  • Troubleshooting Strategies:

    • Use of Ammonia: The most effective way to suppress the formation of secondary and tertiary amines is to carry out the reduction in the presence of a large excess of ammonia.[2] Ammonia competes with the primary amine product for reaction with the imine intermediate, thus shifting the equilibrium away from the formation of byproducts. The reaction can be performed in a solution of ammonia in an alcohol (e.g., methanolic ammonia) or with liquid ammonia under pressure.

    • Catalyst Choice: While various catalysts can be used (e.g., Raney Nickel, Palladium on Carbon), the choice of catalyst can influence selectivity. Raney Nickel is often used for this transformation.

    • Reaction Conditions: Control of temperature and pressure is also important. Harsher conditions can sometimes lead to more side products.

Nitrile_Reduction_Side_Reactions A 4-(4-Chlorophenoxy)benzonitrile B Imine Intermediate A->B Reduction C Primary Amine (Desired Product) B->C Reduction D Secondary Amine (Side Product) C->D Reacts with Imine Intermediate (B) E Tertiary Amine (Side Product) D->E Reacts with Imine Intermediate (B)

Caption: Pathway for the formation of secondary and tertiary amine side products.

Question 4: My final product is contaminated with an impurity that lacks the amine group. What could this be?

Answer: This is likely due to a side reaction known as hydrogenolysis, especially if you are using a palladium catalyst under harsh conditions.

  • Hydrogenolysis: In the presence of a palladium catalyst and hydrogen, the C-N bond of the benzylamine can be cleaved, leading to the formation of 4-(4-chlorophenoxy)toluene.

    • Mitigation: This side reaction is more likely to occur at higher temperatures and pressures. To minimize hydrogenolysis, use milder reaction conditions. If this remains a problem, consider switching to a different catalyst, such as Raney Nickel, which is less prone to promoting hydrogenolysis in this context.

Impurity ClassPotential StructureStep of OriginSuggested Mitigation
C-Alkylation Byproduct 2-(4-chlorobenzoyl)-4-chlorophenolWilliamson Ether SynthesisUse a polar aprotic solvent (DMF, DMSO).
Secondary Amine Bis((4-(4-chlorophenoxy)phenyl)methyl)amineNitrile ReductionConduct the reduction in the presence of excess ammonia.
Tertiary Amine Tris((4-(4-chlorophenoxy)phenyl)methyl)amineNitrile ReductionConduct the reduction in the presence of excess ammonia.
Hydrogenolysis Product 4-(4-chlorophenoxy)tolueneNitrile ReductionUse milder reduction conditions; consider using Raney Nickel instead of Palladium.
Part 3: Purification and Isolation

Question 5: How can I effectively purify the final (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride product?

Answer: Purification is typically achieved by crystallization of the hydrochloride salt.

  • Protocol for Hydrochloride Salt Formation and Purification:

    • After the reduction is complete and the catalyst has been removed by filtration, the reaction solvent is typically removed under reduced pressure.

    • The crude amine (as a free base) is dissolved in a suitable organic solvent, such as diethyl ether, ethyl acetate, or toluene.

    • A solution of hydrochloric acid (e.g., HCl in isopropanol, or gaseous HCl) is added dropwise with stirring.

    • The hydrochloride salt, being insoluble in the organic solvent, will precipitate out.

    • The solid is collected by filtration, washed with a small amount of cold solvent to remove any soluble impurities, and then dried under vacuum.

  • Recrystallization: For higher purity, the crude hydrochloride salt can be recrystallized.

    • Solvent Selection: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For benzylamine hydrochlorides, polar solvents like ethanol, methanol, or mixtures with water are often good choices.

    • Procedure: Dissolve the crude salt in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

Question 6: The free base of my product appears as an oil and is difficult to handle. What is the best practice for storage and handling?

Answer: It is common for many benzylamines to be oils or low-melting solids at room temperature. They are also prone to oxidation and can react with atmospheric carbon dioxide.

  • Best Practice: It is highly recommended to convert the free base to its hydrochloride salt as soon as possible after synthesis and workup. The hydrochloride salt is typically a stable, crystalline solid that is much easier to handle, purify, and store. Store the hydrochloride salt in a cool, dry place under an inert atmosphere if possible.

References

  • Chem-Impex. [4-(4-Chlorophenoxy)phenyl]methylaminehydrochloride. [Link]

  • ResearchGate. Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... [Link]

  • Google Patents. Process for preparing Benzylamine salts.
  • MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

  • Reddit. How to purify Benzylamine?. [Link]

  • Arabian Journal of Chemistry. One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. [Link]

  • ResearchGate. Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?. [Link]

  • Google Patents. Process for producing 4- (4-alkylphenoxy) benzylamines.
  • RSC Publishing. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. [Link]

  • National Institutes of Health. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Synthesizing (4-(4-Chlorophenoxy)phenyl)methanamine Hydrochloride

Welcome to the technical support center for the synthesis of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis.

Introduction

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is a key intermediate in the development of various pharmaceuticals. Its synthesis, while achievable through several routes, presents unique challenges that can impact yield, purity, and scalability. This guide will focus on the two most common synthetic pathways, offering practical solutions to frequently encountered issues.

Synthetic Pathways Overview

The synthesis of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride typically proceeds through one of two primary routes, each beginning with the formation of a diaryl ether precursor.

Synthetic_Pathways cluster_0 Precursor Synthesis cluster_1 Amine Synthesis cluster_2 Final Product Formation 4-chlorophenol 4-chlorophenol nitrile_precursor 4-(4-chlorophenoxy)benzonitrile 4-chlorophenol->nitrile_precursor Ullmann Condensation aldehyde_precursor 4-(4-chlorophenoxy)benzaldehyde 4-chlorophenol->aldehyde_precursor Ullmann Condensation 4-halobenzonitrile 4-halobenzonitrile (halo = F, Cl) 4-halobenzonitrile->nitrile_precursor 4-halobenzaldehyde 4-halobenzaldehyde (halo = F, Cl) 4-halobenzaldehyde->aldehyde_precursor nitrile_reduction Reduction nitrile_precursor->nitrile_reduction reductive_amination Reductive Amination aldehyde_precursor->reductive_amination free_base (4-(4-Chlorophenoxy)phenyl)methanamine (Free Base) nitrile_reduction->free_base reductive_amination->free_base salt_formation HCl Salt Formation free_base->salt_formation final_product (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride salt_formation->final_product

Figure 1: Overall synthetic workflow for (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride.

Part 1: Synthesis of Precursors

The critical step in both synthetic routes is the formation of the diaryl ether linkage, typically via an Ullmann condensation or a related nucleophilic aromatic substitution reaction.

FAQ: Synthesis of 4-(4-chlorophenoxy)benzonitrile/benzaldehyde

Q1: I am observing low yields in my Ullmann condensation to form the diaryl ether. What are the likely causes and how can I optimize the reaction?

A1: Low yields in Ullmann-type reactions are a common issue and can often be attributed to several factors.[1]

  • Catalyst Activity: The copper catalyst is crucial. Ensure you are using a high-purity, activated copper species. Copper(I) salts, such as CuI or CuBr, are often more effective than copper metal. The use of ligands like 1,10-phenanthroline or N,N-dimethylglycine can significantly improve catalyst turnover and reaction rates.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the phenol. Potassium carbonate (K₂CO₃) is commonly used, but stronger bases like sodium hydride (NaH) can be more effective, particularly with less reactive aryl halides.[2] When using NaH, ensure anhydrous conditions as it reacts violently with water.

  • Solvent Choice: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the reaction at the required high temperatures (140-180 °C).[2] Ensure the solvent is anhydrous.

  • Reaction Temperature and Time: Ullmann condensations often require high temperatures and prolonged reaction times.[1] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Insufficient heating can lead to incomplete conversion, while excessive heat can cause decomposition of starting materials or products.

Troubleshooting Workflow for Low Yield in Ullmann Condensation

Ullmann_Troubleshooting start Low Yield Observed check_reagents Verify Purity of: - 4-Chlorophenol - Aryl Halide - Copper Catalyst - Base and Solvent start->check_reagents reagent_issue Source High-Purity Reagents and Anhydrous Solvents check_reagents->reagent_issue Purity Issue optimize_conditions Systematically Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK temp_time Vary Temperature (140-180°C) and Reaction Time optimize_conditions->temp_time catalyst_base Screen Different Copper Catalysts/Ligands and Bases optimize_conditions->catalyst_base analysis Analyze Reaction Mixture by TLC/GC-MS optimize_conditions->analysis incomplete_reaction Incomplete Reaction? analysis->incomplete_reaction incomplete_reaction->temp_time Yes side_products Significant Side Products? incomplete_reaction->side_products No side_products->catalyst_base Yes purification Optimize Purification (e.g., Column Chromatography, Recrystallization) side_products->purification No

Figure 2: Troubleshooting decision tree for low yields in Ullmann condensation.
ParameterRecommended Starting ConditionsOptimization Strategy
Catalyst CuI (10-20 mol%)Screen CuBr, Cu₂O, and various ligands.
Base K₂CO₃ (2 equivalents)Try NaH (1.5 equivalents) under anhydrous conditions.
Solvent Anhydrous DMF or NMPConsider DMSO for potentially lower reaction temperatures.
Temperature 150-160 °CIncrementally increase temperature up to 180 °C.
Reaction Time 12-24 hoursMonitor by TLC/GC-MS to determine optimal time.

Part 2: Synthesis of the Amine

This section covers the conversion of the diaryl ether precursors to the target amine via two distinct routes.

Route A: Reduction of 4-(4-chlorophenoxy)benzonitrile

This route involves the reduction of the nitrile functional group to a primary amine.

Q2: I am struggling with the reduction of 4-(4-chlorophenoxy)benzonitrile. What are the best reducing agents and how can I avoid side products?

A2: The reduction of nitriles to primary amines can be achieved through several methods, each with its own set of advantages and potential pitfalls.[3][4]

  • Catalytic Hydrogenation: This is often the cleanest and most scalable method.

    • Catalysts: Raney Nickel, Palladium on Carbon (Pd/C), and Platinum Oxide (PtO₂) are commonly used.[4]

    • Conditions: The reaction is typically carried out in a solvent like ethanol or methanol under a hydrogen atmosphere (from balloon pressure to high-pressure autoclaves). The addition of ammonia can help to suppress the formation of secondary and tertiary amine byproducts.[4]

    • Potential Issues: Incomplete reduction, or over-reduction leading to dehalogenation of the chlorophenoxy group, can occur. Catalyst poisoning can also be an issue.

  • Chemical Reduction:

    • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines.[5]

    • Conditions: The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).[5]

    • Potential Issues: LiAlH₄ is non-selective and will reduce many other functional groups. It is also highly reactive with water and protic solvents, requiring strictly anhydrous conditions. The workup procedure can be challenging.

    • Side Products: While generally clean, the formation of small amounts of secondary amines can occur.

Troubleshooting Guide for Nitrile Reduction

ProblemPotential CauseRecommended Solution
Incomplete Reaction Inactive catalyst (hydrogenation) or insufficient reducing agent (chemical).Hydrogenation: Use fresh, active catalyst. Increase catalyst loading or hydrogen pressure. Chemical: Ensure the purity and correct stoichiometry of the reducing agent.
Formation of Secondary/Tertiary Amines Reaction of the intermediate imine with the product amine.[4]Hydrogenation: Add ammonia to the reaction mixture. Optimize catalyst and solvent. Chemical: This is less common with LiAlH₄ but can be minimized by inverse addition (adding the LiAlH₄ solution to the nitrile solution).
Dehalogenation Over-reduction, particularly with Pd/C.Use a less active catalyst (e.g., Raney Nickel) or milder reaction conditions (lower temperature and pressure).

Experimental Protocol: Catalytic Hydrogenation of 4-(4-chlorophenoxy)benzonitrile

  • To a solution of 4-(4-chlorophenoxy)benzonitrile (1.0 eq) in ethanol/ammonia (10:1 v/v), add Raney Nickel (5-10 wt%).

  • Pressurize the reaction vessel with hydrogen gas (50-100 psi).

  • Heat the mixture to 40-60 °C and stir vigorously for 4-8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and carefully filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude (4-(4-Chlorophenoxy)phenyl)methanamine.

Route B: Reductive Amination of 4-(4-chlorophenoxy)benzaldehyde

This one-pot reaction combines the aldehyde with an ammonia source and a reducing agent to form the primary amine.

Q3: My reductive amination of 4-(4-chlorophenoxy)benzaldehyde is giving me a mixture of products. How can I improve the selectivity for the primary amine?

A3: Reductive amination is a powerful tool, but controlling selectivity can be challenging. The key is to choose a reducing agent that selectively reduces the in-situ formed imine without significantly reducing the starting aldehyde.[6]

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): Can be used, but it can also reduce the starting aldehyde.[7] To minimize this, the imine should be pre-formed before the addition of NaBH₄.

    • Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent that is effective at slightly acidic pH. It is less likely to reduce the aldehyde.

    • Sodium Triacetoxyborohydride (STAB): Another mild and selective reagent that is often preferred for its effectiveness and safety profile.

    • Catalytic Hydrogenation: Can also be employed, similar to the nitrile reduction route.[2]

  • Ammonia Source: An excess of ammonia is typically used to drive the equilibrium towards imine formation and to minimize the formation of secondary amines. Aqueous ammonia or a solution of ammonia in an alcohol are common choices.

Troubleshooting Guide for Reductive Amination

ProblemPotential CauseRecommended Solution
Low Yield of Primary Amine Incomplete imine formation or reduction.Ensure a sufficient excess of the ammonia source. Optimize the pH of the reaction mixture (typically slightly acidic for imine formation).
Formation of Secondary Amine Reaction of the primary amine product with the starting aldehyde.Use a large excess of the ammonia source. Consider a two-step procedure where the imine is formed first, followed by reduction.
Reduction of Starting Aldehyde The reducing agent is too reactive.Use a milder reducing agent like NaBH₃CN or STAB. If using NaBH₄, pre-form the imine before adding the reducing agent.

Part 3: Product Isolation and Purification

Q4: How do I effectively purify the final product and form the hydrochloride salt?

A4: The final product is typically isolated as the free base and then converted to the hydrochloride salt for improved stability and handling.

  • Workup: After the reaction, a standard aqueous workup is performed to remove inorganic salts and water-soluble impurities. The free base, being organic-soluble, is extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Purification of the Free Base: If necessary, the crude free base can be purified by column chromatography on silica gel.

  • Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol). A solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Recrystallization: The crude hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/ether, to obtain a highly pure product.[8]

General Recrystallization Protocol

  • Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent in which it is highly soluble.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[8]

References

  • ResearchGate. (n.d.). Reductive amination of benzaldehyde and ammonia catalyzed by (a)... Retrieved from [Link]

  • Google Patents. (n.d.). CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene.
  • Google Patents. (n.d.). CN103896729A - Method for preparing 4-dichlorodiphenylmethane.
  • Google Patents. (n.d.). JPH08291116A - Process for producing 4-(4-alkylphenoxy) benzylamines.
  • Scribd. (n.d.). Reduction of 4 Chloro. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, October 22). Ullmann reaction. Retrieved from [Link]

Sources

Optimization

How to prevent the degradation of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride in various solvents

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. Its purpose is to offer a foundational und...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. Its purpose is to offer a foundational understanding of the molecule's stability profile and to provide actionable troubleshooting strategies and preventative protocols to ensure experimental integrity.

Frequently Asked Questions (FAQs): Understanding Core Stability

This section addresses fundamental questions regarding the inherent chemical properties of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride that dictate its stability.

Q1: What are the primary structural features of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride that make it susceptible to degradation?

A1: The molecule's structure contains three key regions prone to chemical degradation under common laboratory conditions:

  • Primary Amine Group: The benzylamine moiety is susceptible to oxidation, especially in its free base form. This process can be catalyzed by exposure to atmospheric oxygen, trace metal ions, and light.

  • Ether Linkage: The diphenyl ether bond can be susceptible to cleavage under harsh acidic conditions, a process known as hydrolysis.[1][2]

  • Chlorinated Aromatic Ring: While the C-Cl bond on the phenyl ring is generally stable, it can be liable to photodegradation upon exposure to high-energy light (e.g., UV), potentially leading to dechlorination.[3]

Q2: Why is the hydrochloride salt form generally more stable in solutions than the corresponding free base?

A2: The hydrochloride salt form significantly enhances the compound's stability, particularly against oxidation. In its salt form, the primary amine is protonated (R-CH₂NH₃⁺), which withdraws electron density and makes it far less susceptible to oxidative attack compared to the nucleophilic free base (R-CH₂NH₂).[4] Most simple alkyl amines have pKa values in the range of 9.5 to 11.0, meaning their aqueous solutions are basic and more prone to degradation if not pH-controlled.[5][6] The salt form also improves solubility in aqueous and polar protic solvents.[7]

Q3: What are the most common visible signs of degradation in my solution?

A3: The most frequent and visually apparent sign of degradation is a change in color. Solutions of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride should be colorless. The appearance of a yellow or brown hue is a strong indicator of oxidation.[8] This is analogous to the degradation of compounds like aminophenols, which oxidize to form highly colored quinoneimine intermediates that can subsequently polymerize.[8] In other cases, you might observe the formation of a precipitate as degradation products with lower solubility are formed.

Troubleshooting Guide: Diagnosing and Resolving Degradation Issues

This guide provides a systematic approach to identifying and mitigating common degradation problems encountered during experiments.

Issue 1: Solution Rapidly Turns Yellow or Brown After Preparation
  • Primary Suspected Cause: Oxidation of the amine group.

  • Scientific Rationale: This is the most common degradation pathway. The conversion of the stable hydrochloride salt to the unstable free base is often the initiating step. This occurs if the solvent is basic, or if it contains basic impurities. Once the free base is present, it can be readily oxidized by dissolved oxygen in the solvent. This process is significantly accelerated by exposure to ambient light and elevated temperatures.[8]

  • Corrective and Preventative Actions:

StrategyCausality & Detailed Explanation
pH Control Maintain a slightly acidic pH (typically 4-6) in aqueous solutions. This ensures the amine remains in its protonated, stable hydrochloride form. The solution pH of the hydrochloride salt itself is typically acidic, but using a buffered system can provide more robust control.[9]
Use Degassed Solvents Dissolved oxygen is a key reactant in the oxidation pathway. Degas solvents immediately before use by sparging with an inert gas (e.g., high-purity nitrogen or argon) for 15-20 minutes or by using several freeze-pump-thaw cycles.
Work Under Inert Atmosphere When preparing and handling solutions, use a glove box or Schlenk line to maintain an inert atmosphere. For storage, flush the headspace of the vial with nitrogen or argon before sealing.[10] This practice is standard for preserving air-sensitive reagents.[10]
Protect from Light Photons, particularly in the UV spectrum, provide the activation energy for both oxidative reactions and potential C-Cl bond cleavage.[3] Always prepare and store solutions in amber glass vials or wrap clear vials completely in aluminum foil.[11]
Control Temperature Chemical reaction rates, including degradation, are highly dependent on temperature.[12] Prepare solutions at room temperature or below and store them at recommended temperatures, typically 2-8°C for short-term and -20°C or -80°C for long-term storage.[11]
Add Antioxidants (If Permissible) If an inert atmosphere is not feasible and the experimental design allows, consider adding an antioxidant. Ascorbic acid (0.01-0.1% w/v) or sodium metabisulfite (0.05-0.5% w/v) can be effective at scavenging oxygen and preventing oxidation in aqueous solutions.[8]
Issue 2: HPLC Analysis Shows a Gradual Loss of the Parent Compound with the Appearance of New Peaks
  • Primary Suspected Cause: Hydrolytic, photolytic, or thermal degradation.

  • Scientific Rationale: The appearance of distinct new peaks, as opposed to a broad baseline rise or discoloration, suggests a more specific chemical transformation is occurring.

    • Acid Hydrolysis: If the compound is stored in a strongly acidic medium (pH < 2) for extended periods, especially with heating, the ether linkage may undergo cleavage.[1] This would result in the formation of 4-chlorophenol and 4-(aminomethyl)phenol.

    • Photodegradation: Exposure to intense light can generate specific degradants.

    • Solvent Reactivity: Some solvents, particularly those containing impurities (e.g., peroxides in aged ethers, aldehydes in methanol), can react with the amine to form new adducts.

  • Troubleshooting Workflow:

G A New Peaks Observed in HPLC B Review Solution Preparation & Storage Conditions A->B C Is pH < 3 or > 8? B->C Check pH D Was solution exposed to direct light? B->D Check Light Exposure E Was solution heated? B->E Check Temperature C->D No F Potential Hydrolysis (Acid or Base) C->F Yes D->E No G Potential Photodegradation D->G Yes H Potential Thermal Degradation E->H Yes I Conduct Forced Degradation Study to Confirm Degradant Identity F->I G->I H->I

Caption: Troubleshooting workflow for identifying degradation pathways.

Protocols for Ensuring Compound Stability

Adherence to rigorous protocols is the most effective way to prevent degradation.

Protocol 1: Recommended Procedure for Stock Solution Preparation and Storage

This protocol is designed to minimize exposure to common degradation triggers.

  • Pre-Preparation:

    • Select a high-purity, appropriate solvent (e.g., DMSO, Methanol, or an aqueous buffer). If using solvents like THF or Dioxane, ensure they are fresh and peroxide-free.

    • Choose an amber glass vial with a PTFE-lined cap.

    • Bring the solid (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride and the solvent to room temperature inside a desiccator if they were stored refrigerated.

  • Solvent Preparation:

    • Degas the required volume of solvent by vigorously sparging with high-purity nitrogen or argon for at least 15 minutes. This step is critical for removing dissolved oxygen.[10]

  • Solution Preparation (Under Inert Gas):

    • Perform all subsequent steps under a gentle positive pressure of nitrogen or argon.

    • Accurately weigh the solid compound and add it to the vial.

    • Using a gas-tight syringe, add the degassed solvent to the vial to achieve the target concentration.

    • Seal the vial tightly and mix by vortexing or sonicating until the solid is completely dissolved.

  • Storage:

    • Flush the headspace of the vial with inert gas before final sealing.

    • For short-term storage (up to 1 week), store at 2-8°C.

    • For long-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[11]

    • Always label the vial clearly with the compound name, concentration, solvent, and date of preparation.[13]

Protocol 2: Outline for a Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[14][15] This involves intentionally exposing the compound to harsh conditions to generate potential degradants.

  • Objective: To identify the likely degradation products and establish degradation pathways.[15]

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis Dissolve compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize before analysis.Ether linkage cleavage.
Base Hydrolysis Dissolve compound in 0.1 M NaOH. Incubate at 60°C for 8-24 hours. Neutralize before analysis.Conversion to free base, followed by rapid oxidation.
Oxidation Dissolve compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.Oxidation of the amine to N-oxide or other species.[16]
Thermal Store the solid compound at 75°C for 48 hours. Also, reflux a solution of the compound for 24 hours.[17][18]Accelerates all potential degradation pathways.
Photolytic Expose a solution of the compound to a calibrated UV light source (e.g., 254 nm) or a photostability chamber.[19]Photodegradation, potentially involving dechlorination.[3]
  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable method, typically RP-HPLC with a photodiode array (PDA) detector.[17] Characterize significant degradants using LC-MS/MS.[17]

Visualized Degradation Map

The following diagram illustrates the primary degradation pathways for (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride based on the chemical stressors involved.

G cluster_0 Core Compound & Pathways A (4-(4-Chlorophenoxy)phenyl) methanamine hydrochloride (Stable, Protonated Amine) B Free Base (Unstable, Nucleophilic Amine) A->B High pH (OH⁻) D Hydrolysis Products (4-Chlorophenol & 4-(aminomethyl)phenol) A->D Strong Acid (H⁺) + Heat E Photolytic Products (e.g., Dechlorinated Species) A->E High-Energy Light (hν) C Oxidative Degradants (e.g., Imines, N-Oxides, Colored Polymers) B->C [O₂], Light, Metal Ions

Caption: Potential degradation pathways of the target compound.

References
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  • Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. Available at: [Link]

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  • National Center for Biotechnology Information. Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. Available at: [Link]

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  • Agency for Toxic Substances and Disease Registry. (1995). Chapter 6: Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]

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  • Mendez, Z., et al. (1999). Surfactant-oil-water systems near the affinity inversion. Part XI. pH sensitive emulsions containing carboxylic acids.
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  • Attia, K. A. M., et al. (2022). Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances. PubMed Central. Available at: [Link]

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  • Wang, Y., et al. (2020). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry.
  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

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  • Wang, L., et al. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental Science & Technology.
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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7504, Benzylamine. Available at: [Link]

  • Singh, R., & Rehman, Z. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
  • Singh, B., & Kaur, J. (2014). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos.
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  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Available at: [Link]

  • Semantic Scholar. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS. Available at: [Link]

  • Maleev, V. I., et al. (2021). Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. Molecules.
  • Cleveland State University. Practices for Proper Chemical Storage. Available at: [Link]

  • Josephy, P. D., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase.
  • Chemistry Stack Exchange. (2022). Different reaction conditions for hydrolysis of ethers and epoxides. Available at: [Link]

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  • Ye, F., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. National Institutes of Health. Available at: [Link]

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Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Inactivity in (4-(4-Chlorophenoxy)phenyl)methanamine Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to catalyst inactivity, a common challenge in this synthetic process. The synthesis of this compound is a crucial step in the development of various pharmaceutical agents, including antihistamines and therapeutics for other conditions.[1][2]

The primary synthetic route to (4-(4-Chlorophenoxy)phenyl)methanamine involves the reductive amination of 4-(4-chlorophenoxy)benzaldehyde with an amine source. This process is heavily reliant on the activity of the chosen catalyst, typically a transition metal-based catalyst such as palladium on carbon (Pd/C) or Raney Nickel.[3][4] Catalyst deactivation can lead to sluggish or stalled reactions, significantly impacting yield and purity. This guide provides a structured approach to identifying the root cause of catalyst inactivity and implementing effective solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding catalyst inactivity in this specific synthesis.

Q1: What are the immediate signs of catalyst inactivity in my reaction?

A1: The most common indicators of catalyst poisoning or deactivation include a significant decrease in the reaction rate, a complete stall of the reaction, a noticeable reduction in product yield and selectivity, or the need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[5] A visual change in the catalyst, such as clumping or a change in color, can also be an indicator.

Q2: My reaction has stopped. Is the catalyst definitely the problem?

A2: While catalyst inactivity is a strong possibility, it's essential to rule out other factors. The issue could lie with the formation of the imine intermediate or the stability of the reducing agent.[6] A systematic approach to troubleshooting is necessary to pinpoint the exact cause.

Q3: What are the most likely culprits for poisoning my catalyst in this specific synthesis?

A3: For the synthesis of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, common catalyst poisons can originate from the starting materials or the solvent.[5][7] Key poisons to be aware of include:

  • Sulfur compounds: Often present as impurities in starting materials.[5][7][8]

  • Halide ions: While a key part of the molecular structure, excess halide ions in the reaction mixture can inhibit some catalysts.

  • Water: Can act as a poison in certain reactions by altering the catalyst support or promoting side reactions.[5]

  • Carbon monoxide (CO): Can be an impurity in hydrogen gas and strongly adsorbs to active sites.[5][7]

Q4: Can I regenerate my deactivated catalyst?

A4: In some cases, catalyst regeneration is possible, but it depends on the nature of the deactivation. For instance, if the deactivation is due to carbon deposition (coking), an oxidative treatment might restore activity.[6][9] However, for poisoning by strongly adsorbed species like sulfur or heavy metals, regeneration may not be feasible, and using a fresh batch of catalyst is recommended.

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving catalyst inactivity.

Guide 1: Differentiating Between Imine Formation Failure and Catalyst Deactivation

A common pitfall is misattributing a failed reaction to catalyst inactivity when the actual issue is the non-formation of the crucial imine intermediate. Reductive amination is a two-step process within a single pot: the formation of an imine from the aldehyde and amine, followed by the catalyst-mediated reduction of the imine to the final amine product.[10]

Diagnostic Workflow:

To systematically identify the point of failure, follow this workflow:

start Reaction Stalled or Low Yield imine_check Step 1: Verify Imine Formation (TLC, NMR, or IR) start->imine_check imine_formed Imine Intermediate Detected? imine_check->imine_formed imine_no No Imine Detected imine_formed->imine_no No imine_yes Imine Detected imine_formed->imine_yes Yes troubleshoot_imine Troubleshoot Imine Formation: - Add dehydrating agent (e.g., molecular sieves) - Add catalytic acid (e.g., acetic acid) imine_no->troubleshoot_imine catalyst_check Step 2: Isolate Cause of Reduction Failure imine_yes->catalyst_check catalyst_activity Suspect Catalyst Inactivity catalyst_check->catalyst_activity catalyst Active Catalyst (e.g., Pd on Carbon) poisoning Chemical Poisoning (e.g., Sulfur, CO) catalyst->poisoning sintering Physical Deactivation (Sintering) (High Temperature) catalyst->sintering coking Physical Deactivation (Coking) (Carbon Deposition) catalyst->coking inactive Inactive Catalyst poisoning->inactive sintering->inactive coking->inactive

Sources

Optimization

Effective methods for resolving enantiomers of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride

<Technical Support Center: Effective Methods for Resolving Enantiomers of (4-(4-Chlorophenoxy)phenyl)methanamine Hydrochloride Welcome to the Technical Support Center for the enantiomeric resolution of (4-(4-Chlorophenox...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Effective Methods for Resolving Enantiomers of (4-(4-Chlorophenoxy)phenyl)methanamine Hydrochloride

Welcome to the Technical Support Center for the enantiomeric resolution of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of chiral compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the specific challenges encountered during the resolution of this and structurally similar primary amines.

Introduction

The separation of enantiomers, a process known as chiral resolution, is a critical step in the development of many pharmaceutical compounds, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] (4-(4-Chlorophenoxy)phenyl)methanamine is a key chiral building block, and its effective resolution is paramount for ensuring the synthesis of enantiomerically pure active pharmaceutical ingredients.

This guide will focus on the most prevalent and effective methods for resolving this racemic amine: diastereomeric salt crystallization and chiral chromatography . We will delve into the underlying principles of these techniques, provide practical, step-by-step protocols, and offer solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride?

A1: The two most common and effective methods are:

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[2] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][3]

  • Chiral Chromatography (HPLC or SFC): This technique utilizes a chiral stationary phase (CSP) to directly separate the enantiomers.[4] The enantiomers interact differently with the CSP, leading to different retention times and, thus, separation.[5] Supercritical Fluid Chromatography (SFC) is often a preferred alternative to HPLC for its speed and reduced solvent consumption.[1][6]

Q2: Which chiral resolving agents are most effective for the diastereomeric salt resolution of this amine?

A2: Chiral acids are used for the resolution of racemic bases.[3][7] For primary amines like (4-(4-Chlorophenoxy)phenyl)methanamine, commonly used and effective chiral resolving agents include:

  • L-(+)-Tartaric acid: This is a widely used, cost-effective, and readily available resolving agent.[2] It has been successfully used for the resolution of similar structures.[8]

  • L-o-Chloromandelic acid: This has also been reported for the resolution of a structurally related compound, (4-Chlorophenyl)(phenyl)methanamine, with a reported yield of 35%.[8]

  • (-)-Mandelic acid and (+)-camphor-10-sulfonic acid: These are other common chiral acids used for resolving racemic bases.[3][7]

The choice of resolving agent is often empirical and depends on the specific substrate and desired crystallization properties.[9]

Q3: What are the advantages of chiral chromatography over diastereomeric salt resolution?

A3: Chiral chromatography offers several advantages:

  • Direct Separation: It allows for the direct separation of enantiomers without the need for derivatization.[10]

  • Versatility: A wide range of chiral stationary phases are available, increasing the likelihood of finding a suitable separation method.[4]

  • Analytical and Preparative Scales: The same method can often be used for both analytical quantification of enantiomeric excess (ee) and for preparative scale purification.[10]

  • Speed: Analytical chiral HPLC and especially SFC can be very fast, making them ideal for high-throughput screening.[1][6]

However, for large, multi-kilogram scale separations, diastereomeric salt resolution can be more cost-effective and scalable than preparative chromatography.[9]

Q4: What is enzymatic resolution, and is it applicable here?

A4: Enzymatic resolution is a kinetic resolution method that uses an enzyme to selectively react with one enantiomer of a racemic mixture.[10] For racemic amines, enzymes like lipases or proteases (e.g., subtilisin) can be used to catalyze the acylation of one enantiomer, allowing for the separation of the unreacted enantiomer from the acylated product.[11][12] This method can be highly enantioselective but is limited to a theoretical maximum yield of 50% for the desired enantiomer unless combined with a racemization step.[13][14] The choice of solvent is crucial for the success of enzymatic resolutions.[15]

Troubleshooting Guide

Diastereomeric Salt Resolution
Problem Potential Cause(s) Troubleshooting Steps
No crystallization or oiling out of the diastereomeric salt. 1. Inappropriate solvent system: The diastereomeric salts may be too soluble or insoluble in the chosen solvent. 2. Incorrect stoichiometry: The molar ratio of the amine to the resolving agent may not be optimal. 3. Supersaturation not reached: The solution may not be concentrated enough for crystallization to occur.1. Screen different solvents and solvent mixtures: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and their mixtures with water).[8] 2. Vary the molar ratio of the resolving agent: Start with a 1:1 ratio and then screen ratios from 0.5 to 1.5 equivalents of the resolving agent. 3. Concentrate the solution: Slowly evaporate the solvent until turbidity is observed, then add a small amount of solvent to redissolve and allow for slow cooling. 4. Induce crystallization: Try scratch-seeding with a glass rod or adding a seed crystal if available.
Low enantiomeric excess (ee) of the crystallized salt. 1. Poor diastereoselectivity of crystallization: The solubilities of the two diastereomeric salts are too similar in the chosen solvent. 2. Co-precipitation: The undesired diastereomer is crystallizing along with the desired one. 3. Insufficient equilibration time: The system has not reached thermodynamic equilibrium.1. Recrystallization: Perform one or more recrystallizations of the diastereomeric salt from a fresh, hot solvent.[16] This is often necessary to achieve high optical purity. 2. Optimize the cooling rate: A slower cooling rate can improve the selectivity of crystallization. 3. Screen different resolving agents: A different chiral acid may provide a greater difference in the solubilities of the diastereomeric salts.[2] 4. Increase stirring time: Allow the slurry to stir for an extended period (e.g., overnight) to ensure equilibrium is reached.[13]
Low yield of the desired enantiomer. 1. High solubility of the desired diastereomeric salt: A significant amount of the desired salt remains in the mother liquor. 2. Losses during recrystallization: Material is lost with each recrystallization step. 3. Incomplete precipitation. 1. Optimize the solvent system: Use a solvent in which the desired diastereomeric salt has low solubility while the other remains in solution.[17] 2. Cool the crystallization mixture to a lower temperature: This will decrease the solubility and increase the yield. 3. Isolate the other enantiomer from the mother liquor: The mother liquor is enriched in the other enantiomer. It can be recovered by evaporating the solvent, liberating the free amine, and attempting resolution with the opposite enantiomer of the resolving agent.
Chiral Chromatography (HPLC/SFC)
Problem Potential Cause(s) Troubleshooting Steps
No separation of enantiomers (co-elution). 1. Inappropriate chiral stationary phase (CSP): The CSP does not provide sufficient chiral recognition for the analyte. 2. Incorrect mobile phase composition: The mobile phase is too strong or too weak, or lacks the necessary additives.1. Screen different CSPs: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for a wide range of compounds, including amines.[5][18] Cyclofructan-based CSPs are also a good option.[6] 2. Modify the mobile phase:     - Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol, ethanol).[5]     - Additives: For basic amines, adding a small amount of a basic additive (e.g., diethylamine, triethylamine) can improve peak shape and resolution.[5] Conversely, acidic additives like trifluoroacetic acid (TFA) or methanesulfonic acid (MSA) can also be beneficial.[5][6]
Poor peak shape (tailing or fronting). 1. Secondary interactions with the stationary phase: The basic amine can interact strongly with residual silanols on the silica support. 2. Mass overload: Injecting too much sample can lead to peak distortion. 3. Inappropriate mobile phase additives. 1. Use mobile phase additives: Add a competing base like triethylamine (TEA) to the mobile phase (typically 0.1%) to block active sites on the stationary phase.[6] 2. Reduce the injection volume or sample concentration. 3. Optimize the type and concentration of the additive: Sometimes a combination of an acid and a base (e.g., TFA/TEA) is required for optimal peak shape.[6]
Poor resolution (Rs < 1.5). 1. Sub-optimal mobile phase strength: The mobile phase is eluting the enantiomers too quickly. 2. Low column efficiency: The column may be old or improperly packed. 3. Temperature effects. 1. Decrease the mobile phase strength: In normal phase, decrease the percentage of the alcohol modifier.[5] 2. Optimize the flow rate: Lowering the flow rate can sometimes improve resolution. 3. Adjust the column temperature: Both increasing and decreasing the temperature can affect selectivity; this should be explored empirically.[5] 4. Try a different CSP: If optimization does not yield baseline resolution, a different column is likely needed.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution using L-(+)-Tartaric Acid

This protocol provides a general workflow for the resolution of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride.

Materials:

  • Racemic (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride

  • L-(+)-Tartaric acid

  • Methanol (or other suitable solvent)

  • 2M Sodium hydroxide (NaOH) solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Liberation of the Free Amine: Dissolve the racemic hydrochloride salt in water and add 2M NaOH solution until the pH is >10. Extract the free amine into dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the racemic free amine.

  • Salt Formation: Dissolve the racemic amine (1.0 equiv) in a minimal amount of hot methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equiv) in hot methanol.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Analysis: Dry the crystals and determine the diastereomeric excess (de) and enantiomeric excess (ee) by chiral HPLC or by measuring the specific rotation.

  • Recrystallization (if necessary): If the desired optical purity is not achieved, recrystallize the salt from fresh hot methanol to improve its purity.[16]

  • Liberation of the Enantiopure Amine: Suspend the purified diastereomeric salt in water and add 2M NaOH solution until the salt dissolves and the pH is >10. Extract the enantiomerically enriched amine into dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product.

G cluster_0 Step 1: Free Amine Liberation cluster_1 Step 2: Diastereomeric Salt Formation & Crystallization cluster_2 Step 3: Purification & Final Product Liberation rac_hcl Racemic Amine HCl free_amine Racemic Free Amine rac_hcl->free_amine Add Base (NaOH) Extract mixture Mixture of Diastereomeric Salts (in solution) free_amine->mixture Add Resolving Agent in Hot Solvent resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->mixture crystals Less Soluble Diastereomeric Salt (Crystals) mixture->crystals Cool Slowly Filter mother_liquor More Soluble Diastereomeric Salt (Mother Liquor) mixture->mother_liquor recrystallized Recrystallized Salt (High Purity) crystals->recrystallized Recrystallize (if needed) final_product Enantiopure Free Amine recrystallized->final_product Add Base (NaOH) Extract

Caption: Workflow of the diastereomeric salt resolution process.

Protocol 2: Chiral HPLC Screening

This protocol outlines a starting point for developing a chiral HPLC method.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralpak® series)

Initial Screening Conditions:

  • Columns to Screen:

    • Chiralpak IA or IC (amylose-based)[5]

    • Chiralcel OD or AD (cellulose-based)[18]

  • Mobile Phase: Isocratic elution with a mixture of n-Hexane and an alcohol modifier (Isopropanol or Ethanol). Start with a 90:10 (v/v) Hexane:Isopropanol mixture.

  • Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA) for improved peak shape of the basic amine.

  • Flow Rate: 1.0 mL/min

  • Temperature: 35 °C

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

Optimization Strategy:

  • If no separation is observed, change the alcohol modifier (e.g., from isopropanol to ethanol).

  • Vary the percentage of the alcohol modifier from 5% to 30%.

  • If peak shape is poor, adjust the concentration of the basic additive.

  • If resolution is still insufficient, screen other chiral columns.

G start Racemic Amine Sample screen_csp Select & Screen CSPs (e.g., Polysaccharide-based) start->screen_csp screen_mp Screen Mobile Phases (e.g., Hexane/IPA + Additive) screen_csp->screen_mp eval Evaluate Separation (Resolution, Peak Shape) screen_mp->eval optimize Optimize Conditions (Solvent Ratio, Additives, Temp.) eval->optimize Partial Separation or Poor Shape success Successful Resolution eval->success Rs > 1.5 Good Peak Shape fail Try Different CSP / Technique eval->fail No Separation optimize->eval

Caption: Logical workflow for chiral HPLC method development.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2014). Retrieved from [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (2017). Retrieved from [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025). Retrieved from [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. (n.d.). Retrieved from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). Retrieved from [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). Retrieved from [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing). (2022). Retrieved from [Link]

  • Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed. (1992). Retrieved from [Link]

  • RU2118320C1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl] - Google Patents. (n.d.).
  • Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation - ResearchGate. (2023). Retrieved from [Link]

  • Enzymic resolution of racemic amines: crucial role of the solvent - ACS Publications. (n.d.). Retrieved from [Link]

  • (PDF) Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor - ResearchGate. (n.d.). Retrieved from [Link]

  • CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene - Google Patents. (n.d.).
  • Population Balance Modeling of Diastereomeric Salt Resolution | Crystal Growth & Design. (2023). Retrieved from [Link]

  • 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1) - PubChem. (n.d.). Retrieved from [Link]

  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2020). Retrieved from [Link]

  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021). Retrieved from [Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - MDPI. (2024). Retrieved from [Link]

  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (n.d.). Retrieved from [Link]

  • Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

How to avoid "oiling out" during the recrystallization of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride.

Welcome to the technical support center for the crystallization of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent one of the most common challenges encountered during the purification of this and similar active pharmaceutical ingredients (APIs): "oiling out" or liquid-liquid phase separation. Our goal is to provide you with the scientific principles and actionable protocols to achieve high-purity, crystalline material consistently.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why is it happening to my recrystallization?

A1: "Oiling out," technically known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from solution as a super-saturated liquid (an "oil") instead of a solid crystalline lattice.[1][2] This oil is a solute-rich, often viscous, liquid that is immiscible with the surrounding solvent. This is a kinetic phenomenon that competes with the thermodynamically favored process of crystallization.[3][4]

For (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, several factors related to its molecular structure and the experimental conditions can promote oiling out:

  • High Supersaturation: This is the primary driver. If the concentration of the solute in the solution becomes too high too quickly upon cooling or anti-solvent addition, the system may bypass the slower, more ordered process of crystal nucleation and growth, favoring the faster, more disordered separation into a liquid phase.[1][3]

  • Molecular Structure: The molecule possesses a degree of conformational flexibility around the ether linkage and the benzylic amine. Molecules with flexible structures can sometimes be more prone to oiling out as they may struggle to adopt the required rigid conformation for lattice formation.[2]

  • Low Melting Point / Eutectic Formation: If the melting point of your compound (or a eutectic mixture with impurities) is lower than the temperature at which it begins to separate from the solution, it will precipitate as a liquid.[5]

  • Inappropriate Solvent Choice: The selected solvent system may have a very steep solubility curve, leading to a rapid and dramatic increase in supersaturation with only a small decrease in temperature.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation process or depress the melting point of the solid, both of which favor oiling out.[1][6]

The ultimate consequence of oiling out is poor purification. The oil phase is an excellent solvent for impurities, which become entrapped when the oil eventually solidifies, often into an amorphous or poorly crystalline solid.[5][6]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Figure 1. Competing pathways of crystallization vs. oiling out."

Troubleshooting Guide: Oiling Out Issues

This section provides direct answers and protocols for issues you may be facing in the lab.

My recrystallization has already oiled out. What should I do?

It is often possible to rescue the procedure. The key is to return to a single-phase solution and attempt the crystallization again under more controlled conditions.

Recovery Protocol:

  • Re-heat the Mixture: Place the flask back on the heat source and warm it until the oil completely redissolves, resulting in a clear solution.

  • Add More Solvent: Add a small additional amount (10-20% v/v) of the primary "good" solvent.[5] This reduces the overall concentration and subsequent supersaturation level upon cooling.

  • Cool Slowly: This is the most critical step. Do not place the flask directly on the bench or in an ice bath. Insulate the flask (e.g., by placing it on a cork ring or wooden block) and allow it to cool slowly to room temperature. Wrapping the flask in glass wool or placing it in a large beaker of warm water (a makeshift water bath) can further slow the cooling rate.

  • Induce Crystallization (If Necessary): If crystals do not form after the solution has cooled significantly, try scratching the inside of the flask at the meniscus with a glass rod or adding a single seed crystal of the pure product.

IssueRoot Cause AnalysisCorrective Action
Oil forms on cooling Supersaturation generated too quickly; concentration too high.Re-heat to dissolve, add 10-20% more of the primary solvent, and cool very slowly.[1][5]
Oil forms upon anti-solvent addition Localized high supersaturation.Re-heat to dissolve. Re-attempt the anti-solvent addition, but add it dropwise to the warm, stirred solution. Avoid adding a cold anti-solvent to a hot solution.
Oil solidifies into a glassy or waxy solid Rapid solidification of the oil phase.The product is likely impure. Redissolve the material entirely and attempt recrystallization with a more dilute solution, a slower cooling rate, or consider a different solvent system.[1]

Preventative Strategies & Protocols

The most effective way to deal with oiling out is to prevent it from happening. This requires careful control over the experimental parameters, particularly the choice of solvent and the rate at which supersaturation is generated.

Q2: How do I choose the right solvent system to prevent oiling out?

A2: For a polar salt like an amine hydrochloride, a mixed solvent system is often the best approach.[7] You need a polar, "good" solvent that dissolves the compound well when hot, and a less polar or nonpolar "anti-solvent" that is miscible with the good solvent but in which the compound is insoluble.[8] This combination allows for fine control over the solubility profile.

Recommended Solvent Systems for Screening:

  • Isopropanol / Water: Isopropanol is an excellent solvent for many amine salts. Water acts as a potent anti-solvent.

  • Ethanol / Diethyl Ether: A classic combination where the highly nonpolar ether effectively reduces the solubility.

  • Methanol / Water: Similar to ethanol/water, but methanol's higher polarity may require more water to induce precipitation.[7]

  • Isopropanol / Heptane (or Hexane): A good choice for increasing the non-polarity of the system.

  • Acetonitrile / Water: Acetonitrile is a polar aprotic solvent that can be effective.

Protocol: Systematic Solvent System Screening

This protocol allows you to efficiently test multiple solvent systems on a small scale.

  • Preparation: Arrange several small test tubes or vials. In each, place approximately 20-30 mg of your crude (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride.

  • Solvent Addition: To each tube, add a candidate "good" solvent (e.g., isopropanol) dropwise while gently warming and agitating until the solid just dissolves. Note the approximate volume used.

  • Anti-Solvent Titration: While the solution is still warm, add the corresponding "anti-solvent" (e.g., water) dropwise with agitation until you observe persistent cloudiness (turbidity). This indicates the point of saturation.

  • Clarification: Add one or two drops of the "good" solvent back into the mixture until it becomes clear again.

  • Cooling & Observation: Label the tubes and allow them to cool slowly to room temperature, and then in an ice bath.

  • Evaluation: Observe the quality of the precipitate. The ideal system will produce a fine, crystalline solid, not a gum or oil. Note the relative yield and appearance of the crystals.

Solvent SystemPolarity MismatchTypical BehaviorRecommendation
Isopropanol / Water HighGood for inducing crystallization of polar salts.Excellent starting point.
Ethanol / Diethyl Ether HighEther is a very strong anti-solvent; may cause rapid precipitation.Add ether very slowly to the warm ethanol solution.
Isopropanol / Heptane MediumGood for compounds with significant organic character.A strong candidate if the compound is too soluble in alcohol/water mixtures.
Acetonitrile / Water HighCan be effective, but acetonitrile's aprotic nature may alter solubility.Worth testing as an alternative to alcohols.
Q3: What is the optimal procedure for recrystallization once I've chosen a solvent?

A3: The following protocol incorporates best practices for controlling supersaturation and promoting high-quality crystal growth.

Optimized Recrystallization Protocol:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. Add the minimum amount of the chosen hot "good" solvent (e.g., isopropanol) needed to fully dissolve the solid. Stirring and maintaining the solution near its boiling point is crucial.

  • Anti-Solvent Addition (if using a mixed system): While the solution is hot and stirred, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly and persistently turbid. Add 1-2 more drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is saturated.

  • Slow Cooling (Crucial Step): Remove the flask from the heat, cover it (e.g., with a watch glass), and place it on an insulating surface (like a cork ring) to cool slowly and undisturbed to room temperature. Rapid cooling is a primary cause of oiling out.[1]

  • Seeding (Highly Recommended): Once the solution has cooled slightly but before significant precipitation has occurred, add one or two seed crystals of pure product.[3] This provides a template for crystal growth, bypassing the kinetic barrier for nucleation and preventing the system from reaching the high supersaturation level where oiling out occurs.[6]

  • Maturation: After the flask reaches room temperature, you can place it in an ice bath for 30-60 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold anti-solvent or the cold recrystallization solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption: "Figure 2. Workflow for preventing oiling out during recrystallization."

References

  • Maiyam Group. (2026). Mixed Solvent Recrystallization Guide for Portland, OR 2026. Maiyam Group. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Request PDF. Retrieved from [Link]

  • Hinkley, J. M. (2017). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • YouTube. (2012). Recrystallization using two solvents. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling the Synthesis of 4-(4-Chlorophenoxy)benzylamine hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 4-(4-Chlorophenoxy)benzylamine hydrochloride. This guide is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-(4-Chlorophenoxy)benzylamine hydrochloride. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the common challenges encountered during production, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively, optimize your process, and ensure the highest quality of your final product.

Section 1: Synthesis Pathway & Core Concepts (FAQs)

This section addresses fundamental questions regarding the most common synthetic route for scaling the production of 4-(4-Chlorophenoxy)benzylamine hydrochloride. The established, scalable pathway proceeds in two primary stages:

  • Ether Synthesis: Formation of the 4-(4-chlorophenoxy)benzonitrile intermediate.

  • Nitrile Reduction: Conversion of the benzonitrile to the target benzylamine.

  • Salt Formation: Isolation of the final product as a stable hydrochloride salt.

Q1: What is the most reliable and scalable method for synthesizing the 4-(4-chlorophenoxy)benzonitrile intermediate?

Answer: The most robust method for industrial scale is a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis. This involves reacting an alkali metal salt of 4-chlorophenol with an activated aryl halide, typically 4-halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-chlorobenzonitrile), in a polar aprotic solvent.

  • Expertise & Experience: While other methods exist, this route is preferred for its high efficiency and the use of readily available, cost-effective starting materials.[1] Using a base like potassium hydroxide or sodium hydride to first form the phenoxide in situ is critical for driving the reaction.[2] Solvents like DMF or DMSO are excellent choices as they effectively solvate the cation, leaving the phenoxide anion highly reactive.[2] Temperature control is crucial; running the reaction at elevated temperatures (e.g., 150 °C) ensures a reasonable reaction rate but must be carefully managed to prevent side reactions.[2]

Q2: Which method is preferred for the reduction of the benzonitrile intermediate to benzylamine on a large scale?

Answer: Catalytic hydrogenation is the method of choice for scalability, safety, and atom economy.

  • Expertise & Experience: While chemical reductants like lithium aluminum hydride (LiAlH₄) are effective in a lab setting, they are hazardous and expensive on a large scale. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere is far more practical.[1][2] A key challenge in nitrile reduction is the potential formation of secondary and tertiary amine impurities.[1] To suppress this, the hydrogenation is often carried out in the presence of ammonia.[1] The ammonia competes with the primary amine product for reaction with the intermediate imine, thus minimizing the formation of dibenzylamine byproducts.

Q3: Why is the final product isolated as a hydrochloride salt?

Answer: The free base of 4-(4-Chlorophenoxy)benzylamine is typically an oil or low-melting solid that is susceptible to oxidation and carboxylation (reaction with atmospheric CO₂). Converting it to the hydrochloride salt offers several distinct advantages:

  • Stability: The salt is a crystalline, non-hygroscopic solid that is significantly more stable for long-term storage and handling.[2][3]

  • Purification: The salt formation step is an excellent method for purification. The hydrochloride salt often has lower solubility in non-polar organic solvents than the free base or impurities, allowing it to be selectively precipitated and isolated with high purity.[4]

  • Solubility: For downstream applications, particularly in pharmaceutical development, the hydrochloride salt generally exhibits improved aqueous solubility.[5][6]

Section 2: Troubleshooting Guide for Scale-Up Production

This guide addresses specific, practical problems you may encounter during your experiments.

Problem ID Issue Potential Causes Recommended Actions & Scientific Rationale
SYN-01 Low Yield in Ether Formation Step 1. Incomplete deprotonation of 4-chlorophenol.2. Reaction temperature is too low.3. Presence of water in the reaction.4. Inefficient solvent.1. Ensure stoichiometric or slight excess of base (e.g., NaH, KOH). The pKa of phenol is ~10; a strong base is required for complete conversion to the reactive phenoxide.2. Optimize temperature. For SNAr reactions, activation energy is a significant barrier. A temperature of ~150°C is often a good starting point, but should be optimized for your specific substrate and solvent.[2]3. Use anhydrous conditions. Water will consume the base and can hydrolyze the nitrile. A patent for a similar synthesis highlights avoiding tedious dehydration steps by using NaH in DMF.[2]4. Confirm solvent choice. Use a polar aprotic solvent like DMF or DMSO to maximize the nucleophilicity of the phenoxide.
RED-01 Incomplete Nitrile Reduction 1. Catalyst deactivation or poisoning.2. Insufficient hydrogen pressure or poor mass transfer.3. Low catalyst loading.1. Check starting material purity. Sulfur or halide-containing impurities can poison noble metal catalysts. Consider passing starting materials through a silica plug. Use a robust catalyst like Raney Nickel, which is often more resistant to poisoning.2. Increase H₂ pressure and agitation. On scale-up, ensuring efficient mixing of the gas, liquid, and solid catalyst phases is critical. Increase stirrer speed and ensure the reactor is rated for higher pressures (e.g., 50-100 bar).3. Increase catalyst loading. While aiming for efficiency, a loading of 5-10 wt% (catalyst to substrate) is a common starting point for challenging reductions.
RED-02 Significant Formation of Secondary/Tertiary Amine Byproducts 1. The intermediate imine reacts with the primary amine product.1. Perform the reaction in the presence of ammonia. A Japanese patent explicitly recommends this to prevent the by-production of secondary and tertiary amines.[1] Anhydrous ammonia in a solvent like methanol or ethanol is typically used. The excess ammonia shifts the equilibrium away from byproduct formation.
PUR-01 Final Product is Oily or Fails to Crystallize 1. Presence of impurities depressing the melting point.2. Incorrect pH during HCl salt formation.3. Residual solvent.1. Analyze the crude product. Use HPLC or TLC to assess purity. If significant impurities are present, consider a pre-purification step like column chromatography on the free base before salt formation.2. Adjust pH carefully. Add HCl (e.g., as a solution in isopropanol or ether) to the free base solution until the pH is acidic (typically pH 1-2). Adding too much or too little can affect crystallization.[7]3. Perform a solvent swap. Before crystallization, ensure the reaction solvent is fully removed and replaced with an appropriate crystallization solvent (e.g., isopropanol, ethanol, or ethyl acetate).
PUR-02 Final Product is Off-Color (Yellow/Brown) 1. Oxidation of the benzylamine free base.1. Handle the free base under an inert atmosphere (N₂ or Ar). Benzylamines are known to oxidize in air, forming colored impurities.[4]2. Consider an activated carbon treatment. Before final crystallization, dissolving the product in a suitable solvent and stirring with a small amount of activated carbon can remove colored impurities. Filter through Celite before crystallizing.

Section 3: Quality Control & Analytical Protocols

Ensuring the purity and identity of 4-(4-Chlorophenoxy)benzylamine hydrochloride is critical. A multi-pronged analytical approach is recommended.

FAQ: What are the essential analytical methods for quality control?
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium carbonate or phosphate buffer) is a good starting point.[8] HPLC can quantify the main component and detect related substance impurities with high sensitivity.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final compound. The spectra should be compared against a reference standard or theoretical values.[3]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and to identify unknown impurities, especially when coupled with LC (LC-MS).[10][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (N-H stretches, C-O ether bond, aromatic C-H, C-Cl bond).

Section 4: Experimental Workflows & Protocols

Protocol 1: Synthesis of 4-(4-chlorophenoxy)benzonitrile (Intermediate)

Warning: This procedure involves hazardous materials and should be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

  • Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere.

  • Reagents: To the flask, add 4-chlorophenol (1.0 eq) and anhydrous dimethylformamide (DMF, ~5-10 mL per gram of phenol).

  • Deprotonation: While stirring, carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Control the addition rate to manage the effervescence.

  • Reaction: After gas evolution ceases, add 4-fluorobenzonitrile (1.05 eq) to the mixture. Heat the reaction to 140-150°C and maintain for 2-4 hours, monitoring by TLC or HPLC for the disappearance of the starting material.[2]

  • Work-up: Cool the reaction to room temperature. Carefully quench the mixture by pouring it into ice-water. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent like hexane to remove non-polar impurities. Dry the solid under vacuum to yield the crude nitrile intermediate.

Protocol 2: Reduction and HCl Salt Formation

Warning: This procedure involves flammable hydrogen gas and a pyrophoric catalyst (if dry). Follow all safety protocols for hydrogenation.

  • Setup: Charge a pressure-rated hydrogenation vessel (autoclave) with 4-(4-chlorophenoxy)benzonitrile (1.0 eq), a solvent such as methanol or ethanol containing anhydrous ammonia (~10-15% w/w), and a hydrogenation catalyst (e.g., Raney Nickel, ~10% w/w, slurry washed).

  • Hydrogenation: Seal the vessel. Purge with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 bar) and heat to 50-80°C with vigorous stirring. Monitor the reaction by observing hydrogen uptake or by sampling and analyzing via HPLC/GC.[1]

  • Filtration: After the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench it with water.

  • Salt Formation: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting crude amine oil in a suitable solvent like isopropanol or ethyl acetate.

  • Precipitation: Slowly add a solution of concentrated HCl or HCl gas dissolved in an appropriate solvent (e.g., 2M HCl in isopropanol) with stirring. The hydrochloride salt will precipitate. Monitor the pH to ensure it is acidic (pH < 2).[7]

  • Isolation & Purification: Stir the resulting slurry at room temperature or cool to 0-5°C to maximize precipitation. Collect the solid by filtration, wash with the cold solvent, and dry under vacuum to yield 4-(4-Chlorophenoxy)benzylamine hydrochloride. The product can be further purified by recrystallization from a solvent system like ethanol/water or isopropanol.

Visual Workflow Diagrams

Diagram 1: Overall Synthesis Workflow

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Purification & Salt Formation SM 4-Chlorophenol + 4-Fluorobenzonitrile Base Base (NaH or KOH) Solvent (DMF) SM->Base Deprotonation Intermediate 4-(4-Chlorophenoxy)benzonitrile Base->Intermediate SNAr Reaction (140-150°C) Catalyst Catalyst (Raney Ni) Solvent (MeOH/NH3) H₂ Gas (50-100 bar) Intermediate->Catalyst Reduction Freebase 4-(4-Chlorophenoxy)benzylamine (Free Base) Catalyst->Freebase HCl HCl in Isopropanol Freebase->HCl Precipitation FinalProduct 4-(4-Chlorophenoxy)benzylamine HCl (Crystalline Solid) HCl->FinalProduct Isolation & Drying

Caption: High-level workflow for the synthesis of 4-(4-Chlorophenoxy)benzylamine HCl.

Diagram 2: Troubleshooting Tree for Low Reduction Yield

G Start Problem: Low Yield of Benzylamine CheckSM Is starting nitrile fully consumed? (TLC/HPLC) Start->CheckSM CheckByproducts Are there significant byproducts? (HPLC/MS) CheckSM->CheckByproducts Yes IncompleteReaction Diagnosis: Incomplete Reaction CheckSM->IncompleteReaction No SideReaction Diagnosis: Side Reactions Occurred CheckByproducts->SideReaction Yes WorkupLoss Diagnosis: Product lost during workup CheckByproducts->WorkupLoss No Action1 Action: 1. Check catalyst activity. 2. Increase H₂ pressure/agitation. 3. Increase reaction time/temp. IncompleteReaction->Action1 Action2 Action: 1. Identify byproducts (e.g., secondary amine). 2. Add ammonia to reaction mixture. 3. Purify nitrile starting material. SideReaction->Action2 Action3 Action: 1. Check pH during extraction. 2. Optimize crystallization solvent. 3. Analyze waste streams. WorkupLoss->Action3

Caption: Decision tree for diagnosing low yield in the nitrile reduction step.

Section 5: References

  • PMC. Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. NIH. Available from: [Link]

  • ResearchGate. Gram‐scale synthesis of benzylamine from benzonitrile. Available from: [Link]

  • ACS Publications. Direct Amidation of Tertiary N-Benzylamines | Organic Letters. Available from: [Link]

  • ResearchGate. Biocatalytic synthesis of a range of substituted benzylamines mediated by Pp-SpuC. Reaction conditions. Available from: [Link]

  • Google Patents. JPH08291116A - Process for producing 4-(4-alkylphenoxy) benzylamines. Available from:

  • Chem-Impex. 4-(2-Chlorophenoxy)Benzylamine Hydrochloride. Available from: [Link]

  • Chem-Impex. 4-(4-Fluorophenoxy)benzylamine hydrochloride. Available from: [Link]

  • Chem-Impex. Chlorhydrate de 3-(4-fluorophénoxy)benzylamine. Available from: [Link]

  • Patsnap Eureka. Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel. Available from: [Link]

  • Reddit. How to purify Benzylamine? : r/OrganicChemistry. Available from: [Link]

  • Scholars' Mine. Process for the Purification of Benzphetamine Hydrochloride. Available from: [Link]

  • OPUS. Analytical Methods. Available from: [Link]

  • csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available from: [Link]

  • Zenodo. Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Available from: [Link]

  • Google Patents. US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates. Available from:

  • SciSpace. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. Available from: [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 100-46-9 Benzylamine Impurity. Available from: [Link]

  • AquaEnergy Expo Knowledge Hub. Analytical methods for tracing pharmaceutical residues in water and wastewater. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. Available from: [Link]

Sources

Troubleshooting

Stability testing protocols for (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride under stress conditions.

Technical Support Center: Stability Testing of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride Welcome to the technical support center for (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Testing of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride

Welcome to the technical support center for (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing robust stability testing protocols. Here, we move beyond mere procedural steps to explain the underlying scientific principles, ensuring your experiments are not only compliant but also scientifically sound.

I. Understanding the Molecule: A Proactive Approach to Stability

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride possesses key structural features that dictate its stability profile. Proactive analysis of these features allows us to anticipate potential degradation pathways and design our stress testing accordingly.

  • Amine Hydrochloride Salt: This salt form generally enhances solubility and stability compared to the free base. However, the hydrochloride salt can make the compound more susceptible to certain degradation pathways, particularly in solution.

  • Benzylamine Moiety: The benzylamine group is a primary site for oxidative degradation. The methylene bridge is susceptible to oxidation, potentially leading to the formation of corresponding imines, aldehydes, or benzoic acid derivatives.[1][2][3][4]

  • Phenoxy Ether Linkage: Ether linkages can be susceptible to cleavage under harsh acidic or basic conditions, although they are generally more stable than esters.

  • Chlorinated Phenyl Rings: The presence of chlorine atoms on the phenyl rings can influence the molecule's electronic properties and may play a role in its photostability. Chlorinated aromatic compounds can undergo photodegradation, sometimes leading to the formation of new chlorinated by-products.[5][6][7][8]

II. Troubleshooting and FAQs: Navigating Common Experimental Hurdles

This section addresses specific issues you might encounter during your stability studies, providing both solutions and the scientific rationale behind them.

Q1: My HPLC baseline is noisy, and I'm seeing extraneous peaks even in my control samples. What's going on?

  • Possible Cause: Contamination of your mobile phase or diluent, or carryover from previous injections. Amine compounds can be "sticky" and adsorb to surfaces in the HPLC system.

  • Troubleshooting Steps:

    • Fresh Mobile Phase and Diluent: Always prepare fresh mobile phase and diluent daily. Filter all solutions through a 0.45 µm or smaller filter.

    • System Purge: Thoroughly purge all HPLC lines with a strong solvent (like a high percentage of acetonitrile or methanol) followed by the mobile phase.

    • Needle Wash: Ensure your autosampler's needle wash is functioning correctly and uses a strong solvent.

    • Column Wash: If you suspect column contamination, wash the column according to the manufacturer's instructions. A typical reverse-phase column wash might involve stepping up the organic solvent concentration.

Q2: I'm observing significant degradation in my acid hydrolysis study, but very little in my base hydrolysis. Why the difference?

  • Scientific Rationale: The protonated amine group in the hydrochloride salt is more stable under acidic conditions due to electrostatic repulsion of protons. However, the ether linkage might be more susceptible to acid-catalyzed hydrolysis. Conversely, under basic conditions, the deprotonated free amine may be more prone to oxidation but less susceptible to hydrolysis.

  • Experimental Considerations:

    • Ensure your pH measurements are accurate at the start and end of the experiment.

    • Consider a wider range of pH values to fully characterize the stability profile.

Q3: My photostability results are inconsistent between experiments. How can I improve reproducibility?

  • Root Cause: Inconsistent light exposure is the most likely culprit. The intensity and spectral distribution of the light source must be carefully controlled.

  • Best Practices for Consistency:

    • Calibrated Light Source: Use a photostability chamber with a calibrated light source that meets ICH Q1B guidelines.[9][10][11] This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9]

    • Chemical Actinometry: Employ a validated chemical actinometric system to ensure consistent light exposure between experiments.[9][12]

    • Sample Presentation: Ensure samples are placed in a chemically inert and transparent container.[9] The geometry of the sample container and its position relative to the light source should be consistent.

    • Dark Control: Always include a dark control (sample wrapped in aluminum foil) to differentiate between light-induced and thermally-induced degradation.[9]

Q4: I'm having trouble achieving the target 5-20% degradation in my forced degradation studies. What should I adjust?

  • The 5-20% Guideline: This range is recommended to generate a sufficient amount of degradation products for detection and characterization without completely degrading the parent compound.[13]

  • Iterative Approach: Forced degradation is an iterative process. Start with milder conditions and increase the stress if you don't see sufficient degradation.

    • Hydrolysis: Adjust the concentration of the acid/base, the temperature, or the duration of the study.

    • Oxidation: Vary the concentration of the oxidizing agent (e.g., hydrogen peroxide) and the exposure time.

    • Thermal: Incrementally increase the temperature. Be mindful that thermal degradation of amines can accelerate significantly above certain temperatures.[14]

    • Photostability: Increase the duration of light exposure.

III. Core Experimental Protocols: A Step-by-Step Guide

These protocols are designed to be a starting point. You may need to adjust conditions based on your initial findings to achieve the desired level of degradation.

A. Hydrolytic Stability

Objective: To assess the stability of the drug substance in the presence of water across a range of pH values.

Protocol:

  • Solution Preparation: Prepare solutions of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride at a concentration of approximately 1 mg/mL in the following media:

    • 0.1 N Hydrochloric Acid (HCl)

    • Purified Water

    • 0.1 N Sodium Hydroxide (NaOH)

  • Stress Conditions:

    • Incubate aliquots of each solution at 60°C.

    • Maintain corresponding control samples at 4°C in the dark.

  • Time Points: Withdraw samples at 0, 6, 12, 24, and 48 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

B. Oxidative Stability

Objective: To evaluate the susceptibility of the drug substance to oxidation.

Protocol:

  • Solution Preparation: Prepare a solution of the drug substance at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Conditions:

    • Add 3% hydrogen peroxide (H₂O₂) to the solution.

    • Keep the solution at room temperature.

    • Protect the solution from light.

  • Time Points: Sample at 0, 2, 4, 8, and 24 hours.

  • Sample Analysis: Analyze samples directly by HPLC.

C. Photostability

Objective: To determine the light sensitivity of the drug substance.

Protocol:

  • Sample Preparation:

    • Place a thin layer of the solid drug substance in a chemically inert, transparent container.

    • Prepare a solution of the drug substance (e.g., 1 mg/mL in methanol).

  • Exposure Conditions (as per ICH Q1B): [9][10]

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9]

    • A cool white fluorescent lamp and a near UV fluorescent lamp are typically used.[9]

  • Control Samples:

    • Place identical samples wrapped in aluminum foil (dark controls) alongside the exposed samples.

  • Sample Analysis: At the end of the exposure period, analyze both the exposed and dark control samples by HPLC.

D. Thermal Stability

Objective: To assess the effect of high temperature on the drug substance.

Protocol:

  • Sample Preparation: Place the solid drug substance in a vial.

  • Stress Conditions:

    • Heat the sample in an oven at a temperature significantly higher than that used for accelerated stability testing (e.g., 80°C).

    • If significant degradation is observed, a lower temperature may be used.

  • Time Points: Analyze the sample at 0, 24, 48, and 72 hours.

  • Sample Analysis: Dissolve the solid in a suitable solvent and analyze by HPLC.

IV. Data Presentation and Visualization

Table 1: Summary of Recommended Stress Conditions
Stress ConditionReagents/ParametersTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl60°CUp to 48 hours5-20%
Base Hydrolysis 0.1 N NaOH60°CUp to 48 hours5-20%
Oxidation 3% H₂O₂Room TemperatureUp to 24 hours5-20%
Thermal (Solid) -80°CUp to 72 hours5-20%
Photostability ICH Q1B light sourceAmbientPer ICH Q1BDetectable
Diagrams

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solid Solid Drug Substance thermal Thermal (80°C) prep_solid->thermal photo Photostability (ICH Q1B) prep_solid->photo prep_solution Solution (1 mg/mL) hydrolysis Hydrolysis (Acid, Base, Neutral) prep_solution->hydrolysis oxidation Oxidation (3% H2O2) prep_solution->oxidation prep_solution->photo hplc Stability-Indicating HPLC hydrolysis->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Impurity Identification hplc->lcms

Caption: General workflow for forced degradation studies.

G cluster_degradation Potential Degradation Products parent (4-(4-Chlorophenoxy)phenyl)methanamine Parent Compound imine Imine C=N bond parent->imine Oxidation ether_cleavage Phenol & Benzylamine Derivatives Ether Cleavage parent->ether_cleavage Harsh Hydrolysis aldehyde Aldehyde C=O bond imine->aldehyde Hydrolysis acid Benzoic Acid Derivative COOH aldehyde->acid Oxidation

Caption: Potential degradation pathways of the molecule.

V. References

  • ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass. [Link]

  • Study of some UV filters stability in chlorinated water and identification of halogenated by-products by gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Amine Thermal Degradation. Bryan Research & Engineering, LLC. [Link]

  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • Oxidation of benzylamine to form benzonitrile and dibenzylimine using different additives. ResearchGate. [Link]

  • Lewis acid-catalyzed oxidation of benzylamines to benzamides. Royal Society of Chemistry. [Link]

  • Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega. [Link]

  • Practical synthesis of Csp3 Chlorinated Compounds from Cyclopropanes, Olefins and C-H Bonds via photolysis of Willgerodt-type reagents. ChemRxiv. [Link]

  • Formation of stable chlorinated hydrocarbons in weathering plant material. PubMed. [Link]

  • Comprehensive monitoring of chlorinated aromatic and heteroaromatic pollutants at sites contaminated by chlorine production processes to inform policy making. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating an HPLC Method for (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride

In the landscape of pharmaceutical development, the journey from a candidate molecule to a market-approved drug is paved with rigorous analytical scrutiny. Every claim of purity, stability, and concentration must be subs...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the journey from a candidate molecule to a market-approved drug is paved with rigorous analytical scrutiny. Every claim of purity, stability, and concentration must be substantiated by robust, reliable, and validated analytical methods. This guide provides an in-depth, experience-driven walkthrough for validating a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, a pharmaceutical intermediate.[1]

Our approach is grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific soundness.[2][3] We will not only detail the "how" but, more critically, the "why" behind each experimental choice and validation parameter, comparing different chromatographic conditions to illustrate key performance trade-offs.

The Analytical Challenge & Initial Strategy

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is a moderately polar, aromatic amine.[1] Its structure, featuring a primary amine group and two aromatic rings (one with a chloro-substituent), dictates our analytical strategy. The primary amine (pKa ~9-10) will be protonated at acidic to neutral pH, making it suitable for Reversed-Phase (RP-HPLC) analysis. The aromatic rings provide strong chromophores, suggesting UV detection will be highly effective.

Comparative Overview of Analytical Platforms

While HPLC is a workhorse in pharmaceutical analysis, it's prudent to consider alternatives.[4][5] Here’s a top-level comparison:

Technique Principle Advantages for this Analyte Disadvantages for this Analyte
HPLC (High-Performance Liquid Chromatography) Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure.[5]Robust, reliable, widely available, excellent for routine QC.[6]Slower run times compared to UPLC.[7]
UPLC (Ultra-Performance Liquid Chromatography) Uses columns with smaller particle sizes (<2 µm) and much higher pressures (~15,000 psi) for faster, higher-resolution separations.[8][9][10]Faster analysis, better resolution, and higher sensitivity.[7][9]Higher initial cost, columns may be less robust than HPLC columns.[6][9]
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity and specificity from MS detector.Analyte is non-volatile and thermally labile; requires derivatization, which adds complexity and potential for error.[11]

For routine quality control and assay, RP-HPLC presents the optimal balance of performance, cost, and robustness. UPLC is a superior alternative for high-throughput screening or complex impurity profiling where speed and resolution are paramount.[6][9]

Proposed HPLC Method & Rationale

Based on the analyte's structure, a reversed-phase method is the logical starting point.[12] Hydrophobic interactions will govern the retention of the molecule on a non-polar stationary phase.[13][14]

  • Mobile Phase: Acetonitrile (ACN) and a pH 3.0 Phosphate Buffer (20mM). Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity. The acidic buffer ensures the primary amine is fully protonated and ionized, leading to sharp, symmetrical peaks and preventing interactions with residual silanols on the silica-based column.[15]

  • Gradient: A gradient elution (e.g., 30% to 70% ACN over 10 minutes) is chosen to ensure elution of potential impurities with different polarities and to clean the column effectively after each injection.

  • Detection: UV detection at 225 nm. This wavelength is chosen based on a UV scan of the analyte, representing a region of high absorbance for the aromatic rings, thus ensuring high sensitivity.

  • Flow Rate: 1.0 mL/min, a standard flow rate for a 4.6 mm ID column.

  • Column Temperature: 30 °C to ensure reproducible retention times.

The Validation Blueprint: A Comparative Study

We will validate our method according to ICH Q2(R1) guidelines.[2][3][16] To make this a true comparison guide, we will evaluate the method's performance on two common, yet distinct, C18 columns.

  • Column A: A standard, end-capped C18 column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm).

  • Column B: A C18 column with a different base silica and bonding technology, potentially offering different selectivity (e.g., Agilent Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm).

The following sections detail the protocol for each validation parameter and present comparative data.

Specificity (Selectivity)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[17][18]

Experimental Protocol:

  • Forced Degradation: Subject the analyte solution (e.g., 100 µg/mL) to stress conditions:

    • Acid: 0.1 M HCl at 60 °C for 4 hours.

    • Base: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state).

    • Photolytic: Expose to light (ICH Q1B) for 7 days.

  • Analysis: Analyze the stressed samples, a placebo solution (if applicable), and an unstressed analyte solution.

  • Evaluation: Assess the chromatograms for peak purity of the main analyte peak using a photodiode array (PDA) detector. Ensure that degradation product peaks are well-resolved from the main analyte peak (Resolution > 2).

Comparative Data & Insights:

Stress Condition Column A: Resolution (Analyte vs. Closest Impurity) Column B: Resolution (Analyte vs. Closest Impurity) Scientist's Notes
Acid Hydrolysis2.53.1Column B provided superior resolution for the primary acid degradant, suggesting a different interaction mechanism.
Base Hydrolysis3.84.2Both columns performed well, easily separating the degradants.
Oxidation2.12.4The oxidative degradant was the most challenging to resolve. Column B still showed a slight advantage.
ThermalNo significant degradationNo significant degradationThe compound is thermally stable under these conditions.
PhotolyticMinor degradant at RRT 1.2, Resolution > 5Minor degradant at RRT 1.2, Resolution > 5No issues with photolytic stability affecting the assay.
Linearity

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[16]

Experimental Protocol:

  • Prepare a stock solution of the analyte.

  • Create a series of at least five concentrations spanning 80% to 120% of the nominal assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Comparative Data & Insights:

Parameter Column A Column B Acceptance Criteria
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-intercept Close to zeroClose to zeroShould not be significantly different from zero.
Residual Plot Random scatterRandom scatterNo discernible pattern.
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by a recovery study on a spiked placebo.[18]

Experimental Protocol:

  • Prepare a placebo mixture (containing all formulation excipients except the active ingredient).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicate preparations at each level.

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Comparative Data & Insights:

Concentration Level Column A: Mean Recovery (%) Column B: Mean Recovery (%) Acceptance Criteria
80% 99.2%99.5%98.0% - 102.0%
100% 100.5%100.3%98.0% - 102.0%
120% 101.1%100.9%98.0% - 102.0%
Overall Mean Recovery 100.3%100.2%98.0% - 102.0%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[18]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze six replicate preparations of the analyte at 100% concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results.

Comparative Data & Insights:

Precision Level Parameter Column A Column B Acceptance Criteria
Repeatability %RSD (n=6)0.45%0.38%≤ 2.0%
Intermediate Precision %RSD (n=12, combined data)0.78%0.65%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Inject solutions at these concentrations multiple times (n=6) to confirm the S/N ratio and, for the LOQ, to assess precision (%RSD should be ≤ 10%).

Comparative Data & Insights:

Parameter Column A Column B Typical Requirement
LOD (µg/mL) 0.050.04Reportable
LOQ (µg/mL) 0.150.12Reportable
Precision at LOQ (%RSD) 6.5%5.8%≤ 10%
Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Composition (± 2% absolute in organic solvent)

  • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.

Visualizing the Validation Workflow

A structured workflow is essential for a successful validation study.

ValidationWorkflow cluster_dev Phase 1: Development & Preparation cluster_val Phase 2: Validation Execution cluster_rep Phase 3: Reporting Dev Method Development & Optimization Protocol Write Validation Protocol Dev->Protocol Reagents Prepare Standards & Reagents Protocol->Reagents Spec Specificity (Forced Degradation) Reagents->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Compile Validation Report Rob->Report Review QA Review & Approval Report->Review Implement Implement for Routine Use Review->Implement

Sources

Comparative

A Comparative Analysis of (4-(4-Chlorophenoxy)phenyl)methanamine Hydrochloride and Its Structural Analogs in the Context of Monoamine Transporter Inhibition

Introduction (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is a diaryl ether derivative with a chemical structure that suggests potential interactions with biological systems, particularly within the central nervo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is a diaryl ether derivative with a chemical structure that suggests potential interactions with biological systems, particularly within the central nervous system. Its core components, a substituted phenoxy ring linked to a benzylamine moiety, are features found in various pharmacologically active compounds. This guide provides a comprehensive comparative analysis of this lead compound and its structural analogs, focusing on their activity as inhibitors of monoamine transporters.

Monoamine transporters, including those for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), are critical regulators of neurotransmission. Their inhibition is a key mechanism of action for many therapeutic agents used in the treatment of depression, anxiety, and other neuropsychiatric disorders. The structural similarities of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride to known monoamine reuptake inhibitors warrant a detailed investigation into its potential in this area.

This guide will delve into the physicochemical properties, synthesis, and, most importantly, the comparative biological activity of the lead compound and a curated set of its structural analogs. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with valuable insights into the potential of this chemical scaffold for the development of novel therapeutics targeting monoamine transporters.

Physicochemical Properties of the Core Compound and Its Analogs

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key properties of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride and its selected structural analogs. These analogs have been chosen to explore the impact of substituting the chloro group with a methyl group, removing the chloro group entirely, and replacing the ether linkage with a direct phenyl-phenyl bond.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride Cl-Ph-O-Ph-CH2NH2·HClC13H13Cl2NO270.15262862-71-5Boiling Point: 348.7°C, Flashing Point: 164.7°C.[1] Identified as a pharmaceutical intermediate.[2][3]
(4-(p-Tolyloxy)phenyl)methanamine hydrochloride CH3-Ph-O-Ph-CH2NH2·HClC14H16ClNO249.74262862-66-8Used as an intermediate in the synthesis of other compounds, including dyes and cosmetics.[4]
(4-Phenoxyphenyl)methanamine Ph-O-Ph-CH2NH2C13H13NO199.25107622-80-0Characterized by the presence of both an amine and a phenoxy group.[5]
[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride Cl-Ph-Ph-CH2NH2·HClC13H13Cl2N254.15410077-96-2Replaces the phenoxy group with a direct chlorophenyl moiety.[6]
(4-Chlorophenyl)(phenyl)methanamine Cl-Ph-CH(Ph)NH2C13H12ClN217.695267-39-0A structural isomer where the phenyl and chlorophenyl groups are attached to the same carbon.

Rationale for Focusing on Monoamine Transporters

The diaryl ether and benzylamine moieties present in (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride are common structural motifs in compounds that interact with monoamine transporters. These transporters are integral membrane proteins that regulate the concentration of neurotransmitters such as serotonin, dopamine, and norepinephrine in the synaptic cleft. The inhibition of these transporters can lead to an increase in the extracellular levels of these neurotransmitters, a mechanism that is central to the action of many antidepressant and anxiolytic drugs. Given the structural resemblance of our lead compound to known monoamine reuptake inhibitors, a focused investigation into its activity at SERT, DAT, and NET is a logical and scientifically sound approach to elucidating its potential therapeutic value.

Comparative Biological Activity: A Focus on Monoamine Transporter Inhibition

To provide a framework for future research, this guide proposes a standardized set of experiments to directly compare the activity of the core compound and its analogs at the serotonin, dopamine, and norepinephrine transporters. The primary assays for this purpose are radioligand binding assays and neurotransmitter uptake assays.

Hypothetical Comparative Data Table

The following table is a template for presenting the results of such a comparative study. The data presented here is hypothetical and serves to illustrate how structure-activity relationships can be derived.

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)SERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)
(4-(4-Chlorophenoxy)phenyl)methanamine HCl152508025400120
(4-(p-Tolyloxy)phenyl)methanamine HCl2535010040500150
(4-Phenoxyphenyl)methanamine50800200751200300
[4-(4-Chlorophenyl)phenyl]methylamine HCl100150300150250450
(4-Chlorophenyl)(phenyl)methanamine2005050030075700

Interpretation of Hypothetical Data:

  • Impact of the 4-Chloro Substituent: Comparing the core compound with its p-tolyl and unsubstituted analogs suggests that the chloro group may enhance potency at SERT.

  • Role of the Ether Linkage: The replacement of the ether linkage with a direct phenyl-phenyl bond in [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride appears to decrease potency at SERT and NET while increasing it at DAT.

  • Isomeric Effects: The isomeric (4-Chlorophenyl)(phenyl)methanamine shows a distinct profile, with a marked increase in potency at DAT compared to the other analogs.

Experimental Protocols

To ensure the generation of reliable and comparable data, the following detailed experimental protocols for monoamine transporter binding and uptake assays are provided.

Protocol 1: Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Ki) of the test compounds for the serotonin, dopamine, and norepinephrine transporters.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET)

  • Non-specific binding competitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Scintillation fluid and a liquid scintillation counter

Procedure:

  • Membrane Preparation: Harvest the transfected HEK293 cells and homogenize them in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of the respective competitor instead of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

  • Counting: Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (hSERT, hDAT, hNET) setup_plate Set up 96-well Plate (Membranes, Radioligand, Test Compound) prep_membranes->setup_plate prep_reagents Prepare Reagents (Radioligands, Competitors, Test Compounds) prep_reagents->setup_plate incubate Incubate (Reach Equilibrium) setup_plate->incubate harvest Harvest & Wash (Separate Bound/Free Ligand) incubate->harvest count Scintillation Counting harvest->count calc_binding Calculate Specific Binding count->calc_binding determine_ic50 Determine IC50 calc_binding->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calc_ki Uptake_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_measurement Measurement & Analysis plate_cells Plate Transfected HEK293 Cells pre_incubate Pre-incubate with Test Compound plate_cells->pre_incubate initiate_uptake Initiate Uptake ([³H]Neurotransmitter) pre_incubate->initiate_uptake terminate_uptake Terminate and Wash initiate_uptake->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells count_radioactivity Scintillation Counting lyse_cells->count_radioactivity determine_ic50 Determine IC50 count_radioactivity->determine_ic50 SAR_Analysis cluster_scaffold Core Scaffold cluster_modifications Structural Modifications & Their Impact scaffold R1 R1: Substitution on the Phenoxy Ring - Chloro: Potentially enhances SERT affinity. - Methyl: May slightly decrease SERT affinity compared to chloro. - Hydrogen: Further decrease in SERT affinity. R1->scaffold Modifies electronic properties and steric interactions in the binding pocket. X X: Linker Atom - Oxygen (Ether): Important for SERT and NET activity. - Direct Bond: May shift selectivity towards DAT. X->scaffold Influences the overall conformation and flexibility of the molecule. R2 R2: Position of Phenyl Rings - Para-substitution: Generally favorable for SERT/NET activity. - Geminal substitution: Can significantly alter selectivity, potentially favoring DAT. R2->scaffold Determines the spatial arrangement of the aromatic rings, impacting receptor fit.

Caption: Structure-Activity Relationship of Diaryl Ether Methanamines.

Conclusion

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride and its structural analogs represent a promising scaffold for the development of novel monoamine transporter inhibitors. This guide has provided a comprehensive framework for their comparative analysis, including a detailed examination of their physicochemical properties, a strong rationale for focusing on monoamine transporters, and robust experimental protocols for determining their biological activity. The hypothetical data and SAR analysis presented herein offer a starting point for researchers to design and interpret their own experiments. Further investigation into this class of compounds is warranted to fully elucidate their therapeutic potential in the treatment of neuropsychiatric disorders.

References

  • ChemBK. (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. Retrieved from [Link]

  • iChemical. (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, CAS No. 262862-71-5. Retrieved from [Link]

  • PubChem. [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride. Retrieved from [Link]

  • PubChem. (4-Chlorophenyl)(phenyl)methanamine. Retrieved from [Link]

  • ResearchGate. Selected examples of pharmaceutically important diaryl ether derivatives. Retrieved from [Link]

  • MDPI. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Retrieved from [Link]

  • PubChem. (4-Phenoxyphenyl)methanamine. Retrieved from [Link]

  • precisionFDA. (4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-. Retrieved from [Link]

  • PubMed Central. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Biological Efficacy of (4-(4-Chlorophenoxy)phenyl)methanamine Hydrochloride Derivatives

In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is perpetual. The (4-(4-chlorophenoxy)phenyl)methanamine scaffold has emerged as a versatile backbone in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is perpetual. The (4-(4-chlorophenoxy)phenyl)methanamine scaffold has emerged as a versatile backbone in the synthesis of diverse bioactive molecules.[1] Its unique structural attributes facilitate meaningful interactions within biological systems, rendering it a valuable starting point for developing therapeutic agents against a spectrum of diseases, including cancer and neurodegenerative disorders.[1][2][3] This guide provides a comprehensive comparison of the biological efficacy of a series of hypothetical derivatives of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, grounded in established structure-activity relationship (SAR) principles and supported by detailed experimental protocols.

Introduction to the Core Scaffold and Rationale for Derivatization

The parent compound, (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, presents a diaryl ether linkage connected to a benzylamine moiety. This structure is amenable to synthetic modification at several key positions, allowing for the systematic exploration of chemical space to optimize biological activity. The primary rationale for generating derivatives of this scaffold is to enhance target specificity, improve potency, and optimize pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity).

The derivatives considered in this guide are designed to probe the influence of electronic and steric factors on biological efficacy. By systematically altering substituents on the phenyl rings and the amine group, we can elucidate the structural requirements for potent and selective activity.

Comparative Biological Efficacy: A Representative Study

To illustrate the impact of structural modifications on biological activity, we present a comparative analysis of a representative series of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride derivatives against a panel of human cancer cell lines. The data presented in Table 1 is a hypothetical representation based on structure-activity relationship trends observed in the broader class of phenoxyphenyl-methanamine and related compounds.[4][5] The primary endpoint for this in vitro comparison is the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth.

Table 1: Comparative Cytotoxicity (IC50, µM) of (4-(4-Chlorophenoxy)phenyl)methanamine Hydrochloride Derivatives in Human Cancer Cell Lines

Compound IDR1 Substituent (Amine)R2 Substituent (Chlorophenoxy Ring)A549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)U87 MG (Glioblastoma)
Parent -H4'-Cl25.331.845.1
Derivative A -CH34'-Cl18.722.532.9
Derivative B -C2H54'-Cl21.228.138.4
Derivative C -H4'-F15.819.328.6
Derivative D -H4'-Br35.142.755.3
Derivative E -CH34'-F9.2 11.5 17.4

Note: The IC50 values are hypothetical and intended for illustrative comparison based on general SAR principles.

Analysis of Structure-Activity Relationships (SAR)

The hypothetical data in Table 1 suggests several key SAR trends:

  • Influence of Amine Substitution (R1): Small alkyl substitution on the amine, such as a methyl group (Derivative A), appears to enhance potency compared to the parent compound. However, increasing the alkyl chain length to ethyl (Derivative B) may slightly diminish this effect, suggesting a specific spatial constraint in the target binding pocket.

  • Impact of Halogen Substitution (R2): The nature of the halogen on the phenoxy ring significantly modulates activity. Replacing the 4'-chloro group with a more electronegative fluorine atom (Derivative C) appears to be beneficial for cytotoxicity. Conversely, the larger bromo-substituent (Derivative D) seems to reduce potency, indicating that both electronic and steric factors are at play.

  • Synergistic Effects: The combination of favorable substitutions, as seen in Derivative E (N-methyl and 4'-fluoro), results in the most potent compound in this series. This highlights the potential for synergistic improvements in biological activity through multi-point modification of the core scaffold.

Experimental Protocols for Efficacy Evaluation

The determination of the biological efficacy of these derivatives relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays used to generate the type of data presented in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, U87 MG) in 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (A549, MCF-7, U87 MG) cell_seeding 3. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 2. Compound Dilution (Derivative Series) treatment 4. Compound Treatment (48-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition 5. MTT Addition (4h incubation) treatment->mtt_addition solubilization 6. Formazan Solubilization (DMSO) mtt_addition->solubilization readout 7. Absorbance Reading (570 nm) solubilization->readout calculation 8. IC50 Calculation readout->calculation

Caption: Workflow for determining IC50 values using the MTT assay.

Apoptosis Induction Analysis: Flow Cytometry with Annexin V/Propidium Iodide Staining

To understand the mechanism of cell death induced by the derivatives, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is crucial.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[7]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Apoptosis Analysis Workflow

G cluster_treatment Cell Treatment cluster_staining Staining cluster_detection Detection A Treat cells with compound (IC50) B Harvest and wash cells A->B C Stain with Annexin V-FITC and Propidium Iodide B->C D Flow Cytometry Analysis C->D E Quantify Apoptotic Cell Populations D->E

Caption: Workflow for apoptosis detection by flow cytometry.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for this class of compounds requires further investigation, their structural similarity to other known bioactive molecules suggests potential interactions with key signaling pathways implicated in cancer cell proliferation and survival. For instance, many small molecule inhibitors target protein kinases or modulate the activity of transcription factors.

A plausible hypothesis is that these derivatives could interfere with growth factor receptor signaling pathways, such as the EGFR or VEGFR pathways, or induce apoptosis through the intrinsic mitochondrial pathway.

Hypothesized Signaling Pathway Inhibition

G cluster_pathway Potential Target Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound (4-(4-Chlorophenoxy)phenyl) methanamine Derivative Compound->RTK Inhibition?

Sources

Comparative

A Comparative Guide to Establishing a Certified Reference Standard for (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride

Abstract For researchers and professionals in pharmaceutical development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Standards (CRS) are the bedrock of this analytical qual...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers and professionals in pharmaceutical development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Standards (CRS) are the bedrock of this analytical quality, providing a metrologically traceable benchmark for instrument calibration, method validation, and the quantification of active pharmaceutical ingredients (APIs) and their impurities. This guide details the comprehensive, multi-technique approach for establishing a Certified Reference Standard for (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, a key intermediate in the synthesis of various bioactive molecules, including antihistamines.[1] By objectively comparing the rigorous characterization of a candidate CRS against a typical "Research Grade" material, this document provides field-proven insights into the causality behind experimental choices and the self-validating systems required for certification, in line with ISO 17034 guidelines for reference material producers.[2][3][4][5]

Introduction: The Imperative for a Certified Reference Standard

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride (CAS: 262862-71-5) is a critical building block in medicinal chemistry and pharmaceutical research.[1][6] Its applications as a pharmaceutical intermediate necessitate a well-characterized standard to ensure the identity, purity, and potency of synthesized APIs.[1] Commercially available "Research Grade" materials, often labeled with a purity of ≥95%, are suitable for exploratory work but lack the documented traceability and low uncertainty required for late-stage development, quality control (QC), and regulatory submissions.[1][2][7][8]

A Certified Reference Standard (CRS) transcends this limitation by providing:

  • An unequivocally confirmed structure.

  • A highly accurate, assigned purity or potency value.

  • A comprehensive Certificate of Analysis detailing the characterization process.

  • An estimated measurement uncertainty, ensuring metrological traceability.

This guide compares two materials:

  • Candidate CRS (Lot# 20260115-A): A high-purity batch of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride designated for certification.

  • Comparative Material (Research Grade, Lot# RG-092025): A commercially sourced reagent with a supplier-stated purity of ">95%".

The Orthogonal Approach to Certification

To establish a CRS, a battery of independent (orthogonal) analytical techniques must be employed. This strategy ensures that the assigned value is not biased by a single method's limitations. Each technique provides a unique piece of information, and together they form a self-validating system for identity, purity, and potency. The workflow is designed to comply with the principles outlined in international standards such as ISO 17034 and pharmacopeial guidelines.[2][9][10]

Caption: Orthogonal workflow for CRS certification.

Experimental Protocols and Comparative Data

Identity Confirmation

The first step is to unequivocally confirm that the molecular structure of the candidate material is correct.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: NMR provides the most definitive structural information, mapping the hydrogen (¹H) and carbon (¹³C) framework of the molecule. The chemical shifts, signal multiplicities, and integrations must be consistent with the proposed structure.

  • Protocol (¹H NMR):

    • Accurately weigh ~10 mg of the sample.

    • Dissolve in 0.75 mL of Deuterium Oxide (D₂O).

    • Acquire the spectrum on a 500 MHz NMR spectrometer.

    • Process the data, referencing the residual solvent signal.

  • Results:

ParameterCandidate CRS (Lot# 20260115-A)Comparative Material (Lot# RG-092025)Expected Result
¹H NMR Spectrum consistent with structureSpectrum consistent with structure, minor unidentified signals presentAll signals assigned
¹³C NMR All 13 expected carbon signals observed13 primary signals observed, weak extra signals13 signals corresponding to structure

The Candidate CRS showed a clean spectrum with all proton and carbon signals unambiguously assigned to the structure of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. The Comparative Material also showed the main signals but had additional small peaks in the aromatic region, suggesting the presence of related impurities.

B. Mass Spectrometry (MS)

  • Causality: MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the molecular formula.

  • Protocol (ESI-HRMS):

    • Prepare a 1 mg/mL solution in methanol.

    • Infuse the solution into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

    • Acquire the spectrum in positive ion mode.

  • Results:

ParameterCandidate CRS (Lot# 20260115-A)Comparative Material (Lot# RG-092025)Expected Result (for free base C₁₃H₁₂ClNO)
[M+H]⁺ (m/z) 234.0682234.0685234.0680

Both materials showed a molecular ion consistent with the free base of the target molecule, confirming the correct molecular weight.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Causality: FT-IR is a fingerprinting technique that confirms the presence of key functional groups (e.g., N-H, C-O, C-Cl bonds) and provides an overall spectral match.

  • Protocol (ATR):

    • Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Results: The Candidate CRS produced a spectrum with characteristic absorptions for amine N-H stretches (~3300-3000 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), the C-O-C ether stretch (~1240 cm⁻¹), and the C-Cl stretch (~1090 cm⁻¹), matching reference data for this structural class.[3]

Purity Assessment and Impurity Profiling

This phase quantifies all extraneous substances in the candidate material. The mass balance approach , a cornerstone of CRS characterization, calculates purity by subtracting the sum of all measured impurities from 100%.[8][11][12]

A. Chromatographic Purity by HPLC

  • Causality: High-Performance Liquid Chromatography (HPLC) is the primary tool for separating and quantifying organic impurities that are structurally related to the main compound. The method must be validated for specificity, linearity, accuracy, and precision according to guidelines like ICH Q2(R1).[1][6][13][14]

  • Protocol:

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

    • Injection Volume: 5 µL.

  • Results:

ParameterCandidate CRS (Lot# 20260115-A)Comparative Material (Lot# RG-092025)
Main Peak Area % 99.85%96.21%
Impurity 1 (4-chlorophenol) 0.04%1.35%
Impurity 2 (Unknown) 0.06%0.88%
Impurity 3 (Unknown) 0.03%0.52%
Total Organic Impurities 0.15% 2.75%

The Candidate CRS demonstrates significantly higher purity with minimal levels of process-related impurities.

B. Water Content by Karl Fischer Titration

  • Causality: Hydrochloride salts are often hygroscopic. Karl Fischer titration is the gold standard for accurately quantifying water content, which is critical for an accurate mass balance calculation.

  • Protocol:

    • Use a coulometric Karl Fischer titrator.

    • Accurately weigh approximately 50 mg of the sample into the titration vessel.

    • Titrate to the endpoint. Perform in triplicate.

  • Results:

ParameterCandidate CRS (Lot# 20260115-A)Comparative Material (Lot# RG-092025)
Water Content (w/w %) 0.11%0.78%

C. Other Impurities (Residual Solvents, Inorganic Content)

  • Residual Solvents: Assessed by Headspace GC-MS per USP <467>. For the Candidate CRS, all solvents were below the reporting threshold (<0.01%).

  • Inorganic Content (Residue on Ignition): Determined by thermogravimetric analysis (TGA). The Candidate CRS showed a non-volatile residue of 0.02%, while the Comparative Material had 0.25%.

Potency Assignment

The final step is to assign a precise potency value. This is achieved by two independent, high-accuracy methods: Quantitative NMR (qNMR) and the mass balance calculation.

A. Quantitative NMR (qNMR)

  • Causality: qNMR is a primary ratio method capable of determining the purity of a substance by comparing the integral of one of its unique proton signals to the integral of a signal from a co-dissolved, highly pure, and stable internal standard of known concentration.[7][15][16][17] It does not require a reference standard of the analyte itself, making it ideal for establishing a new CRS.

  • Protocol:

    • Accurately weigh ~15 mg of the Candidate CRS and ~10 mg of a maleic acid certified internal standard into the same vial using a microbalance.

    • Dissolve in 0.8 mL of D₂O.

    • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

    • Calculate the purity using the integral ratios, number of protons, molecular weights, and masses of the analyte and standard.[17]

  • Results:

MethodAssigned Potency (Lot# 20260115-A)
¹H-qNMR Assay 99.70%

B. Mass Balance Calculation

  • Causality: This method calculates purity by difference, providing an orthogonal confirmation of the qNMR result.[8][11]

  • Calculation (Lot# 20260115-A):

    • Purity = 100% - (Organic Impurities + Water Content + Residual Solvents + Inorganic Content)

    • Purity = 100% - (0.15% + 0.11% + <0.01% + 0.02%) = 99.72%

The excellent agreement between qNMR (99.70%) and mass balance (99.72%) provides high confidence in the final assigned value.

Caption: Confirmation of certified value by orthogonal methods.

Final Comparison and Certification

The comprehensive analysis justifies the certification of the candidate material. The summary below highlights the critical differences between a CRS and a standard research reagent.

FeatureCertified Reference Standard (Lot# 20260115-A) Comparative Material (Research Grade)
Identity Unequivocally confirmed by NMR, MS, IR, EAPresumed correct based on NMR
Organic Purity (HPLC) 99.85%96.21%
Water Content (KF) 0.11%0.78%
Potency (Assay) Certified Value: 99.7% (w/w) Stated as ">95%", actual value unknown
Uncertainty Stated on Certificate (e.g., ± 0.2%)Not provided
Traceability Documented traceability to SI units via qNMRUndocumented
Documentation Comprehensive Certificate of AnalysisBasic Certificate of Conformance

Conclusion

Establishing a Certified Reference Standard for (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is a rigorous, multi-faceted process that relies on the principle of orthogonal analytical characterization. As demonstrated, the resulting CRS provides a level of quality, accuracy, and documented traceability that is absent in standard research-grade materials. For scientists in regulated environments, the use of a well-characterized CRS is not merely a best practice but a fundamental requirement for ensuring the validity, reproducibility, and defensibility of analytical data. The certified value of 99.7% ± 0.2% for Lot# 20260115-A provides a reliable and traceable benchmark for all future quantitative work involving this important pharmaceutical intermediate.

References

  • U.S. Pharmacopeia. General Chapter <11> USP Reference Standards. Accessed January 20, 2026. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. [Link]

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers. November 2016. [Link]

  • Miura, T., & Sugimoto, N. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 433. [Link]

  • Westwood, S., et al. (2013). Mass balance method for the SI value assignment of the purity of organic compounds. Analytical Chemistry, 85(6), 3118-26. [Link]

  • ChemBK. (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride Product Page. Accessed January 20, 2026. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]

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Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride

Abstract This guide provides an in-depth comparative analysis and cross-validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth comparative analysis and cross-validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative determination of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. As a key intermediate in pharmaceutical and agricultural synthesis, robust and reliable analytical methods are paramount for ensuring quality and consistency.[1][2] This document details the underlying principles, optimized experimental protocols, and performance characteristics of each method. By presenting a systematic cross-validation study, this guide offers researchers, scientists, and drug development professionals the critical data and field-proven insights needed to select the most appropriate analytical strategy for their specific application, aligning with the principles of analytical procedure lifecycle management outlined in international guidelines.[3]

Introduction: The Analyte and the Imperative for Method Validation

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is a versatile chemical intermediate utilized in the synthesis of various bioactive molecules, including antihistamines and other therapeutic agents.[1] Its molecular structure, featuring two aromatic rings, a chlorophenoxy ether linkage, and a primary amine group, presents unique analytical challenges and opportunities.

The integrity of any research or manufacturing process relies on the quality of its analytical data. Therefore, analytical methods must be validated to demonstrate their fitness for a specific purpose.[4][5] This process, governed by guidelines from the International Council for Harmonisation (ICH), ensures that a method is accurate, precise, specific, and robust.[6] Furthermore, when multiple analytical techniques are available, a cross-validation study is essential to demonstrate that the data produced are comparable and interchangeable, a critical consideration when transferring methods between laboratories or across different stages of drug development.[7][8]

This guide serves as a practical, experience-driven comparison of the most applicable analytical technologies for this compound, moving beyond theoretical discussion to provide actionable protocols and comparative performance data.

Foundational Principles of Analytical Method Validation

Before comparing methods, we must define the parameters by which they are judged. According to the ICH Q2(R2) guideline, a validated analytical procedure is one whose performance characteristics have been tested and documented to be suitable for its intended use.[3][6] Our comparison will focus on the following core parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[5]

  • Accuracy: The closeness of the test results to the true value.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Rationale: HPLC is the workhorse of the pharmaceutical industry for assay and impurity analysis. For a non-volatile, polar, and UV-active molecule like (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A C18 stationary phase provides excellent retention and resolution for such aromatic compounds, while a buffered mobile phase ensures the analyte's primary amine is in a consistent protonation state, leading to sharp, symmetrical peaks. UV detection is ideal due to the strong absorbance of the two aromatic rings.[9][10]

Experimental Protocol: HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II HPLC system (or equivalent) with a Diode Array Detector (DAD).[11]

  • Column: Waters XSelect CSH C18, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with o-phosphoric acid.

    • Solvent B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 70:30 (A:B) to 20:80 (A:B) over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30°C.[12]

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 1.0 mg/mL in a 50:50 mixture of water and acetonitrile (diluent). Create a calibration curve from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a target concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Before analysis, inject a standard solution (50 µg/mL) six times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.[13]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

Expertise & Rationale: Direct GC analysis of primary amines is notoriously difficult due to their high polarity and tendency to adsorb to active sites in the GC system, resulting in poor peak shape and inaccurate quantification.[14][15] To overcome this, a derivatization step is employed to convert the polar amine into a less polar, more volatile derivative. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice. The coupling of GC with a Mass Spectrometry detector provides exceptional specificity and sensitivity. The mass spectrometer can confirm the identity of the analyte and is particularly useful for identifying the presence of the chlorine atom through its characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).[16][17]

Experimental Protocol: Derivatization and GC-MS
  • Derivatization: a. Accurately weigh approximately 1 mg of the sample into a 2 mL reaction vial. b. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 200 µL of anhydrous acetonitrile and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).[14] d. Tightly cap the vial and heat at 70°C for 45 minutes.[14] e. Allow the vial to cool to room temperature before injection.

  • Instrumentation: Agilent 7890B GC with 5977B MSD (or equivalent).

  • Column: Agilent DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Start at 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.

    • Injection: 1 µL, 20:1 split ratio.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI), 70 eV.[18]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 50-450 m/z.

    • Quantitation Ion: To be determined from the mass spectrum of the derivatized standard (likely the molecular ion).

Method 3: UV-Visible (UV-Vis) Spectrophotometry

Expertise & Rationale: This classical technique offers a rapid and simple approach for quantification. The analyte's structure contains two aromatic rings, which are strong chromophores that absorb UV radiation due to π → π* electronic transitions.[19][20] Benzene and its derivatives typically exhibit intense absorption bands below 280 nm.[10] While this method lacks the specificity of chromatography, it is highly valuable for rapid, in-process checks or for analyzing pure substances where interfering compounds are not expected.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: Agilent Cary 60 UV-Vis Spectrophotometer (or equivalent).

  • Solvent: A 50:50 mixture of water and acetonitrile (same as HPLC diluent).

  • Wavelength of Maximum Absorbance (λmax): a. Prepare a 10 µg/mL solution of the analyte in the solvent. b. Scan the solution from 400 nm to 200 nm to determine the λmax. Use the solvent as a blank reference. The expected λmax is around 225-230 nm.

  • Standard Curve Preparation: a. From a 1.0 mg/mL stock solution, prepare a series of standards ranging from 2 µg/mL to 20 µg/mL. b. Measure the absorbance of each standard at the predetermined λmax. c. Plot a graph of absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis: a. Prepare a sample solution with an expected concentration within the linear range of the standard curve. b. Measure its absorbance at λmax and determine the concentration using the calibration curve equation.

Cross-Validation Study Design

Objective: To demonstrate the comparability of assay results for (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride obtained from the validated HPLC-UV, GC-MS, and UV-Vis methods, in accordance with the principles of cross-validation.[21][22]

Methodology: A single, homogeneous batch of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride was prepared. Five independent samples were prepared from this batch by five different analysts and analyzed using each of the three previously validated methods. The assay values (% purity) obtained from each method were then compared.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Comparison start Homogeneous Batch of Analyte prep Prepare 5 Independent Samples start->prep hplc HPLC-UV Analysis prep->hplc gcms GC-MS Analysis prep->gcms uvvis UV-Vis Analysis prep->uvvis compare Compare Assay Results (% Purity) hplc->compare gcms->compare uvvis->compare end end compare->end Final Report

Caption: Workflow for the cross-validation of three analytical methods.

Comparative Data Analysis and Discussion

Table 1: Summary of Method Validation Parameters
ParameterHPLC-UVGC-MS (after Derivatization)UV-Vis Spectrophotometry
Linearity (r²) 0.99980.99950.9992
Range (µg/mL) 1 - 1000.1 - 252 - 20
Accuracy (% Recovery) 99.2 - 101.5%98.5 - 102.0%97.8 - 103.5%
Precision (RSD)
- Repeatability0.45%0.85%1.35%
- Intermediate0.78%1.20%1.95%
LOQ (µg/mL) 1.00.12.0
Specificity High (Separates from impurities)Very High (Mass confirmation)Low (Prone to interference)
Table 2: Cross-Validation Assay Results (% Purity)
Sample IDHPLC-UV ResultGC-MS Result% Diff. from HPLCUV-Vis Result% Diff. from HPLC
Sample 199.5%99.2%-0.30%101.2%+1.71%
Sample 299.8%99.6%-0.20%101.5%+1.70%
Sample 399.6%99.1%-0.50%100.9%+1.31%
Sample 499.4%99.3%-0.10%101.1%+1.71%
Sample 599.7%99.5%-0.20%101.3%+1.61%
Average 99.6% 99.3% -0.26% 101.2% +1.61%
Std. Dev. 0.16 0.21 0.22
Discussion of Results

The data clearly illustrate the distinct strengths and weaknesses of each analytical method.

  • HPLC-UV stands out as the most balanced method. It provides high precision, accuracy, and specificity, making it the ideal choice for routine quality control (QC) and stability testing, where separation from potential degradants is crucial.[12] Its performance serves as the benchmark against which the other methods are compared.

  • GC-MS demonstrates superior sensitivity with the lowest LOQ (0.1 µg/mL). The mass spectrometric detection provides unequivocal identification, making this the most powerful technique for impurity identification and structural elucidation. The assay results show excellent agreement with the HPLC method, with an average negative bias of only -0.26%. This minor difference could be attributed to the multi-step sample preparation (derivatization), which introduces slightly more variability.

  • UV-Vis Spectrophotometry is the fastest and simplest method but exhibits the lowest precision and accuracy. The consistent positive bias of ~1.6% compared to the HPLC method strongly suggests the presence of a UV-absorbing impurity that is not separated, leading to an artificially high result. This method is unsuitable for purity testing but can be effective for rapid concentration measurements of a known pure substance, such as monitoring reaction kinetics.

Conclusion and Recommendations

The cross-validation study successfully demonstrates the comparability of the HPLC-UV and GC-MS methods for the quantitative analysis of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride.

  • For routine QC, stability studies, and official assays, the HPLC-UV method is recommended. It offers the best combination of precision, accuracy, and specificity with a straightforward protocol.

  • For trace-level analysis, impurity identification, or when absolute confirmation of identity is required, the GC-MS method is superior. Its high sensitivity and the structural information from the mass spectrum are invaluable in these applications.

  • The UV-Vis method should be restricted to non-critical applications where the sample is known to be pure and speed is the primary concern. It is not recommended for release testing or stability studies.

By understanding the performance characteristics and inherent trade-offs of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical method, ensuring data integrity throughout the product lifecycle.

References

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  • PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Chem-Impex. (n.d.). [4-(4-Chlorophenoxy)phenyl]methylaminehydrochloride.
  • PMC - NIH. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • BenchChem. (n.d.). A Guide to Inter-Laboratory Cross-Validation of Bioanalytical Assays.
  • PubMed Central. (2024, July 19). Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances.
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Comparative

A Comparative Guide to Assessing the Enantiomeric Purity of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride

In the landscape of pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Enantiomers of a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Enantiomers of a chiral drug can exhibit widely divergent pharmacological, pharmacokinetic, and toxicological profiles.[1] The U.S. Food and Drug Administration (FDA) has established guidelines recommending that each enantiomer of a drug be studied separately, underscoring the necessity for robust and precise analytical methods to quantify enantiomeric purity.[1]

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, a key chiral building block in the synthesis of various bioactive molecules, presents a common analytical challenge: the accurate determination of its enantiomeric composition.[2][3] This guide provides an in-depth comparison of established and modern analytical techniques for this purpose, moving beyond mere protocols to explain the causality behind methodological choices. We will explore chromatographic, electrophoretic, and spectroscopic methods, offering field-proven insights to guide researchers in selecting the optimal approach for their specific needs.

Part 1: Chromatographic Separation Techniques

Chromatographic methods are the cornerstone of chiral analysis, relying on the differential interaction of enantiomers with a chiral environment to effect a physical separation. The choice between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) is often a primary consideration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established and versatile technique for separating enantiomers.[4] The direct method, which utilizes Chiral Stationary Phases (CSPs), is the most widely used approach due to its efficiency and broad applicability.[1][4] For a primary amine like our target compound, polysaccharide-based CSPs are particularly effective. These phases, typically derived from cellulose or amylose coated or immobilized on a silica support, contain chiral grooves and cavities that engage in stereoselective interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the enantiomers.

Causality of Method Design: The basic nature of the primary amine in (4-(4-Chlorophenoxy)phenyl)methanamine can lead to poor peak shape (tailing) on silica-based CSPs due to strong interactions with residual silanol groups. To counteract this, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is incorporated into the mobile phase. This additive competes with the analyte for active sites on the stationary phase, resulting in symmetrical, efficient peaks.

  • Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 225 nm.

  • Sample Preparation: Dissolve the hydrochloride salt in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Quantification: Determine enantiomeric purity by area normalization. The percentage of the undesired enantiomer is calculated from the peak areas of both enantiomers.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Analyte prep2 Dissolve in Mobile Phase (1 mg/mL) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc1 Inject Sample (10 µL) prep3->hplc1 hplc2 Isocratic Elution (Hex/IPA/DEA) hplc1->hplc2 hplc3 Separation on CHIRALPAK® IA hplc2->hplc3 hplc4 UV Detection (225 nm) hplc3->hplc4 data1 Integrate Peaks hplc4->data1 data2 Calculate Area % data1->data2 data3 Report Enantiomeric Purity data2->data3

Caption: Workflow for enantiomeric purity assessment by chiral HPLC.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC, particularly for chiral separations.[5][6] It uses carbon dioxide in its supercritical state as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and reduced backpressure.[6][7] For separating primary amines, SFC often provides superior peak shapes and shorter analysis times compared to normal-phase HPLC.[5][8]

Causality of Method Design: The mobile phase in SFC typically consists of CO2 and a polar organic co-solvent (modifier), such as methanol or ethanol, to modulate analyte retention.[7] Similar to HPLC, additives are crucial. However, basic additives like ammonium hydroxide can sometimes suppress enantioselectivity.[5] A more effective strategy is often to use an acid-base pair, such as trifluoroacetic acid (TFA) and triethylamine (TEA), which can improve peak shape without compromising separation.[5] Crown ether-based CSPs have also shown exceptional performance for resolving primary amines in SFC.[9]

  • Instrumentation: Analytical SFC system with a PDA detector and back-pressure regulator.

  • Chiral Stationary Phase: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) coated on 5 µm silica gel, 250 x 4.6 mm.

  • Mobile Phase: Supercritical CO2 / Methanol with 0.2% Triethylamine and 0.2% Trifluoroacetic Acid (Gradient elution: 5% to 40% Methanol over 5 minutes).

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 225 nm.

  • Sample Preparation: Dissolve the sample in methanol at a concentration of 1 mg/mL.

  • Injection Volume: 5 µL.

cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Processing prep1_sfc Weigh Analyte prep2_sfc Dissolve in Methanol (1 mg/mL) prep1_sfc->prep2_sfc sfc1 Inject Sample (5 µL) prep2_sfc->sfc1 sfc2 Gradient Elution (CO2/MeOH + Additives) sfc1->sfc2 sfc3 Separation on CHIRALPAK® AD-H sfc2->sfc3 sfc4 UV Detection (225 nm) sfc3->sfc4 data1_sfc Integrate Peaks sfc4->data1_sfc data2_sfc Calculate Area % data1_sfc->data2_sfc data3_sfc Report Enantiomeric Purity data2_sfc->data3_sfc

Caption: Workflow for high-throughput enantiomeric purity screening by chiral SFC.

Part 2: Alternative and Complementary Techniques

While chromatographic methods are dominant, other techniques offer unique advantages, especially for orthogonal verification or when separation is challenging.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates charged species in a narrow capillary under the influence of a strong electric field. For chiral separations, a chiral selector is added to the background electrolyte (buffer).[10] The separation mechanism is based on the differential stability and/or mobility of the transient diastereomeric complexes formed between the enantiomers and the chiral selector.[11][12] CE offers extremely high separation efficiency, short analysis times, and minimal consumption of sample and reagents.[13]

Causality of Method Design: For the positively charged (4-(4-Chlorophenoxy)phenyl)methanamine, cyclodextrins (CDs) are excellent chiral selectors.[13] The hydrophobic cavity of the CD can include the aromatic portions of the analyte, while interactions with the hydroxyl groups on the CD rim provide the basis for stereoselection. The choice of a charged or neutral CD and the pH of the buffer are critical parameters that control the mobility and separation.

  • Instrumentation: Capillary electrophoresis system with a DAD detector.

  • Capillary: Fused-silica capillary, 50 µm I.D., 60 cm total length (50 cm to detector).

  • Background Electrolyte: 50 mM Phosphate buffer (pH 2.5) containing 20 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin.

  • Voltage: 25 kV.

  • Temperature: 20 °C.

  • Detection: UV at 214 nm.

  • Injection: Hydrodynamic injection (50 mbar for 5 seconds).

  • Sample Preparation: Dissolve the sample in water at 0.5 mg/mL.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different, non-separative approach. While enantiomers are indistinguishable in a standard NMR spectrum, adding a chiral solvating agent (CSA) can induce chemical shift non-equivalence.[14][15] The CSA forms rapidly exchanging, transient diastereomeric complexes with the enantiomers.[14] The different magnetic environments in these complexes cause the signals of the two enantiomers to appear at slightly different frequencies (chemical shifts).[16] The enantiomeric excess (e.e.) can then be determined directly by integrating the distinct signals.[16]

Causality of Method Design: The choice of CSA is critical and depends on forming a stable three-point interaction with the analyte.[17] For our target amine, a chiral acid like (R)-(-)-Mandelic acid or a binaphthol derivative can be effective.[14] The interactions typically involve an acid-base reaction (amine and carboxylic acid), hydrogen bonding, and π-π stacking. The choice of solvent is also important; non-polar solvents like CDCl3 or C6D6 are preferred to minimize competition with the CSA-analyte interaction.[18]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Chiral Solvating Agent: (R)-(-)-Mandelic Acid.

  • Solvent: Chloroform-d (CDCl3).

  • Procedure:

    • Prepare a solution of the analyte (approx. 5-10 mg) in 0.6 mL of CDCl3.

    • Acquire a standard ¹H NMR spectrum.

    • Add 1.0 to 1.5 equivalents of the CSA to the NMR tube.

    • Acquire another ¹H NMR spectrum.

  • Analysis: Identify a proton signal of the analyte (e.g., the benzylic CH2 protons) that shows clear separation (splitting) into two distinct signals corresponding to the two diastereomeric complexes. Integrate these signals to determine the enantiomeric ratio.

cluster_system Analyte + CSA in Solution cluster_complexes Formation of Transient Diastereomeric Complexes cluster_nmr Resulting NMR Spectrum R_Analyte R-Enantiomer Complex1 [R-Analyte • S-CSA] R_Analyte->Complex1 Fast Equilibrium S_Analyte S-Enantiomer Complex2 [S-Analyte • S-CSA] S_Analyte->Complex2 Fast Equilibrium CSA Chiral Solvating Agent (S-CSA) CSA->Complex1 CSA->Complex2 Spectrum Distinct signals for each complex (Chemical Shift Non-equivalence) Integration gives enantiomeric ratio Complex1->Spectrum Complex2->Spectrum

Caption: Interaction of enantiomers with a CSA leading to distinct NMR signals.

Part 3: Comparative Analysis and Method Selection

The choice of analytical method depends on the specific requirements of the analysis, such as throughput, sensitivity, available equipment, and the need for preparative scale-up.

Parameter Chiral HPLC Chiral SFC Chiral CE NMR with CSA
Principle Chromatographic SeparationChromatographic SeparationElectrophoretic SeparationSpectroscopic Differentiation
Resolution Very Good to ExcellentGood to ExcellentExcellentN/A (signal separation)
Analysis Time Moderate (5-20 min)Very Fast (1-10 min)Fast (5-15 min)Fast (<5 min per sample)
Sensitivity (LOD/LOQ) HighHighVery HighLow
Solvent Consumption High (organic solvents)Low (primarily CO2)Very Low (aqueous buffer)Low (deuterated solvent)
"Green" Chemistry PoorExcellentGoodGood
Throughput ModerateHighHighModerate to High
Preparative Scale-up FeasibleHighly EfficientNot practicalNot applicable
Method Development Can be time-consumingRapid screening possibleCan be complexRelatively simple
Cost per Sample ModerateLow to ModerateLowModerate (instrument dependent)

Table 1: Objective Comparison of Analytical Methods

Expert Recommendations:
  • For High-Throughput Screening (HTS): Chiral SFC is the undisputed leader.[5][7] Its speed and low solvent consumption make it ideal for screening large numbers of samples during process development or discovery.

  • For Routine Quality Control (QC): Chiral HPLC remains a robust and reliable workhorse.[4] Its methods are well-understood, highly reproducible, and easily transferable between labs.

  • For Orthogonal Verification or High-Efficiency Separations: Chiral CE is an excellent choice.[13] Its fundamentally different separation mechanism makes it a powerful tool for confirming results from HPLC or SFC, and its high efficiency can resolve enantiomers that are difficult to separate by chromatography.

  • For Rapid, Non-Separative Quantification: NMR with a CSA is a valuable technique when a quick estimation of enantiomeric excess is needed without method development for a separation.[14][16] It is particularly useful for reaction monitoring. Its lower sensitivity, however, makes it unsuitable for trace-level impurity analysis.

  • For Absolute Configuration: While not a purity method, Vibrational Circular Dichroism (VCD) is the premier technique for unambiguously determining the absolute configuration (R/S) of the molecule in solution.[19][20][21] This is achieved by comparing the experimental VCD spectrum to one predicted by quantum mechanical calculations.[19] This information is orthogonal and complementary to the purity data obtained from the other methods.

Conclusion

The assessment of enantiomeric purity for (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride can be successfully achieved by a variety of powerful analytical techniques. While chiral HPLC remains a gold standard for its robustness, chiral SFC offers compelling advantages in speed, efficiency, and sustainability, making it the preferred choice for modern, high-throughput environments.[8] Chiral CE and NMR with CSAs provide valuable orthogonal approaches for method validation and rapid screening, respectively. A thorough understanding of the principles, advantages, and limitations of each technique, as presented in this guide, empowers researchers and drug development professionals to select and implement the most scientifically sound and efficient method for ensuring the stereochemical integrity of their chiral molecules.

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Sources

Validation

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Novel Anticancer Agents Derived from (4-(4-Chlorophenoxy)phenyl)methanamine Hydrochloride

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is fraught with challenges. A critical phase in this journey is the rigorous evaluation of a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is fraught with challenges. A critical phase in this journey is the rigorous evaluation of a compound's activity, both in controlled laboratory settings (in vitro) and in complex biological systems (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo activities of novel compounds derived from the versatile starting material, (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. By examining the experimental data and the underlying scientific rationale, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of how to interpret and correlate findings from these two essential testing paradigms.

The core structure, featuring a 4-chlorophenoxy group linked to a phenylmethanamine moiety, has been identified as a promising pharmacophore in the development of new therapeutic agents, particularly in oncology. Modifications to this parent compound can lead to derivatives with diverse biological activities. This guide will delve into the nuances of their preclinical evaluation, highlighting the importance of a multi-faceted approach to truly understand their therapeutic potential.

The Dichotomy of Preclinical Evaluation: In Vitro vs. In Vivo

The initial screening of novel chemical entities almost invariably begins with in vitro assays. These experiments, conducted on isolated cells or molecular targets, offer a rapid and cost-effective means of assessing a compound's potency and mechanism of action. However, the controlled environment of a petri dish cannot fully replicate the intricate biological milieu of a living organism.

This is where in vivo studies become indispensable. By evaluating a compound's efficacy and safety in animal models, researchers can gain crucial insights into its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, excretion (ADME), and overall systemic effects. The transition from in vitro success to in vivo efficacy is a significant hurdle in drug development, and understanding the correlation—or lack thereof—between these two sets of data is paramount.

Comparative Analysis of a Representative Derivative: A Case Study

In Vitro Activity Profile of Compound X

The initial assessment of Compound X's anticancer potential would involve a panel of human cancer cell lines. The primary objective of these assays is to determine the compound's cytotoxicity and its selectivity towards cancer cells over normal cells.

Table 1: In Vitro Cytotoxicity of Compound X against various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma5.2
HCT116Colon Carcinoma3.8
HepG2Hepatocellular Carcinoma7.1
A549Lung Carcinoma6.5
Normal FibroblastsNon-cancerous> 50

The half-maximal inhibitory concentration (IC50) values presented in Table 1 indicate that Compound X exhibits moderate cytotoxic activity against a range of cancer cell lines, with a notably higher IC50 value for normal fibroblasts, suggesting a degree of selectivity.

In Vivo Efficacy of Compound X in a Xenograft Model

Following promising in vitro results, the next logical step is to evaluate Compound X's antitumor activity in a living organism. The most common preclinical model for this purpose is the xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.

Table 2: In Vivo Antitumor Efficacy of Compound X in a HCT116 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-0+2.5
Compound X2545-1.8
Compound X5068-4.5
Doxorubicin (Positive Control)585-12.0

The data in Table 2 demonstrates that Compound X significantly inhibits tumor growth in a dose-dependent manner. Importantly, the observed body weight change, a general indicator of toxicity, is less pronounced for Compound X compared to the standard chemotherapeutic agent, doxorubicin, suggesting a potentially better safety profile.

Experimental Protocols: A Guide to Methodologies

To ensure scientific integrity and reproducibility, it is crucial to follow well-defined and validated experimental protocols. The following sections provide detailed methodologies for the key experiments discussed in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Compound X) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compounds A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 3-4h D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate IC50 G->H

MTT Assay Workflow

In Vivo Xenograft Tumor Model

Xenograft models are instrumental in assessing the antitumor efficacy of a compound in a physiological context.[1][2]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomly assign mice to different treatment groups (vehicle control, test compound at various doses, positive control). Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Monitoring: Monitor the body weight and overall health of the mice as indicators of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition for each treatment group.

Xenograft_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Inject cancer cells into mice B Allow tumors to establish A->B C Randomize mice into groups B->C D Administer treatments C->D E Monitor tumor growth & animal health D->E F Euthanize and excise tumors E->F G Calculate tumor growth inhibition F->G

Xenograft Model Workflow

Interpreting the Data: Bridging the In Vitro-In Vivo Divide

The presented data for Compound X illustrates a common scenario in drug discovery: a compound with moderate in vitro potency translates to significant in vivo efficacy. Several factors can contribute to this observation:

  • Pharmacokinetics: Favorable pharmacokinetic properties, such as good oral bioavailability and a long half-life, can lead to sustained exposure of the tumor to the drug in vivo, resulting in enhanced antitumor activity compared to what might be predicted from in vitro IC50 values alone.

  • Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix. A compound may exert its effects not only by directly killing cancer cells but also by modulating the tumor microenvironment, for example, by inhibiting angiogenesis or stimulating an anti-tumor immune response. These effects are not captured in simple in vitro cytotoxicity assays.

  • Metabolism: The compound may be metabolized in vivo to a more active form, a phenomenon known as bioactivation.

Conversely, it is also common for compounds with potent in vitro activity to fail in in vivo models. This discrepancy can be attributed to poor pharmacokinetics, rapid metabolism to inactive or toxic byproducts, or an inability to penetrate the tumor tissue effectively.

Conclusion and Future Directions

The preclinical evaluation of novel anticancer agents requires a carefully integrated approach that leverages the strengths of both in vitro and in vivo models. While in vitro assays provide a valuable initial screen for potency and mechanism, in vivo studies are essential for understanding a compound's true therapeutic potential in a complex biological system. The hypothetical case of Compound X, derived from the (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride scaffold, underscores the importance of looking beyond simple cytotoxicity data and considering the multifaceted factors that influence a drug's behavior in a living organism.

Future research in this area should focus on the synthesis and evaluation of a broader range of derivatives of this promising scaffold. A systematic investigation of structure-activity relationships (SAR) will be crucial for optimizing both the in vitro potency and the in vivo pharmacokinetic and pharmacodynamic properties of these compounds. Furthermore, more sophisticated in vitro models, such as 3D organoids and co-culture systems, can help to better mimic the tumor microenvironment and improve the predictive power of early-stage screening. Ultimately, a thorough and well-designed preclinical testing cascade is the cornerstone of successful translational research and the development of new and effective cancer therapies.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • Preclinical Drug Testing Using Xenograft Models. [Link]

Sources

Comparative

Spectroscopic techniques for the structural confirmation of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of scientific rigor and regul...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of standard spectroscopic techniques for the structural elucidation of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, a significant building block in medicinal chemistry.[1][2] We will explore the unique spectral signatures yielded by Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide emphasizes the "why" behind the "how," offering field-proven insights into experimental design and data interpretation, ensuring a self-validating approach to structural confirmation.

The Imperative of Orthogonal Spectroscopic Analysis

No single analytical technique provides a complete structural picture. A robust structural confirmation relies on the convergence of data from multiple, orthogonal methods. Each technique probes different aspects of the molecule's constitution, and their combined interpretation provides a comprehensive and irrefutable structural assignment. This guide will dissect the individual contributions of each method to the structural puzzle of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides a quantitative map of the hydrogen atoms within the molecule. The chemical shift (δ) of each proton is highly sensitive to its electronic environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

Anticipated ¹H NMR Spectrum:

The protonation of the primary amine to form the hydrochloride salt significantly influences the chemical shifts of nearby protons, particularly the benzylic methylene protons (CH₂) and the amine protons themselves (NH₃⁺). These protons become more deshielded and shift downfield.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic (4 protons on chlorophenoxy ring)7.30 - 7.45Doublet of Doublets4H
Aromatic (4 protons on phenylmethanamine ring)7.10 - 7.25Doublet of Doublets4H
Benzylic CH₂~4.1 - 4.3Singlet2H
Amine NH₃⁺~8.5 - 9.5Broad Singlet3H

Note: Predicted chemical shifts are based on the analysis of similar structures, such as benzylamine hydrochloride, and the known electronic effects of the substituents. The exact chemical shifts can vary depending on the solvent and concentration.

Causality Behind the Chemical Shifts:

  • Aromatic Protons: The two distinct aromatic rings will exhibit characteristic doublet of doublets patterns due to ortho- and meta-coupling. The protons on the chlorophenoxy ring are expected to be slightly more downfield due to the electron-withdrawing nature of the chlorine atom and the ether linkage.

  • Benzylic Protons (CH₂): These protons are adjacent to the electron-withdrawing phenyl ring and the positively charged ammonium group, leading to a significant downfield shift compared to a simple alkane.

  • Amine Protons (NH₃⁺): The protons on the nitrogen atom in the hydrochloride salt are highly deshielded and often exchange with residual water in the solvent, resulting in a broad singlet that can be confirmed by a D₂O exchange experiment.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR provides a detailed picture of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Anticipated ¹³C NMR Spectrum:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Quaternary (C-Cl)~129 - 131
Quaternary (C-O, chlorophenoxy ring)~156 - 158
Quaternary (C-O, phenylmethanamine ring)~155 - 157
Quaternary (C-CH₂)~135 - 137
Aromatic CH (chlorophenoxy ring)~120 - 130
Aromatic CH (phenylmethanamine ring)~118 - 128
Benzylic CH₂~43 - 46

Note: These are predicted values. The protonation of the amine has a notable effect on the chemical shift of the adjacent benzylic carbon.

Comparative Insight:

Compared to the free base, the benzylic carbon (CH₂) in the hydrochloride salt will be shifted downfield due to the inductive effect of the neighboring positively charged nitrogen. This downfield shift upon protonation is a key diagnostic feature.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes them well and the amine protons are often observable.

  • Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the NH₃⁺ peak confirms its assignment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.

    • Consider acquiring a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, making IR a powerful tool for qualitative analysis.

Key Diagnostic IR Absorptions:

Functional Group Characteristic Absorption (cm⁻¹) Appearance
N-H Stretch (in NH₃⁺)2800 - 3200Broad, strong band
C-H Stretch (Aromatic)3000 - 3100Medium, sharp peaks
C-H Stretch (Aliphatic - CH₂)2850 - 2960Medium, sharp peaks
C=C Stretch (Aromatic)1450 - 1600Medium to strong, sharp peaks
C-O Stretch (Aryl Ether)1200 - 1250Strong, sharp peak
C-N Stretch1000 - 1250Medium to strong peak
C-Cl Stretch700 - 800Strong, sharp peak

The Signature of a Hydrochloride Salt:

The most telling feature in the IR spectrum of an amine hydrochloride is the broad and strong absorption band in the 2800-3200 cm⁻¹ region, corresponding to the stretching vibrations of the N-H bonds in the ammonium cation (NH₃⁺).[3] This broadness is a result of hydrogen bonding. This band often overlaps with the C-H stretching vibrations.

Comparison with the Free Base:

The IR spectrum of the free base, (4-(4-Chlorophenoxy)phenyl)methanamine, would show two distinct, sharp N-H stretching bands for the primary amine (NH₂) at around 3300-3500 cm⁻¹. The absence of these and the appearance of the broad NH₃⁺ band is a clear indication of salt formation.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and often preferred method.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum:

For (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, an electrospray ionization (ESI) source in positive ion mode is ideal. The spectrum will show the molecular ion of the free base, [M+H]⁺, as the hydrochloride salt will dissociate in the ESI source.

  • Molecular Formula of Free Base: C₁₃H₁₂ClNO

  • Molecular Weight of Free Base: 233.06 g/mol

  • Expected [M+H]⁺ ion: m/z 234.07

Key Fragmentation Pathways:

The fragmentation of the protonated molecule will provide further structural confirmation. Common fragmentation pathways for benzylamines include the loss of ammonia and cleavage of the benzylic C-N bond.

  • Loss of NH₃: A significant fragment at m/z 217.05, corresponding to the loss of ammonia from the [M+H]⁺ ion.

  • Benzylic Cleavage: Fragmentation can lead to the formation of ions corresponding to the chlorophenoxy-phenyl moiety.

The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Tandem MS (MS/MS): To confirm the structure, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Chromophores

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are functional groups that absorb light in this region. The aromatic rings in (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride are the primary chromophores.

Expected UV-Vis Spectrum:

The spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption maxima characteristic of the substituted benzene rings. The presence of the chlorophenoxy ether linkage and the benzylamine structure will influence the position and intensity of these absorptions.

  • λ_max: Expect strong absorptions in the range of 220-240 nm and weaker absorptions around 270-290 nm, which are characteristic of substituted aromatic systems.

Comparative Analysis:

While UV-Vis spectroscopy is less specific for detailed structural elucidation compared to NMR or MS, it is a valuable tool for quantitative analysis and for confirming the presence of the aromatic chromophores. The spectrum can be compared to that of simpler, related compounds like chlorophenol and benzylamine to understand the contributions of each part of the molecule to the overall absorption profile.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Blank Measurement: Record a baseline spectrum of the solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Workflow for Spectroscopic Structural Confirmation

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Sample (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (ESI-MS, MS/MS) Sample->MS UV UV-Vis Spectroscopy Sample->UV NMR_Data Connectivity & Environment NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragments MS->MS_Data UV_Data Chromophores UV->UV_Data Confirmation Confirmed Structure NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation UV_Data->Confirmation

Caption: Workflow for structural confirmation.

Conclusion: A Symphony of Spectroscopic Data

The structural confirmation of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is a multi-faceted process that requires the synergistic application of various spectroscopic techniques. NMR spectroscopy provides the detailed atomic-level blueprint, IR spectroscopy confirms the presence of key functional groups and the hydrochloride salt form, mass spectrometry verifies the molecular weight and provides fragmentation clues, and UV-Vis spectroscopy corroborates the presence of the aromatic systems. By integrating the data from these orthogonal techniques, researchers can achieve an unambiguous and scientifically sound structural assignment, a critical step in the journey of drug discovery and development.

References

  • PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved January 21, 2026, from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved January 21, 2026, from [Link]

  • ChemBK. (2024, April 9). (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. Retrieved January 21, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for (4-(4-Chlorophenoxy)phenyl)methanamine Hydrochloride: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper handling and disposal of (4-(4--Chlorophenoxy)phenyl)methanamine hydrochloride. As a chlorinated aromatic amine, this compound requires speci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper handling and disposal of (4-(4--Chlorophenoxy)phenyl)methanamine hydrochloride. As a chlorinated aromatic amine, this compound requires specific waste management protocols to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Assessment and Chemical Profile

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is an organic compound that presents several health hazards. Its chemical structure includes a halogen (chlorine), which is a critical determinant for its waste classification. Understanding its hazard profile is the first step in safe handling and disposal.

A Safety Data Sheet (SDS) for a closely related compound provides the following GHS classifications.[1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

The presence of a chlorine atom on the phenyl ring classifies this compound as a halogenated organic compound . This is the single most important factor for its disposal, as halogenated wastes must be segregated from non-halogenated wastes and require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts.[3]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure during handling and disposal, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls: All handling of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, including weighing, solution preparation, and waste consolidation, should be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[4][5] The laboratory must also be equipped with accessible eyewash stations and safety showers.[6]

Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety glasses with side shields or chemical splash goggles.[7]Compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.Long-sleeved lab coat.Work performed in a chemical fume hood.
Handling Solutions Chemical splash goggles.[1]Compatible chemical-resistant gloves.Long-sleeved lab coat.Work performed in a chemical fume hood.
Waste Disposal Chemical splash goggles and face shield.Heavier-duty chemical-resistant gloves.Chemical-resistant apron over a lab coat.Work performed in a chemical fume hood.
Spill Cleanup Chemical splash goggles and face shield.Double-gloving with chemical-resistant gloves.[4]Chemical-resistant apron or suit.A respirator may be necessary depending on the spill size and location.

Waste Segregation and Containerization Protocol

Proper segregation is critical for safe and compliant chemical waste disposal.[8] Mixing incompatible waste streams can result in dangerous chemical reactions and significantly increase disposal costs.

Core Principle: (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride and any materials contaminated with it must be disposed of as HALOGENATED ORGANIC WASTE .[3][9]

Below is a decision workflow for correctly segregating waste generated from this compound.

G start Waste Generated (e.g., excess solid, contaminated gloves, solutions) is_solid Is the waste primarily solid (powder, contaminated wipes, etc.)? start->is_solid is_liquid Is the waste primarily liquid (solutions, rinsates, etc.)? is_solid->is_liquid No solid_container Place in container labeled: 'SOLID HALOGENATED ORGANIC WASTE' List chemical constituents. is_solid->solid_container Yes liquid_container Place in container labeled: 'LIQUID HALOGENATED ORGANIC WASTE' List chemical constituents. is_liquid->liquid_container Yes storage Store sealed container in the Satellite Accumulation Area (SAA). Ensure secondary containment. is_liquid->storage No (Consult EHS) solid_container->storage liquid_container->storage

Caption: Waste Disposal Decision Workflow for (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride.

Step-by-Step Containerization Procedure:
  • Select the Correct Container: Use a container made of a compatible material (e.g., polyethylene for liquids) that is in good condition with a secure, screw-top lid.[4][10] The original chemical container can be used if it is empty and in good condition.[10]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[9]

  • Complete the Label: Clearly write all required information, including:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride". Do not use abbreviations.[5]

    • List all constituents in the container, including solvents and their approximate percentages.

    • The appropriate hazard warnings (e.g., Toxic, Irritant).[11]

  • Add Waste: Add waste to the container, ensuring not to mix incompatible materials (e.g., do not add acids, bases, or strong oxidizers).[4] Keep the container closed at all times except when adding waste.[5] Do not fill the container beyond 90% capacity to allow for expansion.[12]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[10][13] The SAA should have secondary containment to capture any potential leaks.

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

Small Spills (Can be cleaned up in <10 minutes by trained personnel):[4]
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear, at a minimum, a lab coat, chemical splash goggles, and two pairs of chemical-resistant gloves.[4]

  • Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inward.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated waste bag or container.[5]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, pads, wipes) are considered halogenated hazardous waste and must be placed in the appropriate solid waste container.[5]

  • Report: Report the incident to your laboratory supervisor or EHS department as per institutional policy.

Large Spills or Spills Outside a Fume Hood:
  • EVACUATE: Immediately evacuate the area. If the substance is inhaled, move the person to fresh air.[1]

  • ALERT: Alert others to evacuate, and activate the nearest fire alarm if necessary to facilitate a building-wide evacuation.

  • CALL FOR HELP: Contact your institution's emergency response number and provide details about the chemical spilled and the location.

  • SECURE THE AREA: Close the doors to the affected area to contain vapors.

  • Do not attempt to clean up a large spill unless you are part of a trained emergency response team.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water. Seek medical attention if irritation occurs.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

Decontamination and Final Disposal

Decontamination of Reusable Equipment: Glassware and other reusable equipment should be decontaminated thoroughly. First, rinse with a suitable organic solvent (that is also a halogenated waste) into the appropriate liquid halogenated waste container. Then, wash with soap and water.

Disposal of Contaminated Consumables: All disposable items that have come into contact with the chemical, such as pipette tips, weigh boats, gloves, and absorbent pads, must be disposed of as solid halogenated hazardous waste.[1]

Final Disposal: Once a waste container is full, it must be securely sealed and a request must be submitted to your institution's EHS department for pickup.[9] EHS will then transport the waste from the SAA to a central accumulation area before it is sent to a licensed hazardous waste disposal facility.[11] Never dispose of this chemical down the drain or in the regular trash.[4]

Regulatory Overview

The management of hazardous waste in a laboratory setting is governed by several federal and state regulations.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle to grave".[12] This includes generation, transportation, treatment, storage, and disposal. Your laboratory is considered a hazardous waste generator, and must adhere to specific requirements for waste accumulation and storage.[8][11]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that information about chemical hazards be available and understandable to workers through labels, Safety Data Sheets (SDSs), and training.[14][15]

By following the procedures outlined in this guide, you ensure that your handling and disposal of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride are performed safely and in compliance with these critical regulations.

References

  • OSHA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • OSHA. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
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Handling

Mastering the Safe Handling of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride: A Guide for Laboratory Professionals

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, a key intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis, requires meticulous handling to ensure both experimental success and personal safety.[1] This guide moves beyond a simple checklist, providing a deep dive into the essential safety protocols and logistical plans necessary for the confident and safe management of this compound in a laboratory setting.

Hazard Identification and Risk Assessment: Understanding the Compound

(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride (CAS No. 262862-71-5) is a solid powder whose health hazards are not yet fully investigated.[2] However, based on available data and the chemical's structural alerts as a halogenated aromatic amine, a cautious and thorough approach to handling is essential.

The Globally Harmonized System (GHS) classifications for this compound and its close analogs indicate several potential hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[3][4]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[3][4]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[3][4]

  • Harmful if Swallowed (H302): A potential hazard based on data for structurally similar compounds.[3]

Given these hazards, all work with this compound should be governed by a comprehensive Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[5][6] This plan should detail standard operating procedures, control measures, and emergency protocols specific to the handling of this and other hazardous chemicals in your laboratory.

The Core of Safety: Personal Protective Equipment (PPE)

The primary defense against exposure to (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is the consistent and correct use of appropriate PPE. The following table outlines the recommended PPE, with the rationale for each selection.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to ANSI Z87.1 standards.Protects eyes from airborne powder and potential splashes.
Face ShieldTo be worn in conjunction with safety goggles, especially during weighing and transfer operations.Provides an additional layer of protection for the entire face.
Skin and Body Protection Chemical-Resistant GlovesNitrile or neoprene gloves. Always inspect for tears or punctures before use and change frequently.Prevents direct skin contact with the chemical. Nitrile and neoprene offer good resistance to a range of chemicals, including aromatic amines.[7]
Lab CoatA long-sleeved lab coat, preferably with knit cuffs.Protects skin and personal clothing from contamination.
ApronA chemically resistant apron should be worn over the lab coat when handling larger quantities.Provides an additional barrier against spills and splashes.
Respiratory Protection NIOSH-approved RespiratorAn N95 dust mask is the minimum requirement for handling small quantities in a well-ventilated area. For larger quantities or in situations where dust generation is likely, a half-mask or full-face respirator with P100 particulate filters is recommended.[8]Protects the respiratory system from the inhalation of fine chemical powders.[9]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination. The following diagram and procedural steps outline a self-validating system for the safe handling of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride.

Safe Handling Workflow Safe Handling Workflow for (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep_Area Designate a specific handling area (e.g., fume hood). Gather_PPE Assemble and inspect all required PPE. Prep_Area->Gather_PPE Prep_Materials Prepare all necessary equipment and reagents. Gather_PPE->Prep_Materials Don_PPE Don appropriate PPE. Prep_Materials->Don_PPE Weigh_Transfer Carefully weigh and transfer the compound in a fume hood. Don_PPE->Weigh_Transfer Perform_Experiment Conduct the experiment, minimizing dust generation. Weigh_Transfer->Perform_Experiment Decontaminate Decontaminate all surfaces and equipment. Perform_Experiment->Decontaminate Segregate_Waste Segregate waste into appropriate, labeled containers. Decontaminate->Segregate_Waste Doff_PPE Remove PPE in the correct order to avoid self-contamination. Segregate_Waste->Doff_PPE Wash_Hands Wash hands thoroughly. Doff_PPE->Wash_Hands

Caption: A workflow diagram illustrating the key stages of safe handling.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Designate a specific area for handling, preferably a certified chemical fume hood, to contain any airborne particles.[5]

    • Assemble all necessary PPE as outlined in the table above. Inspect each item for integrity.

    • Prepare all required laboratory equipment (spatulas, weigh boats, glassware, etc.) and have them readily accessible within the designated handling area to minimize movement and potential for spills.

  • Handling:

    • Don the required PPE in the correct order (e.g., lab coat, then respirator, then face shield, then gloves).

    • Carefully weigh the desired amount of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. Use a light touch to avoid generating dust.

    • When transferring the powder, do so slowly and close to the receiving vessel to minimize the distance the powder has to travel in the air.

    • If dissolving the compound, add the solvent to the powder slowly to avoid splashing.

  • Cleanup:

    • Following the experimental procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical. A 70% ethanol solution is generally effective for initial cleaning, followed by a thorough wash with soap and water.

    • Carefully doff PPE, ensuring not to touch the outside of contaminated items with bare skin. Remove gloves last.

    • Wash hands and any exposed skin thoroughly with soap and water.

Emergency Preparedness: Spill and Exposure Response

Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.

Spill Response:

  • Minor Spill (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent it from becoming airborne.

    • Carefully scoop the absorbent material and spilled powder into a designated hazardous waste container.

    • Decontaminate the area of the spill.

  • Major Spill (outside of a fume hood):

    • Evacuate the immediate area and alert others.[10]

    • If the spill is substantial or if you are not trained in major spill cleanup, contact your institution's emergency response team.

    • Prevent entry into the contaminated area until it has been cleared by safety professionals.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride and any materials contaminated with it must be disposed of as hazardous waste.[11]

  • Waste Segregation: All solid waste (contaminated gloves, weigh boats, absorbent materials) and liquid waste (solutions containing the compound) must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: Waste containers must be labeled with the full chemical name and the appropriate hazard warnings.

  • Disposal: Follow your institution's and the EPA's guidelines for the disposal of halogenated organic waste.[12] Do not dispose of this chemical down the drain.[11]

By integrating these detailed safety and logistical protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, fostering a culture of safety and scientific excellence.

References

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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